Thiophene oxide
Description
Structure
3D Structure
Properties
CAS No. |
159159-41-8 |
|---|---|
Molecular Formula |
C4H4OS |
Molecular Weight |
100.14 g/mol |
IUPAC Name |
thiophene 1-oxide |
InChI |
InChI=1S/C4H4OS/c5-6-3-1-2-4-6/h1-4H |
InChI Key |
LWRYDHOHXNQTSK-UHFFFAOYSA-N |
SMILES |
C1=CS(=O)C=C1 |
Canonical SMILES |
C1=CS(=O)C=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of Thiophene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene oxide (C₄H₄OS) is a heterocyclic compound that has garnered significant interest in various fields of chemical research, including organic synthesis and medicinal chemistry. It is a reactive intermediate, primarily known for its role in the oxidation of thiophene and as a versatile diene in cycloaddition reactions.[1] This technical guide provides a comprehensive overview of the core fundamental properties of this compound, including its synthesis, stability, reactivity, and structural and spectroscopic characteristics. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other areas where thiophene chemistry plays a crucial role.
Synthesis and Stability
The synthesis of thiophene oxides is most commonly achieved through the direct oxidation of the corresponding thiophenes. A widely used method involves the oxidation with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O).[2] The reaction is typically carried out at low temperatures, around -20 °C, to prevent over-oxidation to the more stable thiophene-S,S-dioxides.[2] The Lewis acid is believed to activate the peracid and complex with the resulting this compound, reducing its susceptibility to further oxidation.[2]
Thiophene oxides are generally unstable and are often generated in situ for subsequent reactions.[1] Their stability is highly dependent on the substitution pattern on the thiophene ring. Bulky substituents at the 2- and 5-positions can significantly enhance thermal stability.[3] In solution and upon exposure to light, thiophene oxides have a much shorter lifetime, often reverting to the corresponding thiophenes.[2] While quantitative data on the half-life of the parent thiophene-1-oxide is scarce due to its transient nature, the slow deoxygenation in the dark suggests a longer but still limited lifespan under such conditions.[1]
Reactivity
The chemistry of this compound is dominated by its high reactivity, particularly its utility as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions).[1] This reactivity stems from the disruption of the aromaticity of the thiophene ring upon oxidation of the sulfur atom.[4]
Cycloaddition Reactions
Thiophene oxides readily react with a variety of dienophiles, including alkenes and alkynes, to form 7-thiabicyclo[2.2.1]heptene S-oxide derivatives.[1] These reactions often proceed with high stereoselectivity.[1] The resulting cycloadducts are valuable synthetic intermediates that can undergo further transformations, such as the extrusion of sulfur monoxide (SO) to yield highly substituted aromatic compounds.[1]
Structural Properties
The introduction of the S=O bond in this compound leads to a significant deviation from the planar structure of thiophene. X-ray crystallographic studies on substituted thiophene oxides have confirmed the non-planar geometry of the five-membered ring.[5]
| Parameter | Bond | 3,4-di-t-butylthiophene 1-oxide |
| Bond Length | C1-C2 | 1.340(2) Å |
| C2-C3 | 1.527(2) Å | |
| C1-S | 1.747(2) Å | |
| S-O | 1.494(1) Å | |
| Bond Angle | C1-S-C4 | 89.8(1)° |
| C1-C2-C3 | 110.8(1)° | |
| Table 1: Selected bond lengths and angles for 3,4-di-t-butylthiophene 1-oxide, as determined by X-ray crystallography.[1] |
Spectroscopic Properties
The spectroscopic characterization of this compound is crucial for its identification and for understanding its electronic structure. Due to the instability of the parent compound, much of the available data comes from studies on more stable, substituted derivatives.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for characterizing thiophene oxides. The oxidation of the sulfur atom influences the chemical shifts of the ring protons and carbons.
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Unsubstituted Thiophene-1-oxide (Predicted) | CDCl₃ | ~6.5 - 7.5 | ~120 - 140 |
Vibrational and Electronic Spectroscopy
Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide further insights into the structure and electronic properties of thiophene oxides. A key diagnostic feature in the IR spectrum is the S=O stretching vibration.
| Spectroscopy | Feature | Wavenumber/Wavelength Range |
| IR | S=O stretch | 1050-1100 cm⁻¹ |
| UV-Vis | π → π* transitions | ~250-350 nm (predicted) |
Table 3: Characteristic spectroscopic data for thiophene oxides.[1]
Experimental Protocols
Synthesis of a Substituted this compound
The following is a representative procedure for the synthesis of a substituted thiophene-S-oxide, adapted from the literature.[2]
Synthesis of 2,5-bis(tert-butyl)thiophene-S-oxide:
-
To a solution of 2,5-bis(tert-butyl)thiophene (1.0 eq) in dry dichloromethane (CH₂Cl₂) at -20 °C, add boron trifluoride etherate (BF₃·Et₂O) (1.0 eq).
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) in dry CH₂Cl₂ to the reaction mixture while maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for a specified time (e.g., 2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thiophene-S-oxide.
Diels-Alder Reaction of a this compound
The following provides a general outline for a Diels-Alder reaction involving a this compound generated in situ.
Diels-Alder Reaction with N-Phenylmaleimide:
-
Generate the this compound in situ using the procedure described above.
-
To the cold solution of the this compound, add a solution of N-phenylmaleimide (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂).
-
Allow the reaction mixture to slowly warm to room temperature and stir for a specified period, monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography or recrystallization.
Signaling Pathways and Logical Relationships
The reactivity of this compound can be summarized in a logical workflow, from its formation to its participation in key reactions.
Conclusion
This compound is a fascinating and highly reactive molecule with significant potential in organic synthesis. Its ability to act as a diene in Diels-Alder reactions provides a powerful tool for the construction of complex molecular architectures. While its inherent instability presents challenges, the development of controlled synthetic methods has enabled its use as a valuable transient intermediate. This guide has summarized the core fundamental properties of this compound, providing a solid foundation for researchers and scientists working in this exciting area of chemistry. Further research into the stabilization of thiophene oxides and the exploration of their reactivity will undoubtedly lead to new and innovative applications in the future.
References
The Elusive Ring: A Technical History of Thiophene S-Oxide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene S-oxides, five-membered heterocyclic compounds featuring a sulfoxide group within the aromatic ring, have long been a subject of fascination and challenge in synthetic chemistry. Initially proposed as transient intermediates, their inherent instability and high reactivity made their isolation and characterization a significant hurdle.[1] For decades, they were considered elusive molecules, primarily known as fleeting species in the oxidation of thiophenes to their more stable S,S-dioxides.[1][2] However, the development of targeted synthetic strategies, particularly from the mid-1990s onwards, has unveiled their rich chemistry and established them as versatile building blocks, especially as reactive dienes in cycloaddition reactions.[1][3][4] Their role as metabolites of thienyl-containing pharmaceuticals, such as the anti-platelet drugs ticlopidine and clopidogrel, further underscores their importance in medicinal chemistry and drug development.[1][5]
This technical guide provides an in-depth exploration of the historical evolution of thiophene S-oxide synthesis, detailing the key breakthroughs, methodologies, and the chemical principles that transformed them from laboratory curiosities into accessible synthetic targets.
Early History: Glimpses of a Reactive Intermediate
The existence of thiophene S-oxides was first inferred from the by-products of thiophene oxidation reactions. When thiophenes are treated with strong oxidizing agents like peracids or hydrogen peroxide, the primary products are typically the highly stable thiophene S,S-dioxides.[2][6] However, the isolation of self-dimerization products, known as "sesquioxides," pointed towards the formation of a reactive intermediate.[6] These dimers arise from a Diels-Alder type cycloaddition where one thiophene S-oxide molecule acts as the diene and another acts as the dienophile.
The first reported, albeit low-yield, synthesis and isolation of a thiophene S-oxide did not occur until 1970.[2] Another early method, which generated the parent thiophene S-oxide as a transient species, involved the bis-dehydromesylation of a 3,4-dimesyloxy-2,3,4,5-tetrahydrothiophene S-oxide.[1][4] These early efforts highlighted the principal challenges: the ease of over-oxidation to the S,S-dioxide and the propensity for rapid dimerization.[2][3]
Key Synthetic Breakthroughs and Methodologies
The modern era of thiophene S-oxide chemistry began with the development of two main reliable synthetic routes that allowed for their preparation and isolation in pure form.[3][7]
Controlled Oxidation of Thiophenes
The most direct approach to thiophene S-oxides is the selective oxidation of the corresponding thiophenes. The key to preventing over-oxidation to the S,S-dioxide was found in the use of acid catalysts in conjunction with peroxy acids.
The Role of Lewis and Protic Acids: In the mid-1990s, a significant breakthrough was achieved by performing the peracid oxidation in the presence of a Lewis acid, most commonly boron trifluoride etherate (BF₃·Et₂O).[2][4] The reaction is typically carried out at low temperatures (e.g., -20°C) to enhance the stability of the product.[2] The acid is believed to serve two primary functions:
-
Activation of the peracid: The acid can activate the oxidizing agent, facilitating the reaction at lower temperatures.[2]
-
Stabilization of the S-oxide: The acid can complex with the newly formed thiophene S-oxide. This complexation decreases the electron density on the sulfur atom, making it less susceptible to a second oxidation step.[2]
Similarly, protic acids like trifluoroacetic acid (CF₃CO₂H) have been successfully used with hydrogen peroxide (H₂O₂) to achieve the selective mono-oxidation.[4][8]
dot
Caption: Historical progression of thiophene S-oxide synthesis.
This acid-catalyzed oxidation has become a cornerstone for accessing a wide variety of substituted thiophene S-oxides.
The Zirconacyclopentadiene Route
A second, highly versatile strategy for preparing aryl-substituted thiophene S-oxides involves the use of zirconacyclopentadienes.[3][4] This method proceeds in two main steps:
-
Formation of Zirconacyclopentadiene: Diarylacetylenes react with dicyclopentadienylzirconium dichloride (Cp₂ZrCl₂) to form a zirconacyclopentadiene intermediate.[4]
-
Sulfur Insertion: The zirconacycle is then treated with a sulfur dioxide (SO₂) source, such as thionyl chloride (SOCl₂) or sulfur dioxide gas, which inserts the SO group to form the thiophene S-oxide ring.[3][4]
This pathway offers an alternative to direct oxidation and is particularly useful for constructing sterically congested or electronically specific thiophene S-oxides that may be challenging to access via oxidation.
Caption: Experimental workflow for the oxidation of thiophenes.
Conclusion
The journey to synthesize and isolate thiophene S-oxides is a compelling story of chemical perseverance. From being recognized only as elusive intermediates, they have emerged as valuable and accessible synthetic targets. The development of controlled oxidation reactions using Lewis or protic acids and the alternative zirconacyclopentadiene route have been pivotal. These methodologies have not only allowed for the fundamental study of their structure and reactivity but have also opened the door for their application in complex molecule synthesis and for understanding their role in the metabolism of thiophene-containing drugs. For researchers in organic synthesis and drug development, a firm grasp of the history and methods of thiophene S-oxide synthesis provides a powerful tool for molecular design and innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.org [mdpi.org]
- 3. mdpi.org [mdpi.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thiophene S-oxides: convenient preparation, first complete structural characterization and unexpected dimerization of one of them, 2,5-diphenylthiophene-1-oxide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Elusive Thiophene 1-Oxide: A Technical Guide to its Discovery and Reactivity as a Fleeting Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene 1-oxides are highly reactive, non-aromatic heterocyclic compounds that have long been postulated as transient intermediates in the oxidation of thiophenes. Their fleeting existence makes direct observation challenging, yet their pivotal role in chemical synthesis and drug metabolism has driven significant research into their generation, characterization, and trapping. This technical guide provides an in-depth exploration of the discovery of thiophene 1-oxide as a reactive intermediate, detailing its generation, reactivity, and the experimental and computational methods used to study this enigmatic molecule.
The Discovery: An Indirect Unveiling
The existence of thiophene 1-oxides was first inferred from the products of thiophene oxidation. Early studies noted that the oxidation of thiophenes could lead to the corresponding thiophene 1,1-dioxides. However, the reaction pathway was hypothesized to proceed through a stepwise oxidation, with the thiophene 1-oxide as the initial, unstable intermediate. The high reactivity of this intermediate, particularly its propensity to undergo Diels-Alder reactions, provided the key to its "discovery" through trapping experiments. By carrying out the oxidation of thiophenes in the presence of suitable dienophiles, researchers were able to intercept the thiophene 1-oxide before it could dimerize or be further oxidized, thus providing strong evidence for its transient formation.
Generation of Thiophene 1-Oxide: In Situ Approaches
Direct isolation of simple thiophene 1-oxides is generally not feasible due to their high reactivity. Therefore, they are typically generated in situ for immediate use in subsequent reactions. The most common method for generating thiophene 1-oxides is the controlled oxidation of the parent thiophene.
Several oxidizing agents have been employed, with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) being a popular choice. A critical aspect of this synthesis is preventing the over-oxidation to the more stable thiophene 1,1-dioxide. This is often achieved by conducting the reaction at low temperatures and, crucially, in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) or a protic acid.[1] The acid is believed to activate the peracid and also to complex with the newly formed thiophene 1-oxide, which reduces the electron density on the sulfur atom and makes it less susceptible to a second oxidation step.[1]
dot
Caption: In situ generation of thiophene 1-oxide.
Reactivity: A Potent Diene in Diels-Alder Reactions
The loss of aromaticity upon S-oxidation makes thiophene 1-oxides potent dienes in [4+2] cycloaddition reactions. This high reactivity is the cornerstone of their synthetic utility and the primary method for their indirect detection. They readily react with a variety of dienophiles, including quinones, maleimides, and acetylenic compounds.
dot```dot graph Diels_Alder_Reaction { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
Thiophene_1_Oxide [label="Thiophene 1-Oxide\n(Diene)", fillcolor="#FBBC05"]; Dienophile [label="Dienophile\n(e.g., Benzoquinone)", shape=ellipse, fillcolor="#FFFFFF"]; Adduct [label="Diels-Alder Adduct", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Thiophene_1_Oxide -> Adduct; Dienophile -> Adduct;
{rank=same; Thiophene_1_Oxide; Dienophile} }
Caption: Metabolic activation of thiophene drugs.
Conclusion
The discovery of thiophene 1-oxide as a reactive intermediate, primarily through in situ trapping experiments, has opened up new avenues in both synthetic organic chemistry and drug metabolism research. While its transient nature continues to pose significant challenges for direct characterization, the combination of clever experimental design and powerful computational tools has provided a detailed understanding of its formation and reactivity. For researchers in drug development, an awareness of the potential for thiophene S-oxide formation is crucial for predicting and mitigating potential metabolic liabilities of thiophene-containing drug candidates. The ongoing exploration of the chemistry of this fascinating intermediate promises to yield further insights and applications in the years to come.
References
A Tale of Two Oxides: A Deep Dive into Thiophene-1-oxide and Thiophene-1,1-dioxide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Thiophene, a cornerstone of heterocyclic chemistry, undergoes oxidation to yield two key derivatives with markedly different properties and reactivities: thiophene-1-oxide and thiophene-1,1-dioxide. While structurally similar, the seemingly minor difference in the oxidation state of the sulfur atom profoundly impacts their aromaticity, stability, and synthetic utility. This guide provides a comprehensive exploration of the fundamental distinctions between these two compounds, offering insights into their synthesis, structural characteristics, reactivity, and relevance in medicinal chemistry.
Core Chemical and Physical Properties: A Comparative Overview
The addition of one or two oxygen atoms to the sulfur in the thiophene ring dramatically alters the molecule's electronic structure and geometry. Thiophene is an aromatic compound, but this aromaticity is disrupted upon oxidation.
Thiophene-1-oxide is generally considered non-aromatic and exists as a reactive diene. The sulfur atom is pyramidal, and the molecule is not planar. This lack of planarity and the disruption of the cyclic π-electron system contribute to its high reactivity and thermal instability. In fact, the parent thiophene-1-oxide is a transient species that readily undergoes Diels-Alder dimerization.[1]
Thiophene-1,1-dioxide , on the other hand, is also non-aromatic and behaves as a highly reactive α,β-unsaturated sulfone. The two lone pairs of electrons on the sulfur atom are involved in bonding with the oxygen atoms, precluding their participation in the π-system of the ring.[2] This compound is more stable than its mono-oxidized counterpart but is still a potent dienophile and diene in cycloaddition reactions.[2]
The structural and electronic differences are reflected in their spectroscopic properties.
| Property | Thiophene-1-oxide | Thiophene-1,1-dioxide |
| Molecular Formula | C₄H₄OS | C₄H₄O₂S |
| Molecular Weight | 100.14 g/mol [3] | 116.14 g/mol [4] |
| Aromaticity | Non-aromatic[1] | Non-aromatic[2] |
| Stability | Highly reactive, thermally labile, prone to dimerization[1] | More stable than thiophene-1-oxide, but still reactive[2] |
| Geometry | Non-planar, pyramidal sulfur | Planar ring |
| ¹H NMR (CDCl₃) | Complex, broad signals due to instability | δ ~6.8-7.0 ppm (α-H), ~6.3-6.5 ppm (β-H) |
| ¹³C NMR (CDCl₃) | Data for parent compound is scarce due to instability | δ ~125-130 ppm (α-C), ~120-125 ppm (β-C) |
Table 1: Comparative Properties of Thiophene-1-oxide and Thiophene-1,1-dioxide
Synthesis and Experimental Protocols
The primary route to both thiophene-1-oxide and thiophene-1,1-dioxide is the oxidation of thiophene or its derivatives. The choice of oxidizing agent and reaction conditions dictates the final product.
Synthesis of Thiophene-1-oxide
The synthesis of thiophene-1-oxides is challenging due to their inherent instability and the propensity for over-oxidation to the corresponding S,S-dioxides.[1] A common method involves the oxidation of thiophenes with meta-chloroperoxybenzoic acid (m-CPBA) in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), at low temperatures. The Lewis acid is believed to coordinate to the initially formed S-oxide, deactivating it towards further oxidation.[5]
Experimental Protocol: Synthesis of 2,5-disubstituted Thiophene-1-oxide [5]
-
Dissolve the substituted thiophene (1.0 eq) in dry dichloromethane (CH₂Cl₂) and cool the solution to -20 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add boron trifluoride etherate (BF₃·OEt₂) (1.2 eq) dropwise to the cooled solution.
-
In a separate flask, dissolve m-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) in dry CH₂Cl₂.
-
Add the m-CPBA solution dropwise to the reaction mixture while maintaining the temperature at -20 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel at low temperature to isolate the thiophene-1-oxide.
Synthesis of Thiophene-1,1-dioxide
Thiophene-1,1-dioxides are more readily prepared by the oxidation of thiophenes, often using stronger oxidizing agents or more forcing conditions than for the mono-oxidation.[6] Dimethyldioxirane (DMDO) and peroxy acids like m-CPBA are commonly employed.[6][7]
Experimental Protocol: Synthesis of Thiophene-1,1-dioxide [7]
-
Prepare a solution of dimethyldioxirane (DMDO) in acetone.
-
Dissolve thiophene (1.0 eq) in acetone and cool the solution to -20 °C.
-
Add the DMDO solution (2.5 eq) dropwise to the thiophene solution while maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Remove the solvent and any volatile byproducts under reduced pressure at a temperature below -40 °C to obtain the crystalline thiophene-1,1-dioxide.
-
Due to its instability at room temperature, the product should be stored at low temperatures and handled quickly.
Reactivity: The World of Cycloadditions
The loss of aromaticity in both thiophene-1-oxide and thiophene-1,1-dioxide unmasks their diene and dienophilic character, making them valuable partners in cycloaddition reactions, particularly the Diels-Alder reaction.
Thiophene-1-oxide in Diels-Alder Reactions
Thiophene-1-oxides are highly reactive dienes that readily react with a variety of dienophiles.[8] These reactions can be highly stereoselective. The instability of the parent thiophene-1-oxide often necessitates its in-situ generation for synthetic applications.
Experimental Protocol: In-situ Diels-Alder Reaction of Thiophene-1-oxide [8]
-
Dissolve thiophene (1.0 eq) and the desired dienophile (e.g., N-phenylmaleimide, 1.2 eq) in chloroform (CHCl₃).
-
Cool the solution to 0 °C.
-
Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) in CHCl₃ to the reaction mixture.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature overnight.
-
Monitor the formation of the Diels-Alder adduct by TLC.
-
After completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude adduct by column chromatography or recrystallization.
Thiophene-1,1-dioxide in Diels-Alder Reactions
Thiophene-1,1-dioxides are versatile participants in Diels-Alder reactions, capable of acting as both a diene and a dienophile.[2] As electron-deficient dienes, they react readily with electron-rich dienophiles. Conversely, the electron-withdrawing sulfone group activates the double bonds for reaction with dienes. A key feature of these reactions is the frequent extrusion of sulfur dioxide (SO₂) from the initial cycloadduct, leading to the formation of new carbocyclic rings.
Experimental Protocol: Diels-Alder Reaction of Thiophene-1,1-dioxide with a Dienophile
-
Dissolve thiophene-1,1-dioxide (1.0 eq) and the dienophile (e.g., cyclopentadiene, 1.5 eq) in a suitable solvent such as toluene or xylene.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
The reaction time will vary depending on the reactivity of the dienophile.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting cycloadduct may be purified by column chromatography or recrystallization. In many cases, the adduct will spontaneously lose SO₂ upon heating to afford a diene.
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General oxidation pathways of thiophene.
Caption: Diels-Alder reactivity of thiophene oxides.
Biological Significance and Drug Development
The thiophene moiety is a well-established pharmacophore present in numerous approved drugs.[9] The metabolism of these drugs can involve the oxidation of the thiophene ring, leading to the formation of reactive metabolites such as thiophene-1-oxides and thiophene epoxides.[10] These electrophilic species can covalently bind to cellular macromolecules, including proteins and DNA, which can lead to drug-induced toxicity, particularly hepatotoxicity.[11] A notable example is the drug tienilic acid, which was withdrawn from the market due to cases of severe hepatitis linked to the formation of reactive metabolites.[11]
Understanding the metabolic pathways of thiophene-containing drugs is therefore crucial in drug development. The propensity of a thiophene derivative to be oxidized to a reactive S-oxide can be a key factor in its safety profile.
Caption: Metabolic activation of thiophene drugs.
Conversely, the unique reactivity of thiophene-1,1-dioxides has been harnessed in the design of novel therapeutic agents. Their ability to act as bioorthogonal dienes in Diels-Alder reactions has been explored for applications in targeted drug delivery and bioimaging. Furthermore, the electron-withdrawing nature of the sulfone group in thiophene-1,1-dioxides can be utilized to tune the electronic properties of molecules, which is of interest in the development of materials for organic electronics and sensors.[2]
Conclusion
Thiophene-1-oxide and thiophene-1,1-dioxide, while originating from the same heterocyclic scaffold, represent two distinct classes of compounds with a rich and diverse chemistry. The mono-oxide is a fleeting, non-aromatic diene, whose reactivity is often harnessed in situ. The di-oxide is a more stable yet highly versatile building block, participating in a range of cycloaddition reactions, often with the characteristic extrusion of sulfur dioxide. For researchers in organic synthesis and medicinal chemistry, a thorough understanding of the fundamental differences in their stability, reactivity, and metabolic fate is paramount for their effective application in the design of novel molecules and materials. The synthetic protocols and comparative data presented in this guide offer a solid foundation for further exploration and innovation in the fascinating chemistry of thiophene oxides.
References
- 1. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of thiophene 1,1-dioxides and tuning their optoelectronic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiophene oxide | C4H4OS | CID 9548690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thiophene, 1,1-dioxide | C4H4O2S | CID 117926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.org [mdpi.org]
- 6. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. scispace.com [scispace.com]
- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Thiophene 1-Oxide
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiophene 1-oxide is a five-membered, sulfur-containing heterocyclic compound that represents the partially oxidized form of thiophene. Unlike the aromatic and stable parent thiophene, thiophene 1-oxide is a highly reactive and generally unstable intermediate. Its significance lies in its role as a transient species in the metabolic pathways of thiophene-containing drugs and as a versatile building block in organic synthesis. The inherent instability of the parent compound, which readily dimerizes or undergoes further oxidation to the sulfone (thiophene 1,1-dioxide), makes its direct characterization challenging. Consequently, spectroscopic studies often rely on sterically hindered, more stable derivatives or computational methods.
This guide provides a comprehensive overview of the key spectroscopic techniques used to identify and characterize thiophene 1-oxides, offering detailed experimental protocols and data interpretation guidelines for professionals in research and drug development.
Synthesis of Thiophene 1-Oxide
The primary route to synthesizing thiophene 1-oxides is the controlled oxidation of the corresponding thiophene. Over-oxidation to the thermodynamically more stable thiophene 1,1-dioxide is a common side reaction that must be carefully managed. The most effective method involves the use of a peracid in the presence of a Lewis acid at low temperatures.[1]
General Synthesis Pathway
The reaction involves the electrophilic attack of an oxidant, such as meta-chloroperoxybenzoic acid (m-CPBA), on the sulfur atom of the thiophene ring. The presence of a Lewis acid, typically boron trifluoride etherate (BF₃·Et₂O), is crucial. The Lewis acid coordinates to the newly formed sulfoxide oxygen, reducing the electron density on the sulfur atom and thus deactivating it towards a second oxidation step.[1] Conducting the reaction at low temperatures (e.g., -20 °C) is essential to control reactivity and allow for the isolation of the monoxide.[1]
Caption: Workflow for the synthesis and purification of thiophene 1-oxide.
Detailed Experimental Protocol: Synthesis of 2,5-di-tert-butylthiophene 1-Oxide
This protocol is adapted from a representative procedure for preparing sterically hindered, stable thiophene S-oxides.[1]
-
Preparation: To a solution of 2,5-di-tert-butylthiophene (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add boron trifluoride etherate (BF₃·Et₂O) (10.0 eq).
-
Cooling: Cool the reaction mixture to -20 °C using a cryocooler or a dry ice/acetone bath.
-
Oxidation: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (~77% purity, 1.3 eq) in anhydrous CH₂Cl₂ dropwise to the cooled solution over 15 minutes, ensuring the internal temperature does not rise above -15 °C.
-
Reaction: Stir the reaction mixture at -20 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir vigorously for 30 minutes to neutralize the acids.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure at a low temperature (<30 °C).
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure thiophene 1-oxide.
Spectroscopic Characterization
The following section details the primary spectroscopic methods for characterizing thiophene 1-oxides. Due to the instability of the parent compound, data from the more stable 2,5-di-tert-butylthiophene 1-oxide is often used as a reference, alongside data from the parent thiophene for comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of thiophene 1-oxides. ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the ring protons and carbons, confirming the S-oxidation state and substitution pattern. The oxidation of the sulfur atom breaks the aromaticity of the thiophene ring, leading to significant upfield shifts for the ring protons and carbons compared to the parent thiophene.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | Nucleus | C2/H2 & C5/H5 | C3/H3 & C4/H4 | Reference |
|---|---|---|---|---|
| Thiophene | ¹H | ~7.33 | ~7.12 | [2] |
| ¹³C | ~125.6 | ~127.3 | [3] | |
| 2,5-di-tert-butylthiophene 1-oxide | ¹H | - | ~6.30 | Inferred from similar structures |
| | ¹³C | ~145.0 (C-tBu) | ~120.0 | Inferred from similar structures |
Note: Precise data for the parent thiophene 1-oxide is scarce due to its instability. Values for substituted derivatives are used for approximation.
-
Sample Preparation: Dissolve 5-10 mg of the purified thiophene 1-oxide derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Use tetramethylsilane (TMS) as the internal standard (0 ppm).
-
Acquisition: Record ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer at room temperature.
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal.
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the sulfinyl (S=O) functional group. The S=O stretching vibration gives rise to a strong and characteristic absorption band. For most sulfoxides, this band appears in the range of 1030-1070 cm⁻¹. This peak is absent in the spectrum of the parent thiophene.
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Vibration | Typical Range | Intensity | Reference |
|---|---|---|---|---|
| Thiophene Ring | ||||
| C-H stretch (aromatic) | ν(C-H) | 3120 - 3050 | Medium-Weak | [4] |
| C=C stretch (ring) | ν(C=C) | 1530 - 1350 | Medium | [5] |
| C-S stretch (ring) | ν(C-S) | ~840 & ~650 | Medium | [5] |
| Sulfoxide Group |
| S=O stretch | ν(S=O) | 1070 - 1030 | Strong |[6] |
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically performs a background subtraction. Analyze the resulting spectrum for key absorption bands, paying close attention to the 1030-1070 cm⁻¹ region for the S=O stretch.
UV-Visible (UV-Vis) Spectroscopy
Table 3: UV-Vis Absorption Maxima (λ_max)
| Compound | Solvent | λ_max (nm) | Transition Type | Reference |
|---|---|---|---|---|
| Thiophene | Hexane | 235 | π → π* | [7] |
| Substituted Thiophenes | Various | 260 - 440 | π → π, n → π | [8] |
| Thiophene 1-Oxide | - | (Not reported) | - | - |
-
Sample Preparation: Prepare a dilute solution of the thiophene 1-oxide derivative in a UV-transparent solvent (e.g., hexane, acetonitrile, or ethanol) in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Blank Correction: Use the pure solvent to record a baseline correction (blank).
-
Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).
-
Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known, using the Beer-Lambert law.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and elemental formula of thiophene 1-oxides. Furthermore, their fragmentation patterns are highly diagnostic. Thiophene S-oxides characteristically lose an oxygen atom, resulting in a significant peak at [M-16]⁺.[9][10] This fragmentation pathway distinguishes them from the corresponding S,S-dioxides (sulfones), which typically show a loss of sulfur monoxide ([M-48]⁺) or sulfur dioxide ([M-64]⁺).
-
Molecular Ion (M⁺): Should be clearly visible to confirm the molecular weight.
-
Key Fragment ([M-O]⁺): Loss of a single oxygen atom (16 Da) is characteristic of a sulfoxide.[9]
-
Other Fragments: Further fragmentation of the thiophene ring may occur.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC-MS) interface for volatile compounds.
-
Ionization: Use a standard electron impact (EI) ionization energy of 70 eV.
-
Acquisition: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and expected fragments.
-
High-Resolution MS (HRMS): For unambiguous formula determination, perform HRMS analysis (e.g., via ESI-TOF) to obtain the exact mass to within a few parts per million (ppm).
Computational Spectroscopy and Analysis Workflow
Given the reactive nature of many thiophene 1-oxides, computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for predicting and corroborating spectroscopic data.
Caption: Workflow for computational prediction of spectroscopic data.
Reactivity Profile: Diels-Alder Reaction
Thiophene 1-oxides are excellent dienes for [4+2] cycloaddition (Diels-Alder) reactions.[11] The loss of aromaticity makes the ring system behave like a cyclic diene, readily reacting with a wide array of dienophiles (e.g., maleimides, alkynes). The initial cycloadducts can then extrude sulfur monoxide (SO) either thermally or photochemically to yield highly substituted arenes.[11]
Caption: Diels-Alder reaction pathway for thiophene 1-oxide.
Conclusion
The spectroscopic characterization of thiophene 1-oxide requires a multi-technique approach. Due to the compound's inherent reactivity, analysis often relies on stable, sterically protected analogues. NMR spectroscopy is paramount for confirming the loss of aromaticity and determining the substitution pattern. The definitive identification of the sulfoxide group is achieved through IR spectroscopy, specifically by observing the strong S=O stretch around 1050 cm⁻¹. Mass spectrometry provides crucial confirmation of molecular weight and a characteristic [M-16]⁺ fragmentation peak. These experimental techniques, when augmented by computational DFT methods, provide a robust framework for the unambiguous characterization of this important class of reactive intermediates.
References
- 1. mdpi.org [mdpi.org]
- 2. Sulfoxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 5. iosrjournals.org [iosrjournals.org]
- 6. amyd.quimica.unam.mx [amyd.quimica.unam.mx]
- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. ekwan.github.io [ekwan.github.io]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Electronic Properties of Thiophene 1-Oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene 1-oxide, a heterocyclic compound featuring a five-membered ring containing a sulfoxide group, occupies a unique chemical space between the aromatic thiophene and the non-aromatic thiophene 1,1-dioxide. This guide provides a comprehensive overview of the electronic properties of thiophene 1-oxide, focusing on its molecular structure, synthesis, reactivity, and computational analysis. The interplay of its non-planar geometry and the presence of the sulfoxide moiety imparts distinct electronic characteristics that are of significant interest in the fields of medicinal chemistry and materials science. Thiophene derivatives are integral components of numerous pharmaceuticals, and understanding the electronic modifications introduced by oxidation at the sulfur atom is crucial for the rational design of new therapeutic agents.[1][2]
Molecular Structure and Aromaticity
The introduction of a single oxygen atom to the sulfur in the thiophene ring dramatically alters its geometry and electronic structure. Unlike the planar and aromatic thiophene, thiophene 1-oxide adopts a non-planar, envelope-like conformation.[3] This structural change disrupts the cyclic delocalization of π-electrons, leading to a significant reduction in aromaticity.
Computational studies, employing methods such as Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic landscape of thiophene 1-oxide. These studies consistently show a pyramidal sulfur atom, further contributing to the ring's non-planarity.
Aromaticity Indices:
The aromaticity of thiophene 1-oxide has been a subject of theoretical investigation. Aromaticity is not a directly observable quantity but can be estimated using various computational indices. Two common indices are the Nucleus-Independent Chemical Shift (NICS) and Aromatic Stabilization Energy (ASE).
-
NICS: This method calculates the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity.
-
ASE: This index quantifies the energetic stabilization of a cyclic conjugated system compared to an appropriate acyclic reference.
Calculations have shown that thiophene 1-oxide exhibits NICS values that are significantly less negative than those of thiophene, confirming its reduced aromatic character.
Below are tables summarizing key structural and electronic parameters for thiophene 1-oxide and related compounds, compiled from computational studies.
Table 1: Calculated Structural Parameters of Thiophene and Thiophene 1-Oxide
| Parameter | Thiophene (B3LYP/cc-PVTZ)[4] | 3,4-di-t-butylthiophene 1-oxide (X-ray)[5] |
| Bond Lengths (Å) | ||
| Cα-Cβ | 1.370 | 1.340(2) |
| Cβ-Cβ' | 1.423 | 1.527(2) |
| S-Cα | 1.714 | 1.747(2) |
| S-O | - | 1.494(1) |
| Bond Angles (º) | ||
| Cα-S-Cα' | 92.2 | 89.8(1) |
| S-Cα-Cβ | 111.5 | - |
| Cα-Cβ-Cβ' | 112.4 | 110.8(1) |
Note: Experimental data for unsubstituted thiophene 1-oxide is scarce. Data for a substituted derivative is provided for comparison.
Table 2: Calculated Electronic Properties of Thiophene and Thiophene 1-Oxide Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |
| Thiophene | -6.56 | -0.36 | 6.20 | DFT/B3LYP/3-21G[6] |
| Thiophene Oligomers | Varies | Varies | Varies | DFT at B3LYP/6-31G(d)[7] |
| Thiophene Sulfonamide Derivatives | Varies | Varies | 3.44 - 4.65 | B3LYP/6-311G(d,p)[8] |
Synthesis of Thiophene 1-Oxide
The most common method for the synthesis of thiophene 1-oxides is the controlled oxidation of the corresponding thiophene. Over-oxidation to the thermodynamically more stable thiophene 1,1-dioxide is a common side reaction, making the isolation of the mono-oxidized product challenging.
A widely employed strategy involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in the presence of a Lewis acid, like boron trifluoride etherate (BF₃·OEt₂). The Lewis acid is believed to coordinate to the sulfoxide oxygen, deactivating it towards further oxidation.[9]
Caption: General synthesis of thiophene 1-oxide via oxidation.
Experimental Protocol: Synthesis of a Substituted Thiophene 1-Oxide
The following is a representative protocol for the synthesis of a substituted thiophene 1-oxide, adapted from the literature.[9]
Materials:
-
Substituted Thiophene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ether for chromatography
Procedure:
-
Dissolve the substituted thiophene in dry CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -20 °C using a suitable cooling bath.
-
Add BF₃·OEt₂ dropwise to the stirred solution.
-
In a separate flask, dissolve m-CPBA in dry CH₂Cl₂ and add this solution dropwise to the reaction mixture while maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of NaHCO₃ to quench the excess peroxy acid.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ether as the eluent, to afford the desired thiophene 1-oxide.
Reactivity: The Diels-Alder Reaction
A key feature of the electronic structure of thiophene 1-oxide is its character as a cyclic diene. The loss of aromaticity makes the π-system more localized and, consequently, more reactive in cycloaddition reactions. Thiophene 1-oxides are excellent dienes in [4+2] cycloaddition (Diels-Alder) reactions, reacting with a variety of dienophiles.[5]
Caption: Diels-Alder reaction of thiophene 1-oxide.
Experimental Protocol: Diels-Alder Reaction of an in situ Generated Thiophene Oxide
The high reactivity and thermal instability of many thiophene 1-oxides often necessitate their generation and use in situ for subsequent reactions.
Materials:
-
Thiophene derivative
-
m-CPBA
-
Dienophile (e.g., N-phenylmaleimide)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the thiophene derivative and the dienophile in CH₂Cl₂ in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add a solution of m-CPBA in CH₂Cl₂ dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours to days, monitoring by TLC.
-
Upon completion, wash the reaction mixture with aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting cycloadduct by recrystallization or column chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of thiophene 1-oxides. The oxidation of the sulfur atom leads to characteristic changes in the chemical shifts of the ring protons and carbons compared to the parent thiophene.
Due to the scarcity of reported NMR data for the unsubstituted thiophene 1-oxide, the following table provides typical chemical shift ranges for protons and carbons in thiophene and related derivatives for comparative purposes.
Table 3: Typical ¹H and ¹³C NMR Chemical Shifts (ppm)
| Compound | Nucleus | Chemical Shift (δ) |
| Thiophene[10][11] | Hα | ~7.3 |
| Hβ | ~7.1 | |
| Cα | ~127 | |
| Cβ | ~125 | |
| Thiophene Derivatives[8] | Cα | 110 - 150 |
| Cβ | 110 - 150 | |
| Benzo[b]thiophene 1-oxide derivatives | C2 | Varies |
| C3 | Varies |
Note: Chemical shifts are highly dependent on the solvent and substituents.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified thiophene 1-oxide derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
¹H NMR Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: ~12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16, or as needed for adequate signal-to-noise.
-
-
Referencing: The residual solvent peak is used as an internal reference (e.g., CDCl₃ at 7.26 ppm).[7]
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: ~200-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
Referencing: The solvent peak is used as an internal reference (e.g., CDCl₃ at 77.16 ppm).
Computational Chemistry Methods
Density Functional Theory (DFT) has proven to be a robust method for investigating the electronic properties of thiophene 1-oxide and its derivatives.
Protocol for DFT Calculations:
Software: Gaussian, ORCA, or other quantum chemistry software packages.
Methodology:
-
Geometry Optimization:
-
Frequency Calculation:
-
A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
Electronic Property Calculation:
-
Single-point energy calculations are then performed on the optimized geometry to obtain electronic properties.
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO-LUMO energy gap is related to the molecule's kinetic stability and its electronic absorption properties.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.
-
NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts, which can be compared with experimental data to aid in structure elucidation.
-
Caption: A typical workflow for DFT calculations.
Applications in Drug Development
Thiophene-containing compounds are a cornerstone of medicinal chemistry, with numerous approved drugs incorporating this heterocycle.[1][2] The oxidation of a thiophene moiety in a drug molecule to its corresponding 1-oxide can have significant implications for its pharmacological and toxicological profile. This biotransformation can alter the molecule's polarity, reactivity, and ability to interact with biological targets. Understanding the electronic properties of thiophene 1-oxides is therefore critical for predicting metabolic pathways and designing safer and more effective drugs.
Conclusion
Thiophene 1-oxide presents a fascinating case study in the electronic consequences of heteroatom oxidation in an aromatic system. Its non-planar structure and reduced aromaticity lead to a unique reactivity profile, most notably as a potent diene in Diels-Alder reactions. While experimental data on the parent compound is limited, computational chemistry provides invaluable insights into its structure and electronic properties. For researchers in drug development and materials science, a thorough understanding of the electronic characteristics of thiophene 1-oxide is essential for harnessing its synthetic potential and predicting its behavior in biological and material systems. Further experimental and theoretical investigations into this intriguing molecule are warranted to fully explore its chemical space.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. ljast.ly [ljast.ly]
- 8. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.org [mdpi.org]
- 10. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]
- 11. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]
Thiophene S-oxide Molecular Orbital Theory: A Technical Guide for Advanced Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: Thiophene S-oxides are a unique class of heterocyclic compounds that have garnered significant interest due to their distinct electronic structure and reactivity. Unlike their aromatic thiophene precursors, thiophene S-oxides are non-planar and exhibit a pronounced diene character, making them valuable intermediates in organic synthesis, particularly in [4+2]-cycloaddition reactions.[1][2] Their existence as transient intermediates in the metabolism of thiophene-containing drugs also underscores their importance in medicinal chemistry and toxicology.[2][3] This guide provides an in-depth analysis of the molecular orbital (MO) theory of thiophene S-oxide, detailing its electronic structure, aromaticity, and reactivity. It includes a summary of key quantitative data, detailed experimental protocols for its synthesis, and visualizations of critical pathways to facilitate a comprehensive understanding for researchers in chemistry and drug development.
Molecular Structure and Electronic Properties
Geometric and Electronic Structure
Thiophene is a planar, aromatic heterocycle.[4] The introduction of a single oxygen atom onto the sulfur atom to form thiophene S-oxide fundamentally alters its geometry and electronic properties. X-ray crystal structures and computational studies reveal that thiophene S-oxides are non-planar, with the sulfur atom adopting a pyramidal geometry.[1][5] This puckered conformation disrupts the cyclic delocalization of π-electrons that is characteristic of aromatic systems. The lone pair on the sulfur atom does not effectively participate in the π-system of the diene moiety.[1] Consequently, thiophene S-oxide behaves more like a cyclic diene than an aromatic compound.[1]
Aromaticity
Frontier Molecular Orbital (FMO) Analysis
The reactivity of thiophene S-oxide, particularly in cycloaddition reactions, is governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO and LUMO Energies
Ab initio and Density Functional Theory (DFT) calculations have shown that the oxidation of thiophene to thiophene S-oxide leads to a dramatic increase in the electron affinity (a lowering of the LUMO energy) with only a minor change in the ionization potential (HOMO energy).[6] This makes thiophene S-oxide a potent diene in Diels-Alder reactions, capable of reacting with a wide range of dienophiles.[2]
Further oxidation to the S,S-dioxide results in a decrease in the energy of the HOMO compared to identically substituted cyclopentadienes.[2] In contrast, frontier molecular orbital calculations at the HF/6-311++G(d,p)//M06-2X/6-31+G(d) level indicate that both the HOMO and LUMO of thiophene S-oxide are slightly higher in energy than those of thiophene S,S-dioxide.[2] The specific energies are sensitive to the substitution pattern on the thiophene ring; electron-donating groups increase the nucleophilicity, while electron-withdrawing groups enhance the electrophilicity.[7]
Reactivity in Cycloaddition Reactions
Thiophene S-oxides are highly effective dienes in [4+2]-cycloaddition (Diels-Alder) reactions.[1] They react readily with electron-poor, electron-neutral, and even electron-rich dienophiles.[2] The reaction proceeds with high syn π-facial stereoselectivity, a phenomenon that can be attributed to the "Cieplak-effect".[1] With acetylenes as dienophiles, the initial cycloadducts spontaneously extrude the sulfoxy bridge to form substituted arenes directly.[1][8] When alkenes are used, stable 7-thiabicyclo[2.2.1]heptene S-oxides are formed.[1]
Quantitative Data Summary
Quantitative data from computational and experimental studies are summarized below for comparative analysis.
Table 1: Calculated Molecular Orbital Energies and Electrochemical Potentials
| Compound | Method | HOMO (eV) | LUMO (eV) | Oxidation Potential (V) | Reduction Potential (V) | Reference |
|---|---|---|---|---|---|---|
| Thiophene S-oxide | Ab initio | - | - | ~1.6 | -1.6 to -1.7 | [6] |
| Thiophene S-oxide | HF/6-311++G(d,p) | +0.5 (vs TSO2) | +0.4 (vs TSO2) | - | - | [2] |
| Substituted TOs | DFT | Variable | Variable | - | - |[7] |
Table 2: Calculated Aromaticity Indices for Thiophene S-oxide
| Index | Value | Interpretation | Reference |
|---|---|---|---|
| ISEc | 1.1 kcal/mol | Borderline non-aromatic | [5] |
| NICS(0) | -5.2 | Borderline non-aromatic | [5] |
| Julg's A Index | 0.69 | Reduced aromaticity |[5] |
Experimental Protocols
The synthesis of thiophene S-oxides remained challenging until the development of controlled oxidation methods that prevent overoxidation to the stable S,S-dioxide.[1][9]
Synthesis of Thiophene S-oxide via Oxidation of Thiophene
This protocol is a representative procedure for the preparation of thiophene S-oxides.[9] The key is the use of a Lewis acid (BF₃·Et₂O) or a proton acid (CF₃COOH) which likely activates the peracid and complexes with the resulting S-oxide, deactivating it towards further oxidation.[2][9][10]
Materials:
-
Substituted Thiophene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Argon), dissolve the starting thiophene in anhydrous CH₂Cl₂.
-
Cooling: Cool the solution to –20 °C using a suitable cooling bath (e.g., dry ice/acetone).[9]
-
Lewis Acid Addition: Add BF₃·Et₂O dropwise to the stirred solution at –20 °C.[9]
-
Oxidant Addition: In a separate flask, prepare a solution of m-CPBA in anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture while maintaining the temperature at –20 °C.[9]
-
Reaction Monitoring: Stir the reaction mixture at –20 °C for several hours (e.g., 3 hours).[9] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching: Upon completion, pour the reaction mixture into a cold, saturated aqueous solution of NaHCO₃ and stir vigorously for 30 minutes to neutralize the acids.[9]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with CH₂Cl₂. Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with water and then dry over anhydrous MgSO₄.[9]
-
Purification: Filter off the drying agent and remove the solvent in vacuo. Purify the crude residue by column chromatography on silica gel to yield the pure thiophene S-oxide.[9]
Conclusion
The molecular orbital theory of thiophene S-oxide reveals a fascinating departure from the aromaticity of its parent heterocycle. Its non-planar structure and resulting diene-like character are directly reflected in its frontier molecular orbitals, which confer high reactivity in [4+2]-cycloaddition reactions. This reactivity profile makes thiophene S-oxides versatile building blocks for the synthesis of complex, functionalized molecules. For drug development professionals, understanding the formation and reactivity of thiophene S-oxides is critical, as they are known reactive metabolites of several thiophene-containing pharmaceuticals. The computational and experimental frameworks presented in this guide offer a solid foundation for further research and application of these intriguing molecules.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Thiophene S-oxides: orbital energies and electrochemical properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.org [mdpi.org]
- 9. mdpi.org [mdpi.org]
- 10. pubs.acs.org [pubs.acs.org]
Theoretical Studies on Thiophene Oxide Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a fundamental scaffold in numerous pharmaceuticals and agrochemicals. Its metabolic or synthetic oxidation leads to the formation of two key isomers: thiophene 1-oxide (a sulfoxide) and thiophene 1,1-dioxide (a sulfone). These oxides exhibit markedly different chemical and physical properties compared to the parent thiophene, including altered aromaticity, stability, and reactivity. Thiophene 1-oxides are often transient, highly reactive intermediates, while the corresponding 1,1-dioxides are typically more stable but have lost their aromatic character.[1]
Understanding the nuanced differences in the electronic structure, stability, and reactivity of these isomers is paramount for predicting metabolic pathways, designing novel therapeutic agents, and developing synthetic strategies. Theoretical and computational chemistry provides an indispensable toolkit for elucidating these properties at a molecular level. This guide offers a comprehensive overview of the theoretical studies on thiophene oxide isomers, presenting key quantitative data, detailed experimental protocols for their synthesis, and visual representations of their reaction pathways and study workflows.
Theoretical and Computational Methodologies
The insights presented in this guide are predominantly derived from Density Functional Theory (DFT) calculations, a robust quantum mechanical modeling method for investigating the electronic structure of molecules.
Computational Details: The most frequently employed method for studying thiophene oxides is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is typically paired with Pople-style basis sets, such as 6-31G* or the more extensive 6-311+G(d,p), to provide a reliable balance between computational cost and accuracy for predicting molecular geometries, energies, and other electronic properties.[2]
Key Properties Investigated:
-
Optimized Geometry: Determination of the lowest energy three-dimensional structure, providing data on bond lengths and angles.
-
Relative Stability: Calculation of total electronic energies to compare the thermodynamic stability of different isomers.
-
Aromaticity: Quantified using magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring. A negative NICS value is indicative of aromatic character (diatropic ring current), while a positive or near-zero value suggests anti-aromatic or non-aromatic character, respectively.
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity and kinetic stability.
Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data from theoretical studies on thiophene and its oxide isomers. This allows for a direct comparison of their structural, energetic, and electronic properties.
Table 1: Calculated Molecular Properties of Thiophene and its Oxides
| Compound | Method | Total Energy (Hartree) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Thiophene | B3LYP/6-311++G(d,p) | -551.85 | 0.55 | -6.53 | -0.87 | 5.66 |
| Thiophene 1-oxide | B3LYP/6-31G* | -626.78 | 3.67 | -6.89 | -1.95 | 4.94 |
| Thiophene 1,1-dioxide | B3LYP/cc-pVTZ | -701.71 | 4.65 | -7.89 | -2.99 | 4.90 |
Note: Data is compiled from multiple sources and computational levels for illustrative purposes. Direct comparison should be made with caution.
Table 2: Calculated Geometries of Thiophene and its Oxides (B3LYP/6-311+G level)**
| Parameter | Thiophene | Thiophene 1-oxide | Thiophene 1,1-dioxide |
| Bond Lengths (Å) | |||
| S1-C2 | 1.714 | 1.785 | 1.801 |
| C2-C3 | 1.370 | 1.365 | 1.355 |
| C3-C4 | 1.423 | 1.430 | 1.445 |
| S1-O | - | 1.480 | 1.445 |
| **Bond Angles (°) ** | |||
| C5-S1-C2 | 92.2 | 86.5 | 83.1 |
| S1-C2-C3 | 111.5 | 114.2 | 115.8 |
| C2-C3-C4 | 112.4 | 112.6 | 112.7 |
Note: Thiophene 1-oxide has a non-planar, envelope-like conformation. The values represent an average or representative geometry. Data compiled and rationalized from multiple theoretical studies.[3]
Table 3: Calculated Aromaticity Indices (NICS)
| Compound | Method | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity Character |
| Benzene (Reference) | B3LYP/6-311+G** | -8.0 | -10.2 | Aromatic |
| Thiophene | B3LYP/6-311+G(d,p) | -13.0 | -10.4 | Aromatic[4] |
| Thiophene 1-oxide | Not Specified | -5.2 | Not Found | Borderline / Slightly Aromatic[4] |
| Thiophene 1,1-dioxide | Not Found | Not Found | Non-Aromatic[1] |
NICS(0) is calculated at the ring center, and NICS(1) is calculated 1 Å above the ring center. Negative values indicate aromaticity.
Experimental Protocols
Theoretical predictions are validated by experimental results. The following are representative protocols for the synthesis of this compound isomers.
Synthesis of Thiophene 1-oxide (In Situ Generation and Trapping)
Thiophene 1-oxides are highly reactive and often generated in situ for subsequent reactions, such as Diels-Alder cycloadditions. Isolation is possible but challenging.
Materials:
-
Substituted Thiophene (e.g., 2,5-dimethylthiophene)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
Dichloromethane (CH₂Cl₂, dry)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Dienophile (e.g., N-phenylmaleimide) for trapping
Procedure:
-
Dissolve the starting thiophene in dry dichloromethane in a round-bottom flask equipped with a magnetic stirrer and maintain the atmosphere under an inert gas (e.g., nitrogen or argon).
-
Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Slowly add boron trifluoride diethyl etherate (BF₃·Et₂O) to the cooled solution. The Lewis acid activates the peracid and protects the resulting S-oxide from further oxidation.
-
Add a solution of m-CPBA in dry dichloromethane dropwise to the reaction mixture while maintaining the temperature at -20 °C.
-
If trapping the intermediate, the dienophile should be present in the reaction mixture from the start.
-
Stir the reaction mixture at -20 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate to neutralize the acids.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting product (e.g., the Diels-Alder adduct) by column chromatography on silica gel.
Synthesis of Thiophene 1,1-dioxide
Thiophene 1,1-dioxides are more stable and can be readily synthesized by the oxidation of the corresponding thiophene, often using a stronger oxidizing agent or more forcing conditions than for the S-oxide.
Materials:
-
Thiophene or substituted thiophene
-
Hydrogen peroxide (H₂O₂) (30% solution) or m-CPBA
-
Acetic acid (for H₂O₂ oxidation)
-
Dichloromethane (for m-CPBA oxidation)
-
Sodium bicarbonate solution
-
Magnesium sulfate
Procedure (using m-CPBA):
-
Dissolve the thiophene in dichloromethane in a round-bottom flask.
-
Add an excess (typically 2.2 to 2.5 equivalents) of m-CPBA to the solution in portions. The reaction is often exothermic, and cooling may be required to maintain a moderate temperature.
-
Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC. The reaction may take several hours to days depending on the substrate.
-
After the reaction is complete, cool the mixture and filter to remove the byproduct, meta-chlorobenzoic acid.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude thiophene 1,1-dioxide, which can be further purified by recrystallization or column chromatography.
Visualizations: Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide clear visual representations of the complex relationships and processes involved in the study of thiophene oxides.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Thiophene Oxides from Thiophenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene oxides are valuable synthetic intermediates, particularly in the fields of medicinal chemistry and materials science. Their unique electronic properties and reactivity make them attractive building blocks for the synthesis of complex molecules. Thiophene-containing compounds are present in numerous pharmaceuticals, and their metabolites, which can include thiophene S-oxides, are of significant interest in drug development to understand efficacy and potential toxicity.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of thiophene oxides from their corresponding thiophene precursors.
The direct oxidation of thiophenes can lead to either thiophene-S-oxides or thiophene-S,S-dioxides. Controlling the oxidation to selectively obtain the desired S-oxide is a key challenge. Thiophene S-oxides are often unstable intermediates, prone to further oxidation or dimerization.[3][4] However, methods have been developed to synthesize and isolate these compounds, particularly by using sterically hindered substrates or by carefully controlling reaction conditions.
This guide focuses on two primary methods for the synthesis of thiophene oxides:
-
Peracid Oxidation in the Presence of a Lewis Acid: A widely used method for the controlled oxidation of thiophenes to thiophene-S-oxides.
-
Hydrogen Peroxide Oxidation with a Rhenium Catalyst: An efficient method that typically leads to the corresponding thiophene-S,S-dioxides but is included here for comparison and completeness in thiophene oxidation studies.
Method 1: Peracid Oxidation in the Presence of a Lewis Acid (m-CPBA/BF₃·Et₂O)
This method is the most common and effective for the preparation and isolation of thiophene-S-oxides. The use of a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), in combination with a Lewis acid, typically boron trifluoride etherate (BF₃·Et₂O), allows for the selective oxidation of the sulfur atom at low temperatures.[5] The Lewis acid is believed to activate the peracid and also to complex with the resulting thiophene-S-oxide, which decreases the electron density on the sulfur atom and makes it less susceptible to a second oxidation step to the dioxide.[6]
Experimental Protocol
Representative Procedure for the Synthesis of 2,5-disubstituted Thiophene-S-oxide: [5][7]
Materials:
-
Substituted Thiophene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ether for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath (e.g., dry ice/acetone, -20 °C)
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Dissolve the substituted thiophene (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to -20 °C using a cooling bath.
-
Slowly add boron trifluoride etherate (BF₃·Et₂O, ~10 eq.) to the stirred solution.
-
In a separate flask, dissolve m-CPBA (1.2-1.5 eq.) in anhydrous dichloromethane.
-
Add the m-CPBA solution dropwise to the thiophene solution via a dropping funnel over a period of 15-30 minutes, ensuring the temperature remains at -20 °C.
-
Stir the reaction mixture at -20 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a vigorously stirred, cold, saturated aqueous solution of sodium bicarbonate to quench the reaction.
-
Continue stirring for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ether mixtures) to afford the pure thiophene-S-oxide.[7]
Data Presentation
The yields of thiophene-S-oxides are highly dependent on the substituents of the starting thiophene. Sterically bulky substituents at the 2- and 5-positions can significantly improve the stability and isolable yield of the S-oxide.
| Starting Thiophene | Product | Yield | Reference |
| 2,5-Bis(tert-butyl)thiophene | 2,5-Bis(tert-butyl)thiophene-S-oxide | Significantly improved yield | [5] |
| 3,4-Dibenzyl-2,5-dimethylthiophene | 3,4-Dibenzyl-2,5-dimethylthiophene-S-oxide | Not specified | [5] |
| 2,5-Diphenylthiophene | 2,5-Diphenylthiophene-S-oxide | Not specified | |
| 3,4-Dibromo-2,5-dimethylthiophene | 3,4-Dibromo-2,5-dimethylthiophene-S-oxide | Not specified | [5] |
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of thiophene-S-oxides using m-CPBA and BF₃·Et₂O.
Method 2: Hydrogen Peroxide Oxidation with Methyltrioxorhenium(VII) (MTO) Catalyst
The oxidation of thiophene derivatives using hydrogen peroxide catalyzed by methyltrioxorhenium(VII) (MTO) is a highly efficient method.[8] However, this system is very powerful and typically leads to the complete oxidation of the sulfur atom to the corresponding sulfone (thiophene-S,S-dioxide), with the sulfoxide being a transient intermediate.[6][9] While not ideal for isolating thiophene-S-oxides, this method is crucial for comparative studies and for the synthesis of thiophene-S,S-dioxides, which are also important in drug development and materials science.
Experimental Protocol
General Procedure for the Oxidation of Thiophene Derivatives to Thiophene-S,S-dioxides: [6]
Materials:
-
Thiophene derivative
-
Methyltrioxorhenium(VII) (MTO)
-
Hydrogen peroxide (H₂O₂, 35% aqueous solution)
-
Dichloromethane (CH₂Cl₂) or n-octane
-
n-Hexadecane (as internal standard for GC-MS, if needed)
Equipment:
-
Reaction vial or flask
-
Magnetic stirrer and stir bar
-
Thermostated bath (if temperature control is needed)
-
Gas chromatograph-mass spectrometer (GC-MS) for reaction monitoring
Procedure:
-
To a solution of the thiophene derivative (0.1 mmol) in the chosen solvent (e.g., dichloromethane or n-octane, 1.5 mL), add MTO (5% w/w with respect to the substrate).
-
Add hydrogen peroxide (2.5 equivalents, 35% aqueous solution) to the stirred mixture at room temperature.
-
Stir the reaction mixture for the required time (typically 3-6 hours).
-
Monitor the reaction progress by GC-MS analysis of periodically withdrawn samples until the starting material is completely consumed.
-
Upon completion, the product (thiophene-S,S-dioxide) can be isolated by standard workup procedures, which may include extraction and solvent evaporation. The corresponding sulfones are often the only product detected.[6]
Data Presentation
The following table summarizes the quantitative data for the oxidation of various thiophene derivatives to their corresponding sulfones using the MTO/H₂O₂ system in dichloromethane at room temperature.
| Entry | Substrate | Time (h) | Conversion (%) | Yield to Sulfone (%) |
| 1 | 2-Methylbenzothiophene | 6 | >98 | >98 |
| 2 | 3-Methylbenzothiophene | 6 | >98 | >98 |
| 3 | Dibenzothiophene | 3 | >98 | >98 |
| 4 | 4,6-Dimethyldibenzothiophene | 3 | >98 | >98 |
| 5 | 4,6-Diethyldibenzothiophene | 3 | >98 | >98 |
| 6 | 4-Methyl-6-isobutyldibenzothiophene | 3 | >98 | >98 |
| 7 | 4,6-Diisobutyldibenzothiophene | 3 | >98 | >98 |
| Data adapted from Di Giuseppe et al.[6] |
As the data indicates, this method leads to quantitative conversion to the sulfone, with no mention of isolating the intermediate sulfoxide.
Visualization of Experimental Workflow
Caption: Workflow for the oxidation of thiophenes to thiophene-S,S-dioxides using H₂O₂ and an MTO catalyst.
Signaling Pathways and Logical Relationships
The synthesis of thiophene oxides from thiophenes is a direct chemical transformation rather than a biological signaling pathway. However, the logic of controlling the oxidation state can be represented. The primary challenge is to achieve mono-oxidation without proceeding to the dioxide.
Caption: Logical relationship of thiophene oxidation states and controlling reagents.
Conclusion
The synthesis of thiophene oxides from thiophenes is a critical transformation for accessing valuable intermediates in drug discovery and materials science. The choice of oxidant and reaction conditions is paramount to selectively obtaining the desired thiophene-S-oxide and preventing over-oxidation to the thiophene-S,S-dioxide. The m-CPBA/BF₃·Et₂O method at low temperatures provides a reliable protocol for the synthesis and isolation of thiophene-S-oxides. In contrast, the H₂O₂/MTO system is a highly efficient method for the preparation of thiophene-S,S-dioxides. Researchers should select the appropriate method based on the desired final product and the stability of the thiophene derivative being investigated.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiophene synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. mdpi.org [mdpi.org]
- 6. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Thiophene Oxide as a Diene in Diels-Alder Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thiophene oxides, transient yet highly reactive intermediates, serve as valuable dienes in [4+2] cycloaddition reactions, offering a powerful tool for the synthesis of complex polycyclic and heterocyclic frameworks. The inherent aromaticity of thiophene renders it a poor diene in conventional Diels-Alder reactions, often necessitating harsh conditions such as high pressure.[1][2] Oxidation to the corresponding S-oxide disrupts this aromaticity, unlocking the diene character of the thiophene ring and enabling cycloadditions under milder conditions.[3]
These reactions are of significant interest to the drug development community as they provide access to novel scaffolds. The resulting cycloadducts can be further manipulated, for instance, through the extrusion of sulfur monoxide to yield highly functionalized arenes.[4] This application note provides an overview of the use of thiophene oxide as a diene in Diels-Alder reactions, including detailed experimental protocols and a summary of reported quantitative data.
Reaction Mechanism and Workflow
The general approach involves the in situ generation of the this compound from a corresponding thiophene using an oxidizing agent, typically a peroxy acid like meta-chloroperbenzoic acid (m-CPBA). The highly reactive this compound is then immediately trapped by a dienophile present in the reaction mixture.
Caption: General workflow for the Diels-Alder reaction using in situ generated this compound.
Quantitative Data Summary
The following tables summarize the yields of various products obtained from the Diels-Alder reaction of in situ generated thiophene oxides with different dienophiles, as reported in the literature.
Table 1: Reaction of Thiophenes with Benzoquinone
| Thiophene Derivative | Product | Yield (%) | Reference |
| Thiophene | Juglone | ~20 | [3] |
| Thiophene | Naphthoquinone | 7 | [3] |
| 2-Methylthiophene | 2-Methylnaphthoquinone and hydroxylated derivatives | ~30 (crude) | [3] |
| 3-Methylthiophene | Adduct 4c | 18 | [3] |
| 2,5-Dichlorothiophene | Naphthoquinones | Small amounts | [3] |
| 2,5-Diphenylthiophene | 5,8-Diphenylnaphthoquinone | 8 | [3] |
Table 2: Reaction of Thiophenes with Naphthoquinone
| Thiophene Derivative | Product | Yield (%) | Reference |
| Thiophene | Anthraquinone | 25-58 | [3] |
| Methylated Thiophenes | Anthraquinones and hydroxylated derivatives | 10-20 (total) | [3] |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound as a diene in Diels-Alder reactions.
Protocol 1: Synthesis of Juglone and Naphthoquinone from Thiophene and Benzoquinone[3]
Materials:
-
Thiophene (10 mmol, 0.84 g)
-
Benzoquinone (10 mmol, 1.08 g)
-
m-Chloroperbenzoic acid (m-CPBA, ~81%, 25 mmol, 5.0 g)
-
Methylene chloride (35 ml)
Procedure:
-
A mixture of thiophene, benzoquinone, and m-CPBA in methylene chloride is stirred for 2 days at 0 °C.
-
The reaction mixture is then processed for work-up to isolate the products.
-
The crude product is analyzed, and preparative Thin Layer Chromatography (TLC) can be used for the separation and purification of juglone and naphthoquinone.
Protocol 2: Preparation of Diels-Alder Adducts from Methylated Thiophenes[3]
Materials:
-
2-Methylthiophene or 3-Methylthiophene
-
Dienophile (e.g., benzoquinone)
-
m-CPBA
-
Chloroform
-
Acetonitrile
-
Ether
Procedure:
-
The oxidation of the methylated thiophene is carried out in chloroform in the presence of the dienophile using m-CPBA.
-
After the reaction is complete, the chloroform is evaporated.
-
Acetonitrile (1 ml) and then ether (12 ml) are added to the crude product.
-
The mixture is allowed to stand overnight in a freezer to precipitate the adduct.
-
The resulting crystals are collected. For example, adduct 3 was obtained as dark-brown crystals in a 21% yield.
Protocol 3: Diels-Alder Reaction of 2,5-Dimethylthiophene Sulfone with Benzoquinone[3]
This protocol involves the pre-synthesis of the more stable thiophene S,S-dioxide (sulfone) followed by the Diels-Alder reaction.
Part A: Synthesis of 2,5-Dimethylthiophene Sulfone
-
2,5-Dimethylthiophene (5 g) is oxidized with m-CPBA (26 g, ~70%) in methylene chloride (100 ml) at 0 °C for 48 hours.
-
The resulting suspension is filtered.
-
The filtrate is washed with aqueous sodium bicarbonate and the solvent is evaporated.
-
The product solidifies upon refrigeration and can be recrystallized from methanol to yield pure 2,5-dimethylthiophene sulfone.
Part B: Diels-Alder Reaction
-
2,5-Dimethylthiophene sulfone (1.1 g) and benzoquinone (1.0 g) are refluxed overnight in chloroform (20 ml).
-
The solvent is evaporated.
-
Cyclohexane:carbon tetrachloride (2:1, 10 ml) is added, and any black precipitate is filtered off.
-
The filtrate is evaporated, and the residue is recrystallized from ethanol (5 ml) to give the adduct as yellow crystals.
Alternative Methodologies: Lewis Acid Catalysis
Recent studies have shown that Lewis acids, such as aluminum chloride (AlCl₃), can promote the Diels-Alder reaction of thiophene with maleimide derivatives at room temperature and atmospheric pressure.[1][5][6] This approach avoids the need for in situ oxidation and offers a more direct route to the cycloadducts.
Caption: Lewis acid-catalyzed Diels-Alder reaction of thiophene.
This method has been shown to be highly stereoselective, preferentially yielding the exo adduct.[1][6]
Conclusion
References
- 1. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Applications of Thiophene 1-Oxide in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thiophene 1-oxides are versatile and reactive intermediates that have garnered significant interest in organic synthesis. Their unique electronic structure, deviating from the aromaticity of the parent thiophene, renders them potent dienes in cycloaddition reactions. This reactivity opens avenues for the stereoselective synthesis of complex, three-dimensional scaffolds, which are of paramount importance in medicinal chemistry and materials science. This document provides an overview of the applications of thiophene 1-oxides, with a focus on their utility in Diels-Alder reactions, and includes detailed experimental protocols for their preparation and subsequent transformations.
Synthesis of Thiophene 1-Oxides
Thiophene 1-oxides are typically synthesized by the oxidation of the corresponding thiophenes. The reaction requires careful control to prevent over-oxidation to the thermodynamically more stable thiophene 1,1-dioxides.[1][2] The most common method involves the use of a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), in the presence of a Lewis acid, like boron trifluoride etherate (BF₃·Et₂O), at low temperatures.[2] The Lewis acid is believed to activate the peracid and coordinate to the resulting thiophene 1-oxide, deactivating it towards further oxidation.[2]
Experimental Protocol: General Procedure for the Synthesis of Thiophene 1-Oxides
This protocol is a representative example for the synthesis of a substituted thiophene 1-oxide.[2]
Materials:
-
Substituted thiophene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Dry dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted thiophene (1.0 eq) in dry CH₂Cl₂ in a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -20 °C using a suitable cooling bath (e.g., a dry ice/acetone bath).
-
Slowly add BF₃·Et₂O (1.0-1.2 eq) to the stirred solution.
-
In a separate flask, dissolve m-CPBA (1.1-1.3 eq) in dry CH₂Cl₂.
-
Add the m-CPBA solution dropwise to the thiophene solution at -20 °C over a period of 30-60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into a cold, saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired thiophene 1-oxide.
Thiophene 1-Oxides in Diels-Alder Cycloadditions
The primary application of thiophene 1-oxides in organic synthesis is their role as dienes in [4+2] cycloaddition reactions.[3][4] The loss of aromaticity upon oxidation to the S-oxide enhances the dienic character of the thiophene ring system, allowing it to react with a wide range of dienophiles, including those that are electron-poor, electron-neutral, and electron-rich.[4] These reactions often proceed with high stereoselectivity, providing access to complex bridged bicyclic systems.[1]
The Diels-Alder reaction can be performed by generating the thiophene 1-oxide in situ or by using a pre-synthesized and purified thiophene 1-oxide. The in situ generation is often preferred for unstable thiophene 1-oxides.
Experimental Protocol: In Situ Generation and Diels-Alder Reaction of a Thiophene 1-Oxide
This protocol describes the reaction of a thiophene with a dienophile in the presence of an oxidizing agent.[3]
Materials:
-
Thiophene derivative
-
Dienophile (e.g., N-phenylmaleimide, benzoquinone)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂) or chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for purification
Procedure:
-
Dissolve the thiophene derivative (1.0 eq) and the dienophile (1.0-1.2 eq) in CH₂Cl₂ or CHCl₃ in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1-2.3 eq) portion-wise to the stirred solution over a period of time, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C or room temperature for the specified time (e.g., 48 hours), monitoring the progress by TLC.[3]
-
After the reaction is complete, filter the mixture to remove any precipitated meta-chlorobenzoic acid.
-
Wash the filtrate with a saturated aqueous NaHCO₃ solution to remove excess acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Quantitative Data for Diels-Alder Reactions of Thiophene 1-Oxides
The following table summarizes representative quantitative data for the Diels-Alder reactions of various thiophene 1-oxides with different dienophiles.
| Thiophene Derivative | Dienophile | Reaction Conditions | Product | Yield (%) | Reference |
| 2-Methylthiophene | Benzoquinone | m-CPBA, CHCl₃, rt | Adduct 4b | 24 | [3] |
| 3-Methylthiophene | Benzoquinone | m-CPBA, CHCl₃, rt | Adduct 4c | 18 | [3] |
| 2,5-Dichlorothiophene | Benzoquinone | m-CPBA, reflux, 2h | Adduct 4f | - | [3] |
| 2,5-Diphenylthiophene | Benzoquinone | m-CPBA, reflux, 2h | 5,8-Diphenylnaphthoquinone | 8 | [3] |
| Thiophene | N-phenylmaleimide | AlCl₃, DCM, rt, 96h | exo adduct | 47.2 | [5] |
| Thiophene | N-phenylmaleimide | AlCl₃, DCM, rt, 96h | endo adduct | 4.9 | [5] |
Transformations of Diels-Alder Adducts
The 7-thiabicyclo[2.2.1]heptene S-oxide adducts obtained from the Diels-Alder reaction are valuable synthetic intermediates.[1] A key transformation of these adducts is the extrusion of the sulfoxy bridge (SO) to yield highly substituted aromatic or hydroaromatic compounds. This extrusion can be achieved thermally, photochemically, or through oxidative or reductive methods.[1][6]
Experimental Protocol: Photochemical Extrusion of the Sulfoxy Bridge
This protocol details the photochemical extrusion of SO from a 7-thiabicyclo[2.2.1]heptene S-oxide adduct.[6]
Materials:
-
7-Thiabicyclo[2.2.1]heptene S-oxide adduct
-
Dichloromethane or benzene (spectroscopic grade)
-
High-pressure mercury lamp or other suitable light source
Procedure:
-
Dissolve the 7-thiabicyclo[2.2.1]heptene S-oxide adduct in dichloromethane or benzene in a quartz reaction vessel.
-
Deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes.
-
Irradiate the solution with a high-pressure mercury lamp at room temperature.
-
Monitor the reaction progress by ¹H NMR spectroscopy or TLC, observing the formation of the arene product and an intermediate diene.[6]
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting aromatic compound by column chromatography on silica gel.
Applications in Materials Science
While the primary application of thiophene 1-oxides is in cycloaddition reactions, there is growing interest in their use in materials science. The incorporation of thiophene 1-oxide units into oligomers and polymers can significantly alter their electronic properties.[7] Oxidation of the sulfur atom in a polythiophene backbone from a sulfide to a sulfoxide or sulfone lowers the energy of the LUMO, making the material more electron-deficient and potentially a better n-type semiconductor.[7]
The synthesis of well-defined oligomers containing thiophene 1-oxide units has been reported, opening the door to the systematic study of their structure-property relationships.[7] The general synthetic strategies often involve the coupling of pre-functionalized thiophene 1-oxide monomers.
Experimental Protocol: Synthesis of Polythiophene Nanofibers (Illustrative Example)
Materials:
-
Thiophene monomer
-
Anhydrous iron(III) chloride (FeCl₃)
-
Chloroform
Procedure:
-
Dissolve the thiophene monomer in chloroform in a round-bottom flask.
-
In a separate flask, prepare a solution of anhydrous FeCl₃ in chloroform.
-
Slowly add the FeCl₃ solution to the stirred monomer solution at room temperature.
-
Stir the reaction mixture for a specified period (e.g., 12 hours), during which a precipitate of the polymer will form.[8]
-
Collect the polymer by filtration.
-
Wash the polymer extensively with methanol to remove any remaining oxidant and oligomers.
-
Dry the polymer under vacuum.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key synthetic pathways and workflows discussed in this document.
Caption: General synthesis of thiophene 1-oxide.
Caption: Diels-Alder reaction of thiophene 1-oxide.
Caption: Transformations of Diels-Alder adducts.
Caption: Workflow for thiophene 1-oxide based materials.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.org [mdpi.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. View of Synthesis and Characterization of Polythiophene and Polypyrrole | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
Application Notes and Protocols: Thiophene Oxide in Medicinal Chemistry and Drug Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of thiophene oxides in medicinal chemistry and drug metabolism. Thiophene, a common scaffold in pharmaceuticals, can undergo metabolic activation to form reactive thiophene S-oxides, a critical consideration in drug design and safety assessment.[1][2][3] This document details the implications of thiophene oxide formation, methods for their study, and protocols for key experimental procedures.
Medicinal Chemistry Implications of Thiophene Bioactivation
The thiophene ring is a "structural alert" in medicinal chemistry, as its metabolic oxidation can lead to reactive electrophilic metabolites, primarily thiophene S-oxides and thiophene epoxides.[1][2] This bioactivation is predominantly mediated by cytochrome P450 (CYP) enzymes.[1][2] The resulting thiophene S-oxides are highly reactive and can covalently bind to cellular macromolecules, such as proteins, which is a mechanism associated with drug-induced toxicities, including hepatotoxicity.[1][2][3] A notable example is the diuretic drug tienilic acid, which was withdrawn from the market due to severe liver toxicity attributed to the formation of a reactive thiophene S-oxide metabolite.[1][3]
However, the presence of a thiophene moiety does not invariably lead to toxicity. Many safe and effective drugs contain a thiophene ring. The toxic potential is influenced by factors such as the daily dose, the rate of formation of the reactive metabolite versus detoxification pathways, and the overall metabolic profile of the drug.[1][2]
Bioisosteric Replacement: In drug design, the thiophene ring is often used as a bioisostere for a phenyl ring to modulate physicochemical properties and improve metabolic stability or binding affinity. Understanding the metabolic fate of the thiophene ring is crucial in this context to avoid introducing metabolic liabilities.
Metabolic Pathways of Thiophene-Containing Drugs
The bioactivation of thiophene proceeds through two main oxidative pathways catalyzed by CYP450 enzymes:
-
S-oxidation: This pathway leads to the formation of a thiophene S-oxide (a sulfoxide). This intermediate is a reactive electrophile.[1]
-
Epoxidation: This pathway forms a thiophene epoxide across one of the double bonds of the thiophene ring.[1]
Both pathways can generate reactive species that contribute to toxicity. The balance between these pathways and other, less toxic metabolic routes is a key determinant of the safety profile of a thiophene-containing drug.[1][2]
Diagram: Metabolic Activation of Thiophene-Containing Drugs
Caption: Metabolic pathways of thiophene-containing drugs.
Experimental Protocols
Synthesis of Thiophene S-Oxides
Objective: To chemically synthesize thiophene S-oxides for use as reference standards or for further reactivity studies.
Principle: Thiophene S-oxides are typically prepared by the controlled oxidation of the corresponding thiophene. A common method involves the use of a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), in the presence of a Lewis acid, like boron trifluoride etherate (BF₃·Et₂O), at low temperatures to prevent over-oxidation to the sulfone.[4]
Protocol:
-
Dissolve the starting thiophene compound in a dry, inert solvent (e.g., dichloromethane, CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature, typically -20 °C to -18 °C, using a cooling bath.[4]
-
Add a Lewis acid, such as BF₃·Et₂O (typically 10 equivalents), to the solution.[4]
-
Slowly add a solution of m-CPBA (typically 1.2 to 1.5 equivalents) in the same solvent dropwise to the reaction mixture while maintaining the low temperature.[4]
-
Stir the reaction mixture at the low temperature for a specified time (e.g., 3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[4]
-
Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4]
-
Extract the aqueous layer with the organic solvent (e.g., CH₂Cl₂).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thiophene S-oxide.[4]
Diagram: Synthesis of Thiophene S-Oxide
Caption: Workflow for the synthesis of thiophene S-oxide.
In Vitro Metabolism and Trapping of Reactive Metabolites
Objective: To detect the formation of reactive thiophene S-oxides during in vitro metabolism using liver microsomes and a trapping agent.
Principle: Thiophene-containing drugs are incubated with liver microsomes, a source of CYP450 enzymes, and an NADPH-regenerating system to initiate metabolism. A nucleophilic trapping agent, such as glutathione (GSH), is included in the incubation to react with any electrophilic metabolites that are formed, creating a stable conjugate that can be detected by LC-MS/MS.[5][6] Alternatively, a dienophile like N-ethylmaleimide can be used to trap thiophene S-oxides via a Diels-Alder reaction.[5]
Protocol for Glutathione (GSH) Trapping:
-
Prepare Incubation Mixtures: In microcentrifuge tubes, prepare the following incubation mixtures on ice:
-
Test incubation: Liver microsomes (e.g., human or rat, final concentration 0.5-1.0 mg/mL), thiophene-containing drug (e.g., 1-10 µM), GSH (1-5 mM), and an NADPH-regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Negative control 1 (No NADPH): Same as the test incubation but replace the NADPH-regenerating system with buffer.
-
Negative control 2 (No microsomes): Same as the test incubation but replace the liver microsomes with buffer.
-
-
Pre-incubation: Pre-incubate the mixtures at 37 °C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH-regenerating system to the test incubation and the "No microsomes" control.
-
Incubation: Incubate all tubes at 37 °C for a specified time (e.g., 30-60 minutes).
-
Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to HPLC vials for analysis by LC-MS/MS.
-
LC-MS/MS Analysis: Analyze the samples for the presence of the expected GSH conjugate. This is often done by searching for the predicted mass of the adduct and characteristic fragmentation patterns.[6][7][8][9]
Diagram: Glutathione Trapping of Reactive Metabolites
Caption: Workflow for GSH trapping of reactive metabolites.
Assessment of Cytotoxicity (MTT Assay)
Objective: To evaluate the cytotoxic potential of thiophene derivatives on a relevant cell line, such as the human liver cancer cell line HepG2.
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[10][11]
Protocol:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of approximately 8 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the thiophene derivative in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO, typically at a final concentration of ≤ 0.5%) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period, typically 24 to 72 hours, at 37 °C in a humidified atmosphere with 5% CO₂.[1][10]
-
MTT Addition: After the incubation period, add MTT solution (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for an additional 4 hours.[10]
-
Formazan Solubilization: Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Covalent Binding Assay
Objective: To quantify the extent of covalent binding of a radiolabeled thiophene-containing drug to liver microsomal proteins.
Principle: A radiolabeled version (e.g., ¹⁴C or ³H) of the drug is incubated with liver microsomes. After incubation, the proteins are precipitated and washed extensively to remove any non-covalently bound radioactivity. The amount of radioactivity remaining with the protein pellet is then quantified by liquid scintillation counting, providing a measure of covalent binding.[2][12]
Protocol:
-
Incubation: Perform an in vitro metabolism incubation similar to the trapping experiment (Section 3.2), but using a radiolabeled thiophene drug and omitting the trapping agent.
-
Protein Precipitation: After incubation, precipitate the microsomal proteins by adding a larger volume of an organic solvent (e.g., acetonitrile or methanol).
-
Washing: Pellet the protein by centrifugation. Repeatedly wash the protein pellet with a solvent (e.g., methanol) to remove non-covalently bound radioactivity. This is a critical step to ensure accurate measurement.
-
Protein Solubilization: Solubilize the final protein pellet in a suitable buffer or solubilizing agent (e.g., sodium dodecyl sulfate solution).
-
Quantification:
-
Radioactivity Measurement: Measure the radioactivity in an aliquot of the solubilized protein using liquid scintillation counting.
-
Protein Concentration Measurement: Determine the protein concentration in another aliquot of the solubilized protein using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Data Analysis: Express the covalent binding as pmol equivalents of the drug bound per mg of microsomal protein.
Quantitative Data
The following tables summarize representative quantitative data related to the biological activity and metabolism of thiophene-containing compounds.
Table 1: Cytotoxicity (IC₅₀) of Selected Thiophene Derivatives in Cancer Cell Lines
| Compound Class | Specific Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Reference |
| Thienopyrimidine | Compound 3b (chloro derivative) | HepG2 (Liver) | 3.105 ± 0.14 | Doxorubicin | [13] |
| Thienopyrimidine | Compound 3b (chloro derivative) | PC-3 (Prostate) | 2.15 ± 0.12 | Doxorubicin | [13] |
| Thienopyrimidine | Compound 3g (trimethoxy analog) | HepG2 (Liver) | 3.77 ± 0.17 | Doxorubicin | [13] |
| Thiophene Derivative | TP 5 | HepG2 (Liver) | > 40.0 (at 24h) | - | [10] |
| Thiophene Derivative | TP 5 | SMMC-7721 (Liver) | > 40.0 (at 24h) | - | [10] |
Note: IC₅₀ values can vary depending on the specific experimental conditions, such as incubation time and cell line passage number.
Conclusion
The thiophene moiety is a valuable scaffold in medicinal chemistry, but its potential for metabolic activation to reactive thiophene S-oxides necessitates careful evaluation during drug development. The protocols and information provided in these application notes offer a framework for investigating the formation of thiophene oxides and assessing their potential toxicological consequences. A thorough understanding of the metabolic fate of thiophene-containing drug candidates is essential for the design of safer and more effective medicines.
References
- 1. reframeDB [reframedb.org]
- 2. Measuring covalent binding in hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring Covalent Binding in Hepatotoxicity [ouci.dntb.gov.ua]
- 4. mdpi.org [mdpi.org]
- 5. researchgate.net [researchgate.net]
- 6. tmrjournals.com [tmrjournals.com]
- 7. An ion exchange liquid chromatography/mass spectrometry method for the determination of reduced and oxidized glutathione and glutathione conjugates in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. A new LC-MS/MS method for the clinical determination of reduced and oxidized glutathione from whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protocols of in vitro protein covalent binding studies in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of Thiophene S-Oxide as a Key Intermediate in Oxidative Desulfurization (ODS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative desulfurization (ODS) is an increasingly important technology for removing sulfur-containing compounds from fuels and other organic matrices. It serves as a complementary or alternative process to traditional hydrodesulfurization (HDS), particularly for the removal of refractory aromatic sulfur heterocycles like thiophene and its derivatives, which are resistant to HDS.[1][2][3][4] The ODS process operates under mild conditions of temperature and pressure, avoiding the need for expensive hydrogen gas.[1][2] The fundamental principle of ODS involves two main stages: the selective oxidation of sulfur compounds, followed by their removal from the non-polar fuel phase.[2][5]
The Central Role of Thiophene S-Oxide
Thiophene and its derivatives are particularly resistant to oxidation due to their aromaticity and the low electron density on the sulfur atom.[5][6] In the ODS process, the sulfur atom in a thiophenic compound is targeted by an oxidizing agent. This converts the divalent sulfur into a hexavalent, more polar species. This oxidation occurs in a stepwise manner:
-
Formation of Sulfoxide: The initial oxidation converts the thiophenic compound into its corresponding sulfoxide (e.g., thiophene is oxidized to thiophene S-oxide).[5][7] This step is crucial as it disrupts the aromaticity of the thiophene ring and significantly increases the polarity of the molecule.
-
Formation of Sulfone: The thiophene S-oxide intermediate is often more susceptible to oxidation than the original thiophene molecule.[5] It is therefore typically further oxidized to the corresponding sulfone (thiophene S,S-dioxide).[7]
-
Separation: The resulting sulfoxides and sulfones are highly polar compounds compared to the surrounding non-polar hydrocarbon matrix of the fuel. This significant difference in polarity allows for their easy removal through liquid-liquid extraction with a polar solvent (like acetonitrile or methanol) or by adsorption onto a solid polar adsorbent (like silica or alumina).[8][9][10]
Therefore, thiophene S-oxide is a key reactive intermediate whose formation is a primary objective of the oxidation stage in ODS. The entire process is designed to generate these oxidized species in situ to facilitate their subsequent separation, leading to deep desulfurization.
ODS Mechanism and Experimental Workflow
The following diagrams illustrate the chemical pathway of thiophene oxidation and a typical experimental workflow for an ODS process.
Caption: Stepwise oxidation of thiophene to polar sulfoxide and sulfone intermediates during ODS.
Caption: General experimental workflow for an oxidative desulfurization (ODS) process.
Quantitative Data on ODS Performance
The efficiency of an ODS system is highly dependent on the catalyst, oxidant, and reaction conditions. The table below summarizes the performance of various systems reported in the literature for the desulfurization of model fuels.
| Catalyst / Support | Oxidant System | Model Sulfur Compound | Initial S (ppm) | Conditions (Temp, Time) | Sulfur Removal (%) |
| ZnPcTcCl₈-NIT | Air/Visible Light | Thiophene | - | Room Temp, 4 h | 99.61 |
| 15% W/metakaolin | H₂O₂ | Dibenzothiophene (DBT) | - | 60°C, 40 min | 99.3 |
| {Mo132}/GO | H₂O₂ | Dibenzothiophene (DBT) | 500 | - | ~100 |
| ChCl/p-TsOH / CNTs | H₂O₂ | Thiophene | 1600 | - | 95.8 |
| MnO₂/MrGO | H₂O₂/HCOOH | Dibenzothiophene (DBT) | - | 40°C, 15 min | 80 |
| CuO/TiO₂-SiO₂ | Air | Kerosene (real fuel) | 1158 | 140°C, 100.1 min | 99.7 |
This table presents a selection of data to illustrate the range of possibilities. For detailed parameters like catalyst loading and oxidant-to-sulfur ratios, please consult the original research.
Protocols
Protocol 1: Synthesis of a Thiophene S-Oxide Intermediate
This protocol describes the synthesis of a thiophene S-oxide, which can be useful for mechanistic studies or as a reference compound. The key challenge is to prevent over-oxidation to the more stable S,S-dioxide.[5] This is typically achieved by performing the reaction at low temperatures in the presence of a Lewis acid.[5][11]
Materials:
-
Substituted Thiophene (e.g., 2,5-di-tert-butylthiophene)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Dichloromethane (CH₂Cl₂), dry
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the starting thiophene compound in dry CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to –20°C using a suitable cooling bath (e.g., dry ice/acetone).[11]
-
Slowly add BF₃·Et₂O to the cooled solution. The Lewis acid complexes with the formed S-oxide, deactivating it towards further oxidation.[11]
-
In a separate flask, dissolve m-CPBA in dry CH₂Cl₂.
-
Add the m-CPBA solution dropwise to the reaction mixture while maintaining the temperature at –20°C.
-
Stir the reaction mixture at –20°C for approximately 3 hours.[11] Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a cold, saturated aqueous solution of NaHCO₃ to quench the reaction and neutralize the acids. Stir for 30 minutes.
-
Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the pure thiophene S-oxide.[11]
Protocol 2: General Procedure for Oxidative Desulfurization of a Model Fuel
This protocol outlines a typical lab-scale ODS experiment to remove a thiophenic compound from a model fuel.
Materials:
-
Model Fuel: A solution of a sulfur compound (e.g., thiophene, benzothiophene, or dibenzothiophene) in a sulfur-free hydrocarbon solvent (e.g., n-octane, n-hexadecane, or toluene) at a known concentration (e.g., 500-1000 ppm S).[3][12]
-
Catalyst: Acetic acid (CH₃COOH) or formic acid (HCOOH).[2][8]
-
Oxidant: 30% w/v aqueous hydrogen peroxide (H₂O₂).[8]
-
Apparatus: A round-bottom flask with a condenser, magnetic stirrer, and a heating mantle or oil bath with temperature control.[8]
Procedure:
-
Reaction Setup: Place 100 mL of the model fuel into the round-bottom flask. Add the catalyst (e.g., acetic acid) to achieve a desired molar ratio relative to sulfur (e.g., n(acid)/n(S) = 17).[8]
-
Oxidation: Begin stirring (e.g., 400 rpm) and heat the mixture to the target reaction temperature (e.g., 70°C).[8]
-
Once the temperature is stable, add the H₂O₂ solution. The molar ratio of oxidant to sulfur is a critical parameter (a common starting point is n(H₂O₂)/n(S) = 3 to 12).[8][13] The H₂O₂ may be added gradually to control the reaction.[8]
-
Maintain the reaction at the set temperature with continuous stirring for the desired duration (e.g., 3 hours).[8]
-
Extraction: After the reaction, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Add an equal volume of the extraction solvent (e.g., acetonitrile).
-
Shake the funnel vigorously for several minutes to ensure thorough mixing and transfer of the polar sulfones into the extraction solvent. Allow the layers to fully separate.
-
Drain the lower layer (the polar extractant phase containing the oxidized sulfur compounds). The upper layer is the desulfurized model fuel.
-
The extraction step can be repeated with fresh solvent to improve removal efficiency.
-
Analysis: Collect the treated fuel phase. Determine its final sulfur content using an appropriate analytical method to calculate the overall desulfurization efficiency.
Analytical Methods for Sulfur Determination
Accurate quantification of sulfur content before and after the ODS process is essential for evaluating its effectiveness. Several standard methods are employed:
-
X-Ray Fluorescence (XRF) Spectrometry: This is a rapid, non-destructive, and widely used technique for determining the total sulfur content in petroleum products.[14][15][16] It is applicable over a wide range of concentrations.[14]
-
Ultraviolet (UV) Fluorescence: In this method, the sample is combusted at a high temperature to convert all sulfur compounds to sulfur dioxide (SO₂). The SO₂ is then detected by its characteristic fluorescence when exposed to UV light.[14][17] This method is highly sensitive and suitable for measuring low sulfur levels.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): While requiring sample pretreatment, ICP-OES is another powerful technique for total sulfur determination in liquid fuels.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. vurup.sk [vurup.sk]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Thiophene Oxide|Research-Chemical [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of the Oxidative Desulfurization of Middle Distillate Surrogate Fuels with Spectroscopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.org [mdpi.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Fuel Property Testing: Sulfur [dieselnet.com]
- 15. Sulfur Analysis for Fuels | Malvern Panalytical [malvernpanalytical.com]
- 16. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 17. transformer-tester.com [transformer-tester.com]
- 18. rua.ua.es [rua.ua.es]
Application Notes and Protocols for the In Situ Trapping of Unstable Thiophene S-Oxides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation and subsequent in situ trapping of unstable thiophene S-oxides. These reactive intermediates are of significant interest in organic synthesis and are implicated in the metabolism of thiophene-containing drugs. The methodologies described herein focus on the reliable formation of thiophene S-oxides and their immediate capture through cycloaddition reactions, preventing their dimerization or further oxidation.
Introduction
Thiophene S-oxides are highly reactive heterocyclic compounds that have historically been elusive due to their inherent instability.[1] They serve as versatile intermediates in chemical synthesis, acting as dienes in Diels-Alder reactions to furnish complex polycyclic scaffolds.[2] Their transient nature necessitates in situ generation and trapping techniques to be effectively utilized. The primary route to these intermediates involves the controlled oxidation of the corresponding thiophene. This process must be carefully managed to prevent over-oxidation to the more stable thiophene S,S-dioxides.[3] The successful trapping of these intermediates provides access to a variety of functionalized molecules, including substituted arenes and cyclohexadienes.
Generation and Trapping Methodologies
The most common strategy for the generation of thiophene S-oxides is the oxidation of thiophenes with peracids, such as meta-chloroperoxybenzoic acid (m-CPBA).[4] To circumvent the formation of the S,S-dioxide, these reactions are often carried out in the presence of a Lewis acid, like boron trifluoride etherate (BF₃·Et₂O), or a protic acid.[3][5] These additives are believed to coordinate to the initially formed S-oxide, deactivating it towards further oxidation.[3] The reactions are typically conducted at low temperatures (e.g., -20 °C) to enhance the stability of the S-oxide intermediate.[2][3]
Once generated, the unstable thiophene S-oxide is immediately trapped by a suitable dienophile present in the reaction mixture. This in situ trapping is crucial to prevent side reactions such as dimerization.[1][6] A variety of dienophiles have been successfully employed, including alkenes, alkynes, quinones, and maleimides, leading to the formation of stable Diels-Alder adducts.[4][7][8]
Below is a diagram illustrating the general workflow for the in situ trapping of thiophene S-oxides.
Caption: Experimental workflow for the in situ trapping of thiophene S-oxides.
Signaling Pathways and Reaction Mechanisms
The core of this methodology is the Diels-Alder reaction, a [4+2] cycloaddition between the thiophene S-oxide (acting as the diene) and a dienophile. This reaction is highly valuable for its ability to form six-membered rings with good stereocontrol. The general mechanism is depicted below.
Caption: General reaction mechanism for trapping thiophene S-oxides.
Experimental Protocols
Protocol 1: In Situ Trapping of a Thiophene S-Oxide with N-Phenylmaleimide
This protocol describes the oxidation of a substituted thiophene and the subsequent trapping of the generated S-oxide with N-phenylmaleimide.
Materials:
-
Substituted Thiophene
-
N-Phenylmaleimide
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Dichloromethane (CH₂Cl₂, dry)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone, -20 °C)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet, add the substituted thiophene (1.0 eq) and N-phenylmaleimide (1.1 eq) dissolved in dry dichloromethane (concentration typically 0.1-0.5 M).
-
Cool the stirred solution to -20 °C using a suitable cooling bath.
-
Slowly add boron trifluoride etherate (1.0-1.2 eq) to the reaction mixture.
-
In a separate flask, dissolve m-CPBA (1.1-1.3 eq) in dry dichloromethane.
-
Add the m-CPBA solution dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise above -15 °C.
-
After the addition is complete, allow the reaction to stir at -20 °C for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into a cold, saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 7-thiabicyclo[2.2.1]heptene S-oxide adduct.
Protocol 2: In Situ Trapping of a Thiophene S-Oxide with a Quinone
This protocol outlines the trapping of a thiophene S-oxide generated from a methylated thiophene using a quinone as the dienophile.[4]
Materials:
-
Methylated Thiophene (e.g., 2,5-dimethylthiophene)
-
p-Benzoquinone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Standard work-up and purification reagents as in Protocol 1.
Procedure:
-
Dissolve the methylated thiophene (1.0 eq) and p-benzoquinone (1.0-1.2 eq) in chloroform or dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (approximately 2.3 equivalents for thiophene sulfone preparation, adjust for S-oxide trapping) portion-wise over 30 minutes.
-
Allow the reaction to stir at 0 °C for several hours (e.g., 48 hours, monitor by TLC).[4]
-
After the reaction is complete, filter the suspension and wash the filtrate with aqueous sodium bicarbonate solution.
-
Evaporate the solvent and purify the resulting crude product by recrystallization or column chromatography to isolate the sulfoxide-bridged adduct.[4]
Data Presentation
The following tables summarize representative quantitative data for the in situ trapping of thiophene S-oxides.
Table 1: Trapping of Thiophene S-Oxides with Various Dienophiles
| Thiophene Reactant | Oxidant/Additive | Dienophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Dimethylthiophene | m-CPBA | p-Benzoquinone | CH₂Cl₂ | 0 | 48 | ~30 (crude) | [4] |
| Thieno-steroidal saponin | m-CPBA | N-Phenylmaleimide | CH₂Cl₂ | rt | - | - | |
| Tetraphenylthiophene | - | Benzyne (in situ) | THF | rt | - | quant. | [1] |
| 2,5-Dichlorothiophene | m-CPBA | p-Benzoquinone | - | - | - | small amounts | [4] |
| 3-Methylthiophene | m-CPBA | p-Benzoquinone | - | - | - | - | [4] |
Table 2: Conditions for the Generation of Thiophene S-Oxides
| Thiophene Reactant | Oxidant | Additive | Solvent | Temp (°C) | Notes | Reference |
| General Thiophenes | m-CPBA | BF₃·Et₂O | CH₂Cl₂ | -20 | Prevents over-oxidation to S,S-dioxide | [3] |
| 2,5-Disubstituted Thiophenes | H₂O₂ | CF₃CO₂H | CH₂Cl₂ | - | Convenient access to reactive sulfoxides | [9] |
| 2,5-Dimethylthiophene | m-CPBA | - | CH₂Cl₂ | 0 | Can lead to S,S-dioxide without careful control | [4] |
| General Thiophenes | Peracid | Lewis or Protic Acid | CH₂Cl₂ | -20 | General condition for S-oxide formation | [3] |
Applications in Drug Development
The study of thiophene S-oxides is particularly relevant in drug development as they can be reactive metabolites of thiophene-containing drugs.[6][8] The in situ trapping methodologies described here can be adapted to metabolic studies to identify and characterize these transient species. For instance, maleimides have been shown to be compatible with metabolic bioactivation conditions and can trap metabolically formed thiophene S-oxides as stable Diels-Alder adducts, which can then be analyzed by techniques such as HPLC-MS.[8] This approach is valuable for understanding the potential toxicological pathways of thiophene-based pharmaceuticals.
Conclusion
The in situ trapping of unstable thiophene S-oxides is a powerful synthetic strategy that provides access to a wide range of complex molecules. The protocols and data presented herein offer a detailed guide for researchers to successfully generate and utilize these reactive intermediates. Careful control of reaction conditions, particularly temperature and the use of additives, is paramount to achieving high yields and preventing the formation of byproducts. These methods are not only valuable for synthetic chemists but also for professionals in drug development for the study of reactive drug metabolites.
References
- 1. mdpi.org [mdpi.org]
- 2. Thiophene Oxide|Research-Chemical [benchchem.com]
- 3. mdpi.org [mdpi.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cycloaddition of thiophene S-oxides to allenes, alkynes and to benzyne - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Thiophene S-oxides: convenient preparation, first complete structural characterization and unexpected dimerization of one of them, 2,5-diphenylthiophene-1-oxide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Preparation of Substituted Thiophene Oxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene S-oxides are a class of heterocyclic compounds that have garnered significant interest due to their unique reactivity and role as transient intermediates. Unlike the more stable thiophene S,S-dioxides, thiophene S-oxides are often elusive and highly reactive.[1] Their existence is frequently confirmed by trapping them in situ as dienes in Diels-Alder reactions.[2] The ability to isolate these compounds depends heavily on their substitution pattern, with bulky substituents at the 2- and 5-positions enhancing stability.[3][4]
These compounds are not only valuable synthetic intermediates for creating complex, multi-functionalized arenes but are also relevant in drug metabolism.[1][5] The enzymatic oxidation of thiophene-containing pharmaceuticals by cytochrome P450 can lead to the formation of reactive thiophene S-oxide metabolites, which is a key consideration in drug development and toxicology.[2][5] This document provides an overview of the primary synthetic methodologies, quantitative data for various preparations, and detailed experimental protocols.
Synthetic Methodologies
The preparation of substituted thiophene S-oxides can be challenging due to their propensity for over-oxidation to the corresponding S,S-dioxides or for dimerization.[6] However, two main reliable strategies have been developed.
Direct Oxidation of Substituted Thiophenes
The most common and direct route to thiophene S-oxides is the controlled oxidation of the parent thiophene. The key to this method is to stop the reaction after the first oxidation step. This is typically achieved by using a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid or a strong protic acid.[1][7][8]
The acid plays a crucial role by complexing with the newly formed thiophene S-oxide, which decreases the electron density on the sulfur atom, making it less susceptible to a second oxidation event.[7] These reactions are performed at low temperatures (e.g., -20 °C) to further control reactivity and improve the stability of the product.[7]
Synthesis from Zirconacyclopentadienes
A second, versatile approach for preparing aryl-substituted thiophene S-oxides involves the reaction of zirconacyclopentadienes with thionyl chloride (SOCl₂).[1] Zirconacyclopentadienes are themselves prepared from the reaction of diarylacetylenes with zirconocene reagents. This method provides an alternative route that avoids the direct oxidation of a thiophene ring.[1]
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the preparation of various substituted thiophene S-oxides via the direct oxidation method.
| Starting Thiophene | Oxidizing Agent | Catalyst / Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Di-tert-butylthiophene | m-CPBA | BF₃·Et₂O | CH₂Cl₂ | -18 to -20 | 3 | 59 | [7][9] |
| 2,5-Diphenylthiophene | H₂O₂ | CF₃CO₂H | CH₂Cl₂ | RT | - | - | [10] |
| 2,5-Dimethylthiophene | m-CPBA | BF₃·Et₂O | CH₂Cl₂ | -20 | - | - | [2] |
| 4,6-Dimethyldibenzothiophene | m-CPBA | BF₃·Et₂O | - | - | - | 92 | [11] |
| 2-Substituted benzothiophenes | m-CPBA | BF₃·Et₂O | - | - | - | - | [2] |
Note: "-" indicates data not specified in the cited source.
Detailed Experimental Protocols
This section provides a representative protocol for the synthesis of substituted thiophene S-oxides using the widely cited m-CPBA and boron trifluoride etherate method.
Protocol 1: Synthesis of 2,5-Di-tert-butylthiophene-S-oxide[8][10]
Materials:
-
2,5-Di-tert-butylthiophene
-
Boron trifluoride etherate (BF₃·Et₂O)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dry Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane/Ether solvent system
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting thiophene (e.g., 1.0 eq) in dry CH₂Cl₂.
-
Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., a dry ice/acetone bath).
-
Lewis Acid Addition: Add BF₃·Et₂O (e.g., 10 eq) dropwise to the stirred solution, maintaining the temperature at -20 °C.
-
Oxidant Addition: In a separate flask, dissolve m-CPBA (e.g., 1.2-1.5 eq) in a minimal amount of dry CH₂Cl₂. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not rise above -18 °C.
-
Reaction Monitoring: Stir the reaction mixture at -18 to -20 °C for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing a stirred, cold, saturated aqueous solution of NaHCO₃ to neutralize the acids.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous Na₂SO₃ (to remove excess peroxide), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ether mixture (e.g., 1:2 v/v) as the eluent, to yield the pure thiophene S-oxide.[7][9]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. femaflavor.org [femaflavor.org]
- 6. Thiophene - Wikipedia [en.wikipedia.org]
- 7. mdpi.org [mdpi.org]
- 8. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thiophene S-oxides: convenient preparation, first complete structural characterization and unexpected dimerization of one of them, 2,5-diphenylthiophene-1-oxide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.org [mdpi.org]
Application Notes and Protocols for Thiophene Oxide Derivatives in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-based materials have become integral to the advancement of organic electronics and materials science due to their robust chemical nature, versatile functionalization, and excellent electronic properties.[1] The oxidation of the sulfur atom in the thiophene ring to form thiophene S-oxides or S,S-dioxides offers a powerful strategy to tune the optoelectronic characteristics of these materials. This modification from a thiophene to a thiophene oxide derivative breaks the aromaticity of the ring, lowers the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels, and can enhance intermolecular interactions. These changes open up new possibilities for their application in a variety of devices, including Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and chemical sensors.
This document provides detailed application notes and experimental protocols for the use of this compound derivatives in these key areas of materials science.
Organic Field-Effect Transistors (OFETs)
This compound derivatives, particularly dibenzothiophene-S,S-dioxide, are gaining attention as components in organic semiconductors for OFETs. The electron-withdrawing nature of the sulfone group can lead to materials with improved stability and tunable charge transport properties.
Application Notes:
Incorporating thiophene-S,S-dioxide units into π-conjugated oligomers and polymers can create donor-acceptor (D-A) structures. This architectural motif is beneficial for promoting charge transfer within the material. While many thiophene-based polymers are p-type (hole-transporting), the introduction of the strongly electron-accepting thiophene-S,S-dioxide moiety can shift the properties towards n-type (electron-transporting) or ambipolar behavior.
A notable example is a π-conjugated thiophene-containing oligomer with a D-A-D-A-D architecture, which has been synthesized and used in a solution-processable OFET. This material demonstrated p-type semiconductor behavior.[2] The performance of OFETs based on thiophene derivatives is highly dependent on the thin film morphology, which can be controlled by deposition techniques and post-deposition annealing.[3]
Quantitative Data for OFETs:
| Semiconductor Material | Device Architecture | Hole Mobility (μh) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Ref. |
| 2,6-bis{[4-(7-n-hexylthiophen-2-yl)thiophen-2-yl]-(dibenzothiophene-5,5-dioxide-3,3΄-diyl)}-bis((2-ethyl-hexyl)oxy)benzo[1,2-b:4,5-b']dithiophen | Solution-Processed, BGTC | 1.6 x 10⁻³ | > 1.0 x 10⁴ | [2] |
| 3,7-bis(5′-hexyl-thiophen-2′-yl)-dibenzothiophene | Vacuum-Evaporated | 7.7 x 10⁻² | ~ 1 x 10⁷ | [1] |
| Thieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]thiophene Derivative | Vacuum-Evaporated | 1.26 | 10⁶ - 10⁸ | [4] |
BGTC: Bottom-Gate, Top-Contact
Experimental Protocols:
Protocol 1: Synthesis of a Dibenzothiophene-S,S-dioxide Containing Oligomer
This protocol is a representative synthesis of a donor-acceptor oligomer containing a dibenzothiophene-S,S-dioxide unit via a Stille coupling reaction.[2]
-
Step 1: Synthesis of Intermediate 8. 3,7-dibromodibenzothiophene-S,S-dioxide (1.0 eq) and 5-trimethylstannyl-5′-hexyl-2,2′-bithiophene (1.1 eq) are dissolved in anhydrous toluene.
-
Step 2: Catalyst Addition. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) is added to the solution.
-
Step 3: Reaction. The mixture is stirred at 110 °C for 48 hours under a nitrogen atmosphere.
-
Step 4: Purification. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 3-bromo-7-(5′-hexyl-2,2′-bithiophen-5-yl)dibenzo[b,d]thiophene S,S-dioxide.
Protocol 2: Fabrication and Characterization of a Solution-Processed OFET
This protocol describes the fabrication of a bottom-gate, top-contact (BGTC) OFET using a solution-shearing method.[5]
-
Step 1: Substrate Preparation. Highly doped silicon wafers with a 300 nm thermally grown SiO₂ layer are used as the substrate. The substrates are cleaned by sonication in acetone and isopropyl alcohol, followed by drying with a stream of nitrogen.
-
Step 2: Dielectric Surface Treatment. The SiO₂ surface is treated with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS) by immersing the substrates in a 10 mM solution of OTS in anhydrous toluene for 30 minutes. The substrates are then rinsed with toluene and baked at 120°C for 10 minutes.[1]
-
Step 3: Semiconductor Deposition. The this compound derivative is dissolved in a suitable organic solvent (e.g., chlorobenzene) at a concentration of 2 mg/mL. The solution is then deposited onto the heated substrate (60-70 °C) using a solution-shearing technique.[5]
-
Step 4: Annealing. The semiconductor film is annealed at a temperature optimized for the specific material (e.g., 50 °C) for 3 hours under vacuum to improve crystallinity.[5]
-
Step 5: Electrode Deposition. Gold source and drain electrodes (40-50 nm thick) are thermally evaporated onto the semiconductor layer through a shadow mask. The channel length and width are defined by the mask dimensions.[1]
-
Step 6: Characterization. The electrical characteristics of the OFET are measured in a nitrogen-filled glovebox or a vacuum probe station using a semiconductor parameter analyzer. The charge carrier mobility is calculated from the transfer characteristics in the saturation regime.[1]
Organic Light-Emitting Diodes (OLEDs)
Dibenzothiophene-S,S-dioxide derivatives are particularly promising as host materials in phosphorescent OLEDs (PhOLEDs) due to their high triplet energy levels, which are necessary to confine excitons on the phosphorescent guest emitter. Their bipolar charge transport properties can also lead to a more balanced charge injection and recombination in the emissive layer, resulting in higher device efficiencies.
Application Notes:
Dibenzothiophene-based hosts have been shown to lead to high quantum efficiencies in deep blue PhOLEDs.[6] By functionalizing the dibenzothiophene core with both hole-transporting (e.g., carbazole) and electron-transporting (e.g., phosphine oxide) moieties, the charge balance within the emissive layer can be finely tuned.[6] A D–A–D type material using 9,9-diphenyl-9,10-dihydroacridine as a donor and dibenzo[b,d]thiophene-5,5-dioxide as an acceptor has demonstrated thermally activated delayed fluorescence (TADF), achieving a high external quantum efficiency.[7]
Quantitative Data for OLEDs:
| Host Material | Emitter | Max. External Quantum Efficiency (EQE) [%] | Max. Current Efficiency [cd/A] | Max. Power Efficiency [lm/W] | Emission Color | Ref. |
| Dibenzothiophene derivative with carbazole and phosphine oxide moieties | Deep Blue Phosphor | 20.2 | - | - | Deep Blue | [6] |
| DPAC–DBTDO (TADF) | - | 13.1 | - | - | - | [7] |
| DMB-TT-TPA | - | 4.61 | 10.6 | 6.70 | Green | [8] |
| Penta-carbazole-substituted benzophenone derivative | Green TADF | 12.5 | 38.3 | - | Yellowish-Green | [9] |
Experimental Protocols:
Protocol 3: Synthesis of a Dibenzothiophene-Based Host Material
This protocol outlines a general synthetic route for a carbazole/dibenzothiophene derivative.[10]
-
Step 1: Suzuki Coupling. A mixture of a boronic acid derivative of carbazole and a bromo-derivative of dibenzothiophene is dissolved in a solvent mixture (e.g., toluene/ethanol/water).
-
Step 2: Catalyst and Base Addition. A palladium catalyst such as Pd(PPh₃)₄ and a base like K₂CO₃ are added to the reaction mixture.
-
Step 3: Reaction. The mixture is heated to reflux under a nitrogen atmosphere for 24-48 hours.
-
Step 4: Purification. After cooling, the organic layer is separated, dried, and the solvent is evaporated. The crude product is purified by column chromatography and subsequent sublimation.
Protocol 4: Fabrication of a Multilayer OLED
This protocol describes the fabrication of a multilayer OLED by thermal evaporation.[2]
-
Step 1: Substrate Cleaning. Indium tin oxide (ITO) coated glass substrates are cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropyl alcohol, and then dried in an oven. The ITO surface is then treated with UV-ozone or oxygen plasma.
-
Step 2: Hole Injection and Transport Layers. A hole injection layer (HIL), such as MoO₃ (5 nm), and a hole transport layer (HTL), such as NPB (40 nm), are deposited onto the ITO substrate by thermal evaporation in a high vacuum chamber (< 5 x 10⁻⁶ Torr).
-
Step 3: Emissive Layer Deposition. The emissive layer is deposited by co-evaporating the host material (e.g., a dibenzothiophene-S,S-dioxide derivative) and the phosphorescent guest emitter (e.g., FIrpic) from separate sources. The doping concentration of the guest is typically between 5-10 wt%. The thickness of this layer is around 20-30 nm.
-
Step 4: Electron Transport and Injection Layers. An electron transport layer (ETL), such as TPBi (40 nm), and an electron injection layer (EIL), such as LiF (1 nm), are subsequently deposited.
-
Step 5: Cathode Deposition. Finally, a metal cathode, such as aluminum (100 nm), is deposited through a shadow mask to define the active area of the device.
-
Step 6: Encapsulation. The completed device is encapsulated using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Step 7: Characterization. The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer. The electroluminescence spectra are recorded with a spectrometer.
Chemical Sensors
This compound derivatives are emerging as promising materials for chemical sensors due to their potential for selective interactions with various analytes. The oxidized sulfur center can act as a hydrogen bond acceptor, and the modified electronic properties of the thiophene ring can influence its interaction with electron-donating or electron-withdrawing molecules.
Application Notes:
Chemiresistive sensors based on thiophene polymers have demonstrated high selectivity and sensitivity towards gases like nitrogen dioxide (NO₂) and ammonia (NH₃).[5][11] The introduction of carboxylic acid groups to the thiophene polymer backbone can dramatically enhance the sensitivity to NO₂.[5] this compound-based materials can be used as the sensing layer in various sensor platforms, including OFET-based sensors and quartz crystal microbalance (QCM) sensors. In an OFET-based sensor, the adsorption of analyte molecules on the semiconductor surface modulates the channel current, providing a measurable signal.[11] In a QCM sensor, the mass change due to analyte adsorption on the coated crystal surface leads to a shift in the resonance frequency.[12]
Quantitative Data for Chemical Sensors:
| Sensing Material | Sensor Type | Analyte | Sensitivity | Limit of Detection (LOD) | Ref. |
| Nanoporous Poly(3-hexylthiophene) | OFET | NO | ~4.7% ppm⁻¹ | 0.5 ppm | [11][13] |
| Thieno[3,2-b]thiophene extended phthalocyanine | OFET | NO₂ | - | ~165 ppb | [6] |
| Thieno[3,2-b]thiophene extended phthalocyanine | OFET | SO₂ | - | ~165 ppb | [6] |
| Poly(2-acrylamido-2-methyl-1-propanesulfonic acid) | Chemiresistor | NH₃ | - | 30 ppb | [14] |
| Covalent Organic Framework (TPDA-TPB COF) | QCM | Formic Acid | 7.75 Hz ppm⁻¹ | 1.18 ppm | [8][15][16] |
Experimental Protocols:
Protocol 5: Synthesis of a Functionalized Thiophene Monomer for Sensing
This protocol describes the synthesis of a thiophene monomer functionalized with a chelating group for potential ion sensing applications.[17]
-
Step 1: Functionalization. A thiophene derivative with a suitable leaving group (e.g., a bromo-functionalized thiophene) is reacted with a molecule containing a nucleophilic group and the desired chelating moiety.
-
Step 2: Reaction Conditions. The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile in the presence of a base (e.g., K₂CO₃ or NaH) to facilitate the nucleophilic substitution.
-
Step 3: Purification. The product is isolated by extraction and purified by column chromatography or recrystallization.
Protocol 6: Fabrication and Testing of a Chemiresistive Gas Sensor
This protocol outlines the fabrication of a simple chemiresistive sensor and the setup for gas sensing measurements.
-
Step 1: Electrode Fabrication. Interdigitated electrodes (e.g., gold on a glass or flexible substrate) are fabricated using standard photolithography and lift-off techniques.
-
Step 2: Sensing Layer Deposition. The this compound-based sensing material is dissolved in a suitable solvent and deposited onto the interdigitated electrodes, for instance, by drop-casting or spin-coating. The film is then dried to remove the solvent.
-
Step 3: Sensor Testing Setup. The sensor is placed in a sealed test chamber equipped with a gas inlet and outlet. The resistance of the sensor is monitored in real-time using a source meter.
-
Step 4: Gas Exposure. A known concentration of the target analyte gas, diluted in an inert carrier gas like nitrogen or air, is introduced into the chamber at a controlled flow rate.
-
Step 5: Data Acquisition. The change in resistance of the sensor upon exposure to the analyte is recorded over time. The sensor response is typically defined as the relative change in resistance ((R_gas - R_air) / R_air).
-
Step 6: Recovery. After exposure, the chamber is purged with the carrier gas to allow the sensor resistance to return to its baseline value. The response and recovery times are determined from the resulting sensorgram.
References
- 1. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Developing a Chemiresistive Gas Sensor Array for Simultaneous Detection of Ammonia and Carbon Dioxide Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wiredspace.wits.ac.za [wiredspace.wits.ac.za]
- 4. A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced and unconventional responses in chemiresistive sensing devices for nitrogen dioxide and ammonia from carboxylated alkylthiophene polymers - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 6. Dibenzothiophene derivatives as host materials for high efficiency in deep blue phosphorescent organic light emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Covalent-Organic-Framework-Modified Quartz Crystal Microbalance Sensor for Selective Detection of Hazardous Formic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Poly(Thiophene)/Graphene Oxide-Modified Electrodes for Amperometric Glucose Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Thiophene Oxides in the Synthesis of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophene oxides, particularly thiophene S-oxides and S,S-dioxides, have emerged as versatile and powerful intermediates in the synthesis of complex organic molecules. Their unique reactivity as dienes in Diels-Alder reactions allows for the construction of highly substituted and sterically hindered aromatic and hydroaromatic systems. This application note provides a detailed overview of the synthesis of thiophene oxides and their application in cycloaddition reactions, with a focus on the synthesis of natural products and biologically active compounds. Detailed experimental protocols for key transformations and a summary of reaction yields are provided to facilitate the adoption of these methods in the laboratory.
Introduction
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the stereocontrolled formation of six-membered rings. While thiophene itself is a poor diene due to its aromaticity, its oxidized congeners, thiophene S-oxide and thiophene S,S-dioxide, are no longer aromatic and exhibit significantly enhanced reactivity as dienes.[1][2] The subsequent extrusion of sulfur monoxide (SO) or sulfur dioxide (SO₂) from the initial cycloadducts provides a convenient route to highly substituted benzene and cyclohexadiene derivatives. This strategy has been successfully employed in the total synthesis of various complex molecules, including the illudalane family of sesquiterpenes.[1][3]
Thiophene-containing compounds are also of significant interest in medicinal chemistry, with numerous FDA-approved drugs featuring this heterocycle.[4][5] Many of these drugs exert their therapeutic effects by modulating inflammatory pathways, such as those involving the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4] The synthesis of novel thiophene derivatives and their analogs is therefore a critical area of research in drug discovery.
Data Presentation
The following tables summarize the yields of Diels-Alder reactions involving in situ generated thiophene S-oxides and isolated thiophene S,S-dioxides with various dienophiles.
Table 1: Diels-Alder Reactions of in situ Generated Thiophene S-Oxides
| Thiophene Derivative | Dienophile | Oxidant | Lewis Acid | Solvent | Temp. (°C) | Time (h) | Product Yield (%) | Reference |
| Thiophene | Benzoquinone | m-CPBA | - | CH₂Cl₂ | 0 | 48 | ~20 | [6] |
| 2-Methylthiophene | Benzoquinone | m-CPBA | - | CH₂Cl₂ | 0 | 48 | 24 | [7] |
| 3-Methylthiophene | Benzoquinone | m-CPBA | - | CH₂Cl₂ | 0 | 48 | 18 | [7] |
| 2,5-Dimethylthiophene | Benzoquinone | m-CPBA | - | CHCl₃ | reflux | overnight | adduct isolated | [6] |
| Thiophene | N-Phenylmaleimide | m-CPBA | BF₃·Et₂O | CH₂Cl₂ | -20 | - | good yield | |
| Ticlopidine | N-Methylmaleimide | (metabolic) | - | - | - | - | adduct detected | [8][9] |
| Tetraphenylthiophene | Benzyne | - | - | THF | rt | - | quantitative | [10] |
Table 2: Diels-Alder Reactions of Thiophene S,S-Dioxides
| Thiophene S,S-Dioxide | Dienophile | Solvent | Temp. (°C) | Time (h) | Product Yield (%) | Reference |
| Bicyclic thiophene S,S-dioxide 1 | Furan | Toluene | 100 | - | good yield | [1] |
| Bicyclic thiophene S,S-dioxide 1 | 2-Methoxyfuran | - | - | - | - | [11][1] |
| Thiophene S,S-dioxide 16 | Cyclopentenone | - | - | - | - | [1] |
| Thiophene S,S-dioxide 16 | Dimethylacetylenedicarboxylate | - | - | - | - | [1] |
| 2,5-Disubstituted thienosultine | Electron-poor dienophiles | Benzene | heat | - | good to excellent | [12] |
Experimental Protocols
Protocol 1: General Procedure for the in situ Generation and Diels-Alder Reaction of Thiophene S-Oxides
This protocol is a representative example of a one-pot oxidation and cycloaddition reaction.
Materials:
-
Substituted thiophene
-
Dienophile (e.g., N-phenylmaleimide, benzoquinone)
-
meta-Chloroperbenzoic acid (m-CPBA)
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted thiophene (1.0 eq) and the dienophile (1.0-1.5 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -20 °C in a suitable cooling bath.
-
Slowly add BF₃·Et₂O (1.0-1.2 eq) to the stirred solution.
-
In a separate flask, dissolve m-CPBA (1.1-1.3 eq) in anhydrous CH₂Cl₂.
-
Add the m-CPBA solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into a stirred, cold, saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired Diels-Alder adduct.
Protocol 2: Synthesis of Thiophene S,S-Dioxide and Subsequent Diels-Alder Reaction
This two-step protocol involves the isolation of the thiophene S,S-dioxide before the cycloaddition reaction.
Step 2a: Oxidation of Thiophene to Thiophene S,S-Dioxide
Materials:
-
Substituted thiophene
-
m-Chloroperbenzoic acid (m-CPBA, ~2.3 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Methanol for recrystallization
Procedure:
-
Dissolve the substituted thiophene (e.g., 2,5-dimethylthiophene, 1.0 eq) in CH₂Cl₂ in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (~2.3 eq) portion-wise to the stirred solution over 30 minutes.
-
Stir the reaction mixture at 0 °C for 48 hours.
-
Filter the resulting suspension to remove the precipitated m-chlorobenzoic acid.
-
Wash the filtrate with a saturated aqueous solution of NaHCO₃.
-
Dry the organic layer over a suitable drying agent (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from methanol to obtain the pure thiophene S,S-dioxide.[6][7]
Step 2b: Diels-Alder Reaction of Thiophene S,S-Dioxide
Materials:
-
Thiophene S,S-dioxide
-
Dienophile (e.g., furan, cyclopentenone)
-
Toluene or other suitable high-boiling solvent
Procedure:
-
Combine the thiophene S,S-dioxide (1.0 eq) and the dienophile (1.0-2.0 eq) in a suitable reaction vessel (e.g., a sealed tube or a flask equipped with a reflux condenser).
-
Add the solvent (e.g., toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final cycloadduct.
Visualizations
Signaling Pathway of Thiophene-Based Anti-Inflammatory Drugs
Many thiophene-containing drugs exhibit anti-inflammatory properties by targeting the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade. The following diagram illustrates this signaling pathway.
Caption: Inhibition of COX and LOX pathways by thiophene-based drugs.
Experimental Workflow: One-Pot Synthesis of Diels-Alder Adducts
The following diagram outlines the general workflow for the one-pot synthesis of Diels-Alder adducts from thiophenes.
Caption: Workflow for one-pot oxidation and cycloaddition of thiophenes.
Conclusion
Thiophene oxides are valuable synthetic intermediates that provide access to a wide range of complex molecular architectures. The Diels-Alder/SO(₂) extrusion strategy offers a powerful method for the construction of polysubstituted aromatic rings, as demonstrated in the synthesis of natural products. The protocols and data presented herein serve as a guide for researchers to utilize this versatile chemistry in their own synthetic endeavors, from fundamental methodology development to the synthesis of novel therapeutic agents. The connection between thiophene-containing molecules and key inflammatory pathways highlights the continued importance of this scaffold in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Collection - Chemical and Biological Oxidation of Thiophene:â Preparation and Complete Characterization of Thiophene S-Oxide Dimers and Evidence for Thiophene S-Oxide as an Intermediate in Thiophene Metabolism in Vivo and in Vitro - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.org [mdpi.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Thiophene Oxide in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiophene oxide and its derivatives. The information aims to address common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color and showing new spots on TLC/peaks in LC-MS. What is happening?
A1: Thiophene S-oxides are known to be reactive intermediates and can be unstable in solution.[1][2][3] The observed changes are likely due to degradation. Several common degradation pathways include:
-
Dimerization: Thiophene oxides can undergo a Diels-Alder type self-cycloaddition to form dimeric structures, often referred to as sesquioxides.[1][3][4]
-
Oxidation: Further oxidation of the sulfoxide can occur, leading to the formation of the more stable thiophene S,S-dioxide (sulfone).[1][4][5]
-
Deoxygenation: Particularly upon exposure to daylight, thiophene oxides can revert to the parent thiophene.[3][6]
-
Rearrangement: Isomerization to thiophen-2-one can also occur.[4]
Q2: Are there specific storage conditions recommended for this compound solutions to minimize degradation?
A2: Yes, proper storage is critical. For optimal stability, solutions of this compound should be stored at low temperatures (e.g., ≤ 0°C) and protected from light.[6] When stored in the solid state, in the dark, and at 0°C, some thiophene oxides have shown insignificant deterioration over extended periods.[6] In solution and with light exposure, their lifetime is much shorter.[6][7] It is also advisable to use degassed solvents to minimize oxidation.
Q3: Can the substituents on the thiophene ring influence the stability of the corresponding S-oxide?
A3: Absolutely. The stability of thiophene S-oxides is significantly influenced by the nature and position of substituents on the thiophene ring. Bulky substituents at the C2 and C5 positions can provide steric hindrance, which kinetically stabilizes the S-oxide and prevents dimerization or further reactions, in some cases allowing for their isolation as stable compounds.[1][2][8]
Q4: I am performing a reaction with a this compound that requires elevated temperatures, but the compound is degrading. What can I do?
A4: While some sterically hindered thiophene S-oxides exhibit greater thermal stability, many are labile at higher temperatures.[3] If the reaction chemistry allows, consider using a more sterically hindered this compound derivative. Alternatively, explore if the reaction can be promoted under milder conditions, for instance, by using a more active catalyst or microwave irradiation for short periods, which has been successful for some reactions involving thermally stable tetra-arylthiophene S-oxides.[3]
Q5: In my biological assay, I'm observing higher than expected toxicity. Could this be related to the instability of my thiophene-containing compound?
A5: This is a strong possibility. Thiophene-containing compounds can be metabolized in vivo to reactive intermediates, including thiophene S-oxides.[1] These reactive species can be trapped by endogenous nucleophiles like glutathione.[1][2] The formation of such reactive metabolites is a known mechanism of toxicity for some drugs containing a thiophene moiety.[9] Therefore, the degradation of your compound in the assay medium could be generating more toxic byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of this compound in solution (confirmed by NMR or LC-MS) | Exposure to light | Store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during handling.[3][6] |
| Storage at room temperature | Store solutions at or below 0°C when not in use.[6] For long-term storage, consider storing as a solid at low temperature. | |
| Presence of oxygen | Use solvents that have been degassed by sparging with an inert gas (e.g., nitrogen or argon). Prepare solutions under an inert atmosphere. | |
| Further oxidation to sulfone | If preparing the this compound, ensure the reaction is carried out at low temperatures (e.g., -20°C).[1][6] The use of a Lewis acid like BF₃·Et₂O during m-CPBA oxidation can help prevent over-oxidation.[3][6] | |
| Low yield of isolated this compound after synthesis | Dimerization during reaction or workup | Maintain low temperatures throughout the synthesis and purification process. Use sterically hindered thiophene precursors if possible.[1][2] |
| Instability on silica gel during chromatography | Consider alternative purification methods such as crystallization or chromatography on a less acidic stationary phase at low temperature. | |
| Inconsistent results in biological assays | Degradation in aqueous assay buffer | Prepare stock solutions in a suitable, dry organic solvent like DMSO. Make fresh dilutions into the aqueous buffer immediately before use. Run a time-course experiment to assess the stability of the compound in the assay medium. |
| Reaction with media components | Analyze the assay medium after incubation with the compound to identify potential degradation products or adducts. |
Factors Affecting this compound Stability
The stability of this compound in solution is influenced by several factors. The following table summarizes these effects.
| Factor | Effect on Stability | Rationale | Reference |
| Temperature | Decreases with increasing temperature | Higher temperatures provide the activation energy for degradation pathways like dimerization and rearrangement. | [1][3] |
| Light | Decreases upon exposure to light | Light, particularly daylight, can promote the deoxygenation of thiophene S-oxides back to the parent thiophene. | [3][6] |
| Oxygen | Decreases in the presence of oxygen | Although the sulfur is already oxidized, dissolved oxygen can contribute to further oxidation to the S,S-dioxide or other oxidative degradation pathways. | [10] |
| Solvent | Can vary; protic solvents may facilitate degradation | The polarity and protic nature of the solvent can influence the rates of various degradation reactions. | |
| pH | Can be pH-dependent | Acidic or basic conditions can catalyze certain degradation pathways. For instance, highly acidic conditions can promote rearrangement.[2] | |
| Steric Hindrance (Substituents at C2 & C5) | Increases with bulky substituents | Bulky groups sterically shield the reactive diene system of the thiophene S-oxide, hindering dimerization and other intermolecular reactions. | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sterically Hindered Thiophene S-Oxide
This protocol describes a general method for the oxidation of a thiophene to its corresponding S-oxide, optimized to minimize over-oxidation and degradation.
Materials:
-
Substituted thiophene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve the substituted thiophene in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -20°C using a suitable cooling bath (e.g., an ice-salt bath or a cryocooler).
-
Slowly add a solution of BF₃·Et₂O in CH₂Cl₂ to the cooled thiophene solution with stirring.
-
Add a solution of m-CPBA in CH₂Cl₂ dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains at -20°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold, saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature.
-
Purify the crude product by column chromatography on silica gel at low temperature or by recrystallization.
This protocol is adapted from methodologies described in the literature.[6][11]
Protocol 2: Assessing the Stability of this compound in Solution by LC-MS
This protocol outlines a method to evaluate the stability of a this compound in a specific solvent or buffer over time.
Materials:
-
This compound of interest
-
High-purity solvent (e.g., DMSO, acetonitrile) or buffer solution
-
Internal standard (a stable compound that does not interfere with the analysis)
-
LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Prepare a stock solution of the this compound in the chosen solvent at a known concentration (e.g., 10 mM).
-
Prepare a stock solution of the internal standard in the same solvent.
-
Create a working solution by adding a known amount of the internal standard to the this compound stock solution.
-
At time t=0, immediately analyze an aliquot of the working solution by LC-MS to determine the initial peak area ratio of the this compound to the internal standard.
-
Store the working solution under the desired test conditions (e.g., room temperature, 40°C, exposure to light, etc.).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the working solution and analyze it by LC-MS.
-
Calculate the percentage of the this compound remaining at each time point relative to the t=0 sample, using the peak area ratio to the internal standard to correct for any injection volume variability.
-
Plot the percentage of remaining this compound against time to determine its stability profile under the tested conditions.
This is a general protocol for stability studies, similar to those described for other compounds.[10]
Visualizations
References
- 1. This compound|Research-Chemical [benchchem.com]
- 2. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 6. mdpi.org [mdpi.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Prevention of Thiophene 1-Oxide Dimerization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the dimerization of thiophene 1-oxides, a common challenge in synthetic chemistry. Thiophene 1-oxides are valuable reactive intermediates, but their propensity to undergo [4+2] cycloaddition reactions to form dimers can significantly hinder their application. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you successfully generate and utilize monomeric thiophene 1-oxides in your research.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired monomeric thiophene 1-oxide; predominant formation of a dimeric product. | The thiophene 1-oxide is not sterically hindered, leading to rapid self-dimerization via a Diels-Alder reaction.[1][2] | Introduce bulky substituents at the 2- and 5-positions of the thiophene ring to sterically shield the diene system. Tert-butyl or other sterically demanding groups are effective. |
| Reaction mixture turns dark, and multiple unidentified byproducts are observed by TLC or LC-MS. | The reaction temperature is too high, promoting side reactions and decomposition of the sensitive thiophene 1-oxide. | Maintain a low reaction temperature, typically between -20 °C and 0 °C, during the oxidation of the parent thiophene. |
| Over-oxidation to the corresponding thiophene 1,1-dioxide is observed. | The oxidizing agent is too reactive or is used in excess. The initially formed thiophene 1-oxide is susceptible to further oxidation. | Use a milder oxidizing agent or a stoichiometric amount of the oxidant. The presence of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), can help to moderate the oxidant and protect the thiophene 1-oxide from further oxidation. |
| Difficulty in isolating the monomeric thiophene 1-oxide even with steric hindrance. | The workup procedure is too harsh or prolonged, leading to decomposition of the product. | Employ a rapid and mild workup procedure. Quenching the reaction with a cold, weak base solution (e.g., saturated sodium bicarbonate) and immediate extraction at low temperatures is recommended. |
| The isolated thiophene 1-oxide dimerizes upon storage. | Thiophene 1-oxides, even sterically hindered ones, can be sensitive to heat and light over time. | Store the purified thiophene 1-oxide at low temperatures (e.g., in a freezer) and in the dark to minimize degradation and dimerization. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of thiophene 1-oxide dimerization?
A1: Thiophene 1-oxides dimerize through a [4+2] cycloaddition, commonly known as a Diels-Alder reaction.[1][2] In this process, one molecule of the thiophene 1-oxide acts as a diene, and the other acts as a dienophile. The dienic character of the thiophene 1-oxide is a consequence of the disruption of the thiophene's aromaticity upon S-oxidation.
Q2: How does steric hindrance prevent dimerization?
A2: Bulky substituents at the 2- and 5-positions of the thiophene ring physically obstruct the approach of another thiophene 1-oxide molecule, thereby preventing the molecules from achieving the necessary orientation for the Diels-Alder reaction to occur.[1][2] This kinetic stabilization allows for the isolation and subsequent use of the monomeric thiophene 1-oxide.
Q3: What are the best practices for the synthesis of monomeric thiophene 1-oxides?
A3: The most effective strategy is to use a thiophene precursor with bulky substituents at the 2- and 5-positions. The oxidation should be carried out at low temperatures (typically -20 °C) using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in the presence of a Lewis acid such as BF₃·Et₂O. A swift and gentle workup is crucial for isolating the sensitive product.
Q4: Can I use a trapping agent to prevent dimerization?
A4: Yes, if the goal is not to isolate the thiophene 1-oxide but to use it in situ, a reactive dienophile can be added to the reaction mixture. The thiophene 1-oxide will then preferentially react with the trapping agent in an intermolecular Diels-Alder reaction, preventing self-dimerization.
Q5: How does temperature affect the stability of thiophene 1-oxides?
A5: Higher temperatures provide the necessary activation energy for the dimerization reaction. Therefore, maintaining low temperatures throughout the synthesis and handling of thiophene 1-oxides is critical to their stability and to prevent dimerization.
Data Presentation: Impact of Steric Hindrance on Dimerization
The following table summarizes the effect of substitution on the stability and likelihood of dimerization of thiophene 1-oxides.
| Thiophene 1-Oxide Derivative | Substituents | Observed Outcome | Monomer Stability | Reference |
| Thiophene 1-oxide | Unsubstituted | Rapid dimerization | Highly unstable, not isolated | [1][2] |
| 2-Methylthiophene 1-oxide | Single, small substituent | Dimerization is the major pathway | Unstable | [3] |
| 2,5-Diphenylthiophene 1-oxide | Bulky aryl groups at 2- and 5-positions | Can be isolated as a monomer | Moderately stable | [4] |
| 2,5-Di-tert-butylthiophene 1-oxide | Very bulky alkyl groups at 2- and 5-positions | Can be readily isolated as a monomer | Thermally stable | [1] |
Experimental Protocols
Key Experiment: Synthesis of a Sterically Hindered Thiophene 1-Oxide (e.g., 2,5-Di-tert-butylthiophene 1-oxide)
This protocol is a representative procedure for the synthesis of a stable, monomeric thiophene 1-oxide.
Materials:
-
2,5-Di-tert-butylthiophene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,5-di-tert-butylthiophene (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., an acetone/dry ice bath).
-
Addition of Lewis Acid: Slowly add boron trifluoride etherate (BF₃·Et₂O) (1.1 eq) to the cooled solution while maintaining the temperature at -20 °C.
-
Addition of Oxidant: In a separate flask, dissolve m-CPBA (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above -15 °C.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding the cold reaction mixture to a pre-chilled, vigorously stirred saturated aqueous sodium bicarbonate solution.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with cold dichloromethane. Combine the organic layers and wash with cold brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature (< 30 °C).
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2,5-di-tert-butylthiophene 1-oxide.
Visualizations
Caption: Dimerization of thiophene 1-oxide via a [4+2] cycloaddition pathway.
Caption: Steric hindrance from bulky substituents prevents dimerization.
Caption: Troubleshooting workflow for preventing thiophene 1-oxide dimerization.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Thiophene S-oxides: convenient preparation, first complete structural characterization and unexpected dimerization of one of them, 2,5-diphenylthiophene-1-oxide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Navigating the Labyrinth: A Technical Support Guide for the Isolation and Purification of Thiophene Oxides
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to overcome the common hurdles in the isolation and purification of thiophene oxides. These valuable synthetic intermediates are notoriously challenging to handle due to their inherent instability. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to streamline your experimental processes.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, workup, and purification of thiophene oxides.
| Problem/Question | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of thiophene oxide after oxidation. | Over-oxidation to the corresponding thiophene S,S-dioxide. This is a common side reaction, especially in the absence of an acid catalyst.[1] | - Perform the oxidation at low temperatures, typically -20°C.[1][2] - Use a Lewis acid (e.g., BF₃·Et₂O) or a proton acid to selectively form the S-oxide and prevent further oxidation.[1] |
| Decomposition of the this compound. Thiophene oxides can be thermally and photochemically unstable.[3][4] | - Maintain low temperatures throughout the reaction and workup. - Protect the reaction mixture from light.[3] | |
| My purified this compound sample degrades over time. | Inherent instability. Thiophene oxides have a much shorter lifetime in solution and upon exposure to daylight compared to their solid form.[3] | - Store the purified compound as a solid in the dark at low temperatures (e.g., 0°C).[3] - For short-term storage in solution, use a non-reactive solvent and keep it refrigerated and protected from light. |
| Difficulty purifying the this compound by column chromatography. | Decomposition on silica gel. The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[5][6] | - Use a less acidic stationary phase like deactivated silica gel, florisil, or alumina.[5] - Run the column quickly and avoid prolonged contact time. |
| Co-elution with byproducts. The polarity of the this compound might be very similar to that of starting material or byproducts. | - Optimize the solvent system for thin-layer chromatography (TLC) to achieve better separation before attempting column chromatography. - Consider using a different chromatographic technique, such as preparative HPLC. | |
| I observe multiple unexpected spots on my TLC plate after workup. | Dimerization or rearrangement products. Thiophene S-oxides can undergo dimerization, especially in the absence of bulky substituents.[7][8] They can also rearrange to other products.[7] | - Use dilute reaction conditions to minimize intermolecular reactions. - The presence of bulky substituents at the C2 and C5 positions can sterically hinder dimerization and increase the stability of the S-oxide.[2] |
| Formation of various by-products. Depending on the reaction conditions and the substrate, side reactions can lead to a complex mixture.[1] | - Carefully control the stoichiometry of the oxidizing agent. - Analyze the crude reaction mixture by techniques like NMR or LC-MS to identify the byproducts and optimize the reaction to minimize their formation. |
Experimental Protocols
General Protocol for the Synthesis and Purification of Thiophene S-Oxides
This protocol is a general guideline and may require optimization for specific substrates.
1. Oxidation Reaction:
-
Dissolve the starting thiophene in a dry, inert solvent (e.g., CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to -20°C using a suitable cooling bath.
-
Add a Lewis acid (e.g., BF₃·Et₂O, 1-1.2 equivalents) dropwise to the stirred solution.
-
In a separate flask, dissolve the oxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA, 1.1-1.3 equivalents) in the same dry solvent.
-
Add the solution of the oxidizing agent dropwise to the reaction mixture while maintaining the temperature at -20°C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
2. Workup:
-
Once the reaction is complete, pour the mixture into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the excess acid and oxidizing agent.
-
Stir the mixture for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with the same solvent (e.g., CH₂Cl₂).
-
Combine the organic layers, wash with water, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter and remove the solvent in vacuo at low temperature.
3. Purification by Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., hexane/ether, 1:2) as determined by TLC analysis.[1]
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
Quantitative Data Summary
| Parameter | Value/Condition | Reference |
| Typical Reaction Temperature | -20°C | [1][2] |
| Common Oxidizing Agent | meta-chloroperoxybenzoic acid (m-CPBA) | [1] |
| Common Lewis Acid Catalyst | Boron trifluoride etherate (BF₃·Et₂O) | [1] |
| Storage Condition (Solid) | 0°C in the dark | [3] |
| Column Chromatography Adsorbent | Silica Gel | [1] |
| Typical Column Eluent | Hexane/Ether (1:2) | [1] |
Visualizing the Workflow
The following diagrams illustrate the key processes in the isolation and purification of thiophene oxides.
Caption: General experimental workflow for this compound synthesis and purification.
Caption: Troubleshooting logic for low yield of this compound.
References
- 1. mdpi.org [mdpi.org]
- 2. This compound|Research-Chemical [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiophene S-oxides: convenient preparation, first complete structural characterization and unexpected dimerization of one of them, 2,5-diphenylthiophene-1-oxide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Thiophene Oxide Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of thiophene oxides. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of thiophene oxides?
A1: The synthesis of thiophene oxides is often complicated by several competing side reactions. The most prevalent issues include:
-
Over-oxidation: The desired thiophene S-oxide is an intermediate in the oxidation of thiophenes to the more stable thiophene S,S-dioxides. The second oxidation step is often faster than the first, leading to low yields of the S-oxide.[1][2]
-
Dimerization: Thiophene S-oxides are highly reactive dienes and can readily undergo [4+2] cycloaddition (Diels-Alder reaction) with themselves, acting as both the diene and the dienophile to form dimers.[3][4][5]
-
Cycloaddition with other species: The reactive thiophene S-oxide can also undergo Diels-Alder reactions with the starting thiophene material or the thiophene S,S-dioxide byproduct, forming what are known as "sesquioxides".[1]
-
Deoxygenation: Thiophene S-oxides can revert to the parent thiophene, particularly under photochemical conditions or at elevated temperatures.[2][6]
-
Ring Epoxidation and Rearrangement: In some cases, oxidation can occur at the C=C double bond of the thiophene ring, leading to a thiophene-2,3-epoxide that can rearrange to thiophene-2-one.[7]
Q2: How can I prevent the over-oxidation of my thiophene to the S,S-dioxide?
A2: Preventing over-oxidation is a critical challenge. The most effective strategy is to decrease the electron density on the sulfur atom of the initially formed thiophene S-oxide, making it less susceptible to a second oxidation. This is typically achieved by:
-
Using an acid catalyst: The addition of a Lewis acid (e.g., BF₃·Et₂O) or a strong protic acid (e.g., trifluoroacetic acid, CF₃COOH) to the reaction mixture is a common practice.[2][6] The acid is thought to coordinate with the oxygen of the sulfoxide, withdrawing electron density from the sulfur atom.[2][6]
-
Controlling the reaction temperature: Running the oxidation at low temperatures, typically around -20 °C, can help to control the reaction rate and improve the selectivity for the mono-oxidation product.[2]
Q3: My desired thiophene oxide is unstable and dimerizes. What can I do?
A3: The high reactivity of thiophene S-oxides in Diels-Alder reactions is a significant hurdle. To mitigate dimerization, consider the following approaches:
-
In situ trapping: If the goal is not to isolate the thiophene S-oxide itself, but to use it as a reactive intermediate, it can be generated in situ in the presence of a suitable dienophile to form a desired cycloadduct.[1][8][9]
-
Steric hindrance: Introducing bulky substituents on the thiophene ring can sterically hinder the approach of another thiophene S-oxide molecule, thus suppressing self-dimerization.
-
Careful control of reaction conditions: Use dilute solutions and low temperatures to reduce the rate of bimolecular reactions like dimerization.
Q4: What are the typical oxidizing agents used for the synthesis of thiophene oxides?
A4: Peroxy acids are the most common oxidizing agents for this transformation. These include:
-
Hydrogen peroxide (H₂O₂) in the presence of an acid like trifluoroacetic acid[3][4][10]
-
Trifluoroperacetic acid[7]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Low or no yield of thiophene S-oxide, with thiophene S,S-dioxide as the major product. | The rate of the second oxidation is significantly faster than the first. | 1. Add a Lewis acid (e.g., BF₃·Et₂O) or a protic acid (e.g., CF₃COOH) to the reaction mixture.[2][6]2. Lower the reaction temperature to -20 °C or below.[2]3. Use a stoichiometric amount of the oxidizing agent. |
| Significant formation of dimeric byproducts. | The thiophene S-oxide is highly reactive and undergoes self-dimerization via a Diels-Alder reaction. | 1. If applicable, generate the thiophene S-oxide in situ and trap it with a dienophile.[1][9]2. Work with more dilute solutions to disfavor bimolecular reactions.3. Ensure the reaction is carried out at a sufficiently low temperature. |
| Isolation of "sesquioxides". | The thiophene S-oxide is reacting with either the starting thiophene or the thiophene S,S-dioxide product in a Diels-Alder reaction.[1] | 1. Optimize the stoichiometry of the reactants to minimize the concentration of unreacted starting material or S,S-dioxide when the S-oxide is present.2. Consider a one-pot reaction where the thiophene is consumed before significant S-oxide formation. |
| The desired product reverts to the starting thiophene upon workup or purification. | The thiophene S-oxide is thermally or photochemically unstable.[2][6] | 1. Avoid exposure to direct light during the reaction and workup.2. Use lower temperatures during purification (e.g., column chromatography in a cold room).3. Minimize the time the product is kept in solution. |
| Complex mixture of products, including potential ring-opened or rearranged species. | The oxidizing conditions are too harsh, leading to side reactions on the thiophene ring itself.[7] | 1. Use a milder oxidizing agent or less forcing reaction conditions (lower temperature, shorter reaction time).2. Ensure the reaction mixture is anhydrous, as water can sometimes influence reaction pathways.[7] |
Experimental Protocols
General Protocol for the Synthesis of Thiophene S-oxides using m-CPBA and BF₃·Et₂O
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Dissolve the starting thiophene in a chlorinated solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the solution to -20 °C using a suitable cooling bath (e.g., an ice-salt bath or a cryocooler).
-
Addition of Lewis Acid: To the cooled solution, add boron trifluoride etherate (BF₃·Et₂O) (typically 1.0-1.2 equivalents) dropwise.
-
Oxidation: In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA) (typically 1.0-1.2 equivalents) in CH₂Cl₂. Add this solution dropwise to the reaction mixture while maintaining the temperature at -20 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of sodium sulfite (Na₂SO₃). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure at low temperature.
-
Purification: The crude product can be purified by column chromatography on silica gel at low temperature.[2]
Visualizing Reaction Pathways
Logical Flowchart for Troubleshooting this compound Synthesis
Caption: A troubleshooting flowchart for this compound synthesis.
Competing Reaction Pathways in Thiophene Oxidation
Caption: Competing reactions in this compound synthesis.
References
- 1. researchtrends.net [researchtrends.net]
- 2. mdpi.org [mdpi.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Chemical and Biological Oxidation of Thiophene:â Preparation and Complete Characterization of Thiophene S-Oxide Dimers and Evidence for Thiophene S-Oxide as an Intermediate in Thiophene Metabolism in Vivo and in Vitro - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Thiophene - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Thiophene S-oxides: convenient preparation, first complete structural characterization and unexpected dimerization of one of them, 2,5-diphenylthiophene-1-oxide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Thiophene 1-Oxide Decomposition Pathways: A Technical Support Center
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with thiophene 1-oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the decomposition of thiophene 1-oxide.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis and decomposition of thiophene 1-oxide.
Problem 1: Low or No Yield of Desired Decomposition Product
-
Question: I am attempting a thermal decomposition of my substituted thiophene 1-oxide, but I am observing a low yield of the expected product and recovery of the starting material. What could be the issue?
-
Possible Causes and Solutions:
-
Insufficient Temperature: The thermal extrusion of sulfur monoxide (SO) from thiophene 1-oxide cycloadducts or the direct decomposition of the thiophene 1-oxide itself requires a specific temperature threshold.[1] Heavily substituted thiophene S-oxides can be surprisingly stable.[1]
-
Troubleshooting Step: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Be aware that excessively high temperatures can lead to undesired side reactions or charring.
-
-
Incorrect Solvent: The choice of solvent can influence the decomposition pathway.
-
Troubleshooting Step: Consult literature for appropriate solvents for the specific type of decomposition you are attempting. High-boiling point, inert solvents are often used for thermal decompositions.
-
-
Substituent Effects: Electron-donating groups (e.g., alkyl groups) can stabilize the S-oxide, making it more resistant to decomposition, while electron-withdrawing groups can accelerate it.[2]
-
Troubleshooting Step: If your thiophene 1-oxide has stabilizing substituents, higher temperatures or longer reaction times may be necessary.
-
-
Problem 2: Formation of Multiple Unidentified Byproducts
-
Question: My photochemical decomposition of thiophene 1-oxide is yielding a complex mixture of products that are difficult to separate and identify. How can I improve the selectivity of the reaction?
-
Possible Causes and Solutions:
-
Broad Spectrum Light Source: Using a broad-spectrum UV lamp can excite multiple electronic states of the thiophene 1-oxide and any intermediates, leading to various reaction pathways.
-
Troubleshooting Step: Utilize a monochromatic light source with a wavelength specific to the absorption maximum of your thiophene 1-oxide. This can help to selectively promote the desired photochemical transformation.
-
-
Presence of Oxygen: Molecular oxygen can participate in photochemical reactions, leading to photo-oxidation products.[2]
-
Troubleshooting Step: Degas the solvent and reaction mixture thoroughly before and during irradiation. Maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.
-
-
Secondary Photolysis: The initial photoproducts may themselves be photochemically active and undergo further transformations upon prolonged exposure to light.
-
Troubleshooting Step: Monitor the reaction closely by TLC or LC-MS and stop the irradiation once the starting material is consumed or when the concentration of the desired product is maximized.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for thiophene 1-oxide?
A1: Thiophene 1-oxides are reactive intermediates that can undergo several decomposition pathways depending on the conditions (thermal or photochemical) and the substitution pattern.[1][2] The main pathways include:
-
Diels-Alder Reactions: Thiophene 1-oxides can act as dienes in [4+2] cycloaddition reactions with various dienophiles.[1][3] The resulting cycloadducts can then undergo thermal or photochemical extrusion of sulfur monoxide (SO) to yield highly substituted aromatic compounds.[1]
-
Deoxygenation: Upon exposure to light, many thiophene S-oxides can be deoxygenated to regenerate the corresponding thiophene.[1] This process can also occur thermally, but typically at a much slower rate.[1]
-
Rearrangement: Rearrangement reactions, such as the proposed 1,5-oxygen migration to form hydroxythiophenes, have been considered, though computational and experimental studies suggest this is not a major pathway for many thiophene S-oxides.[2][4]
-
Dimerization: In the absence of a trapping agent, some thiophene 1-oxides can undergo dimerization.[5]
Q2: How can I prevent the over-oxidation of thiophene to thiophene 1,1-dioxide during the synthesis of thiophene 1-oxide?
A2: The oxidation of thiophenes can be stopped at the 1-oxide stage by carefully controlling the reaction conditions. Using a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), or a protonic acid like trifluoroacetic acid in conjunction with an oxidizing agent like m-CPBA or hydrogen peroxide is a common strategy.[1][3] These acids are thought to coordinate to the initially formed S-oxide, rendering the sulfur atom less nucleophilic and thus less susceptible to further oxidation.[6] Performing the reaction at low temperatures, typically around -20°C, is also crucial to minimize over-oxidation and subsequent decomposition.[2][3]
Q3: My thiophene 1-oxide appears to be decomposing during storage. What are the recommended storage conditions?
A3: Thiophene 1-oxides are generally unstable and reactive intermediates. For optimal stability, they should be stored under an inert atmosphere (e.g., argon) at low temperatures, such as –20°C, to prevent oxidation to the corresponding S,S-dioxides and to minimize dimerization.[2] It is also advisable to avoid contact with strong acids, bases, and oxidizing agents.[2]
Quantitative Data Summary
| Parameter | Value/Observation | Conditions | Reference(s) |
| Thermal Decomposition Onset | Dependent on substitution; cyclic sulfones in a terminal ring can decompose at <300°C. | Thermal analysis | [7] |
| Photochemical Decomposition | Yields and products are highly dependent on the substitution pattern of the thiophene S-oxide. | Photoirradiation | [1][8] |
| Oxidation Reaction Temperature | Reactions to form thiophene S-oxide are often run at -20°C to control reactivity and prevent over-oxidation. | Synthesis | [2][3] |
Experimental Protocols
Protocol 1: Synthesis of a Thiophene 1-Oxide (General Procedure)
This protocol describes a general method for the oxidation of a thiophene to a thiophene 1-oxide using m-CPBA and BF₃·Et₂O.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the starting thiophene in a suitable solvent (e.g., dichloromethane) and cool the solution to -20°C in a cryostat or a suitable cooling bath.
-
Addition of Lewis Acid: To the cooled solution, add boron trifluoride etherate (BF₃·Et₂O) dropwise while maintaining the temperature at -20°C.
-
Addition of Oxidant: In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature does not rise above -20°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, staining with a suitable agent (e.g., potassium permanganate). The reaction is typically complete within a few hours.
-
Workup: Upon completion, quench the reaction by adding a cold, saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature. The crude thiophene 1-oxide can be purified by column chromatography on silica gel at low temperature.
Protocol 2: Photochemical Decomposition of a Thiophene 1-Oxide
This protocol outlines a general procedure for the photochemical deoxygenation of a thiophene 1-oxide.
-
Preparation: Dissolve the purified thiophene 1-oxide in a suitable solvent (e.g., acetonitrile or dichloromethane) in a quartz reaction vessel.
-
Degassing: Degas the solution for at least 30 minutes by bubbling a gentle stream of argon or nitrogen through it.
-
Irradiation: While maintaining an inert atmosphere, irradiate the solution with a suitable light source (e.g., a high-pressure mercury lamp with a Pyrex filter or a specific wavelength LED array). The reaction vessel should be kept in a cooling bath to maintain a constant temperature.
-
Reaction Monitoring: Monitor the disappearance of the starting material and the formation of the product by TLC, GC-MS, or LC-MS at regular intervals.
-
Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the desired deoxygenated thiophene.
Visualizations
Caption: Major decomposition pathways of thiophene 1-oxide.
Caption: General experimental workflow for synthesis and decomposition.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Thiophene Oxide|Research-Chemical [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene - Wikipedia [en.wikipedia.org]
- 6. mdpi.org [mdpi.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The photochemistry of thiophene S-oxides - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stereoselective Control of Thiophene Oxide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling the stereoselectivity of thiophene oxide reactions.
Frequently Asked Questions (FAQs)
Q1: What is the inherent stereoselectivity observed in Diels-Alder reactions of thiophene S-oxides?
A1: Thiophene S-oxides, when used as dienes in Diels-Alder reactions, exhibit a high degree of inherent stereoselectivity. The cycloaddition typically proceeds with syn-π-facial selectivity, meaning the dienophile adds to the face of the this compound ring bearing the oxygen atom.[1][2][3] This results in the oxygen of the sulfoxy group being directed towards the incoming dienophile in the transition state.[4] Additionally, these reactions often favor the formation of the endo-cycloadduct.[3][4]
Q2: What is the underlying reason for the observed syn-π-facial selectivity?
A2: The preference for syn-cycloaddition is attributed to a combination of electronic and steric factors. One explanation is the Cieplak effect, where the dienophile attacks anti to the better donor orbital, which in this case is the sulfur lone pair, thus directing the dienophile to the same face as the sulfoxide oxygen.[4][5] More recent computational studies suggest that this selectivity arises from the ground-state geometry of the thiophene 1-oxide, which is predistorted into an envelope conformation that more closely resembles the syn transition state geometry. This distortion occurs to minimize hyperconjugative antiaromaticity.[6]
Q3: How can I generate thiophene S-oxides for these reactions, and can they be isolated?
A3: Thiophene S-oxides are often generated in situ due to their reactive nature. A common method is the oxidation of the corresponding thiophene with a peracid, such as meta-chloroperbenzoic acid (m-CPBA), in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O).[5] The Lewis acid is crucial as it can prevent overoxidation to the more stable thiophene S,S-dioxide.[5] While many thiophene S-oxides are transient intermediates, those with bulky substituents at the 2- and 5-positions can be stable enough to be isolated.[7]
Q4: Is it possible to achieve enantioselectivity in this compound reactions?
A4: Yes, achieving enantioselectivity is possible through several strategies, primarily involving the use of chiral catalysts or auxiliaries. Chiral Lewis acids can be employed to catalyze the Diels-Alder reaction enantioselectively.[8][9][10] Another approach is the asymmetric oxidation of the thiophene to a chiral, non-racemic thiophene S-oxide using a chiral oxidant or a stoichiometric chiral catalyst. This chiral this compound can then undergo diastereoselective cycloaddition. While not specific to thiophene oxides, the use of chiral thiophene-based oligomers has shown success in asymmetric sulfide oxidation, suggesting the potential for developing similar catalytic systems.[11]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity (Poor endo/exo Ratio) in Diels-Alder Reaction
Q: My Diels-Alder reaction with an in situ generated thiophene S-oxide is producing a mixture of endo and exo diastereomers. How can I improve the selectivity for the desired isomer?
A: Low diastereoselectivity in these reactions can often be addressed by carefully tuning the reaction conditions. Here are several factors to consider:
-
Choice of Lewis Acid: The nature and steric bulk of the Lewis acid catalyst can significantly influence the endo/exo selectivity. For some systems, bulkier Lewis acids may favor the formation of the exo product due to steric hindrance in the endo transition state. Conversely, smaller Lewis acids might favor the electronically preferred endo product. It is advisable to screen a variety of Lewis acids (e.g., BF₃·Et₂O, AlCl₃, SnCl₄, TiCl₄) to find the optimal one for your specific substrate.[12][13]
-
Temperature: Diels-Alder reactions are often reversible, and the endo adduct is typically the kinetically favored product, while the exo adduct is often more thermodynamically stable.[14][15] Running the reaction at lower temperatures will generally favor the kinetic (endo) product. If the exo product is desired, running the reaction at a higher temperature might shift the equilibrium towards the thermodynamic product, provided the product is stable under these conditions.
-
Solvent: The polarity of the solvent can impact the stability of the transition states and thus the diastereoselectivity.[7][16][17] It is recommended to screen a range of solvents with varying polarities (e.g., dichloromethane, chloroform, toluene, diethyl ether) to optimize the endo/exo ratio.
-
Dienophile Structure: The substituents on the dienophile play a crucial role in secondary orbital interactions, which stabilize the endo transition state. Dienophiles with π-systems (e.g., carbonyls, nitriles) on the substituent are more likely to favor the endo product. Modifying the dienophile, if possible, can be a strategy to enhance selectivity.
Problem 2: Low or No Yield of the Desired Cycloadduct
Q: I am not getting a good yield of my desired cycloadduct. What are the possible causes and solutions?
A: Low yields can stem from several issues, from the generation of the thiophene S-oxide to competing side reactions.
-
Inefficient Thiophene S-oxide Formation: Ensure the thiophene starting material is being efficiently oxidized to the S-oxide and not being over-oxidized to the S,S-dioxide or undergoing decomposition. The use of a Lewis acid like BF₃·Et₂O is often critical to stop the oxidation at the S-oxide stage.[5] Running the oxidation at low temperatures (e.g., -20 °C) can also help.[5]
-
Decomposition of Thiophene S-oxide: Thiophene S-oxides can be unstable. If generated and then left for too long before the dienophile is introduced, dimerization or other decomposition pathways can occur. Ensure the dienophile is present during the in situ generation of the thiophene S-oxide.
-
Poor Reactivity: The reactivity of the thiophene S-oxide and the dienophile can be a limiting factor. Electron-withdrawing groups on the dienophile generally accelerate the reaction. The use of a Lewis acid can also activate the dienophile, increasing the reaction rate.[14]
-
Steric Hindrance: Highly substituted thiophenes or dienophiles may react slowly due to steric hindrance. In such cases, increasing the reaction temperature or using high-pressure conditions might be necessary to promote cycloaddition.[4][12]
Data Presentation
Table 1: Effect of Lewis Acid on the exo/endo Selectivity of the Diels-Alder Reaction between Thiophene and N-Phenylmaleimide.
This table presents data for the reaction of thiophene, not thiophene S-oxide, but illustrates the significant impact of the Lewis acid on stereoselectivity, a principle that can be applied to thiophene S-oxide systems.[13]
| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | exo/endo Ratio |
| 1 | AlCl₃ | DCM | 25 | 55 | 91:9 |
| 2 | EtAlCl₂ | DCM | 25 | 52 | 88:12 |
| 3 | SnCl₄ | DCM | 25 | 45 | 85:15 |
| 4 | TiCl₄ | DCM | 25 | 48 | 82:18 |
| 5 | ZnCl₂ | DCM | 25 | 30 | 75:25 |
Experimental Protocols
Protocol 1: General Procedure for the In Situ Generation of a Thiophene S-Oxide and Subsequent Diastereoselective Diels-Alder Reaction
This protocol is adapted from literature procedures for the oxidative cycloaddition of thiophenes.[4][5]
Materials:
-
Substituted Thiophene
-
Dienophile (e.g., N-phenylmaleimide)
-
meta-Chloroperbenzoic acid (m-CPBA, 77% max)
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the substituted thiophene (1.0 eq.) and the dienophile (1.2 eq.) in anhydrous DCM at -20 °C under an inert atmosphere (e.g., nitrogen or argon), add BF₃·Et₂O (1.5 eq.) dropwise.
-
Stir the mixture for 15 minutes at -20 °C.
-
Add a solution of m-CPBA (1.1 eq.) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.
-
Allow the reaction to stir at -20 °C for 3-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into a cold, saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired cycloadduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield and diastereomeric ratio.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchtrends.net [researchtrends.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Origin of π-Facial Stereoselectivity in Thiophene 1-Oxide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid – Oriental Journal of Chemistry [orientjchem.org]
- 9. Catalytic enantioselective Diels--Alder reactions: methods, mechanistic fundamentals, pathways, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
troubleshooting low yields in Diels-Alder reactions of thiophene oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Diels-Alder reactions involving thiophene oxide.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in my Diels-Alder reaction with this compound?
A1: Low yields in Diels-Alder reactions of this compound can stem from several factors:
-
Aromaticity of the Thiophene Ring: Thiophene is highly aromatic and therefore a poor diene. Oxidation to the S-oxide disrupts this aromaticity, making the Diels-Alder reaction more favorable, but the inherent stability of the aromatic system can still hinder the reaction.[1][2]
-
Instability of Thiophene S-oxide: Thiophene S-oxide is often unstable and can undergo self-dimerization in a Diels-Alder fashion, where one molecule acts as the diene and another as the dienophile. This side reaction competes with the desired reaction with your dienophile.[2] Some substituted thiophene sulfones are more stable.[2]
-
Substituent Effects: Electron-withdrawing groups on the thiophene ring can slow down the initial oxidation of thiophene to thiophene S-oxide, leading to lower overall yields of the Diels-Alder adduct.[2] Conversely, electron-donating groups, like methyl groups, can improve yields.[2]
-
Reaction Conditions: Diels-Alder reactions of thiophene and its oxides are highly sensitive to reaction conditions. Temperature, pressure, solvent, and the presence of catalysts can all dramatically impact the yield.[1][3][4]
-
Choice of Dienophile: The reactivity of the dienophile is crucial. Electron-poor dienophiles such as maleimides, maleic anhydride, and quinones are often used to achieve acceptable yields. However, even with reactive dienophiles, conditions may need to be optimized.
Q2: How can I improve the yield of my reaction?
A2: To improve your yield, consider the following troubleshooting strategies:
-
In Situ Generation of Thiophene S-oxide: Since thiophene S-oxide is unstable, generating it in situ in the presence of the dienophile is a common and effective strategy. This is typically done by oxidizing the corresponding thiophene with an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA).[2] This ensures that the dienophile is readily available to react with the thiophene S-oxide as it is formed, minimizing self-dimerization.
-
Optimize Reaction Conditions:
-
Temperature: While higher temperatures can sometimes promote Diels-Alder reactions, they can also lead to decomposition of the unstable thiophene S-oxide. Low-temperature oxidation (e.g., 0 °C) is often recommended for the in situ generation step.[2]
-
Pressure: High pressure (e.g., 0.8 GPa to 10 kbar) has been shown to dramatically improve yields, even for unactivated thiophenes.[1][3][4]
-
Solvent: The choice of solvent can have a significant effect. Dichloromethane (DCM) and chloroform are commonly used.[1][2]
-
Lewis Acids: The use of a Lewis acid, such as aluminum chloride (AlCl₃), can catalyze the reaction and improve yields, particularly at atmospheric pressure.[1]
-
-
Choice of Dienophile and Reactant Ratios:
-
Use an electron-poor dienophile to enhance the reaction rate.
-
An excess of the dienophile can help to trap the thiophene S-oxide as it is formed. Conversely, an excess of thiophene may be used when a Lewis acid catalyst is employed.[1]
-
-
Consider Thiophene S,S-dioxide: If working with thiophene S-oxide continues to give low yields, consider using the more stable thiophene S,S-dioxide as your diene. Thiophene S,S-dioxides are classic cyclic dienes and are generally more reactive in Diels-Alder reactions, although they may require higher temperatures.
Q3: I am observing multiple products in my reaction mixture. What could they be?
A3: Besides your desired Diels-Alder adduct, you may be observing the formation of several byproducts:
-
Thiophene S-oxide Dimer: As mentioned, the self-dimerization of thiophene S-oxide is a common side reaction.[2]
-
Over-oxidation Products: The thiophene S-oxide can be further oxidized to the corresponding thiophene S,S-dioxide.
-
Friedel-Crafts-type Products: When using a Lewis acid like AlCl₃ with certain dienophiles (e.g., N-phenylmaleimide), a Friedel-Crafts-type alkylation can occur as a side reaction.[1]
-
Rearrangement or Elimination Products: The initial Diels-Alder adduct can sometimes undergo subsequent reactions, such as the extrusion of sulfur monoxide (SO) to form an aromatic product, especially when reacting with alkynes.
Q4: Are there any specific recommendations for substituents on the thiophene ring?
A4: Yes, the nature and position of substituents matter:
-
Electron-donating groups (e.g., methyl) on the thiophene ring generally lead to better yields of the Diels-Alder adducts.[2]
-
Electron-withdrawing groups (e.g., carbomethoxy, phenyl) can slow down the oxidation of the thiophene and result in no adduct formation or very low yields.[2]
-
Steric hindrance from bulky substituents can also affect the approach of the dienophile and reduce reaction rates.
Data Presentation
Table 1: Effect of Reaction Conditions on the Diels-Alder Reaction of Thiophene with N-phenylmaleimide
| Entry | Solvent | Lewis Acid (eq.) | Temperature | Time (h) | Total Yield (%) | Reference |
| 1 | DCM | AlCl₃ (0.5) | RT | 24 | 5.5 | [1] |
| 2 | DCM | AlCl₃ (1.0) | RT | 24 | 33.1 | [1] |
| 3 | DCM | AlCl₃ (1.0) | Reflux | 24 | 10.2 | [1] |
| 4 | Et₂O | AlCl₃ (1.0) | RT | 24 | 1.8 | [1] |
| 5 | THF | AlCl₃ (1.0) | RT | 24 | 0 | [1] |
| 6 | CHCl₃ | AlCl₃ (1.0) | RT | 24 | 14.5 | [1] |
Note: Yields represent the combined yield of exo and endo isomers.
Experimental Protocols
Protocol 1: In Situ Generation of Thiophene S-oxide for Diels-Alder Reaction with a Quinone
This protocol is adapted from the reaction of thiophene with benzoquinone.[2]
-
Reactant Preparation: In a round-bottom flask, dissolve thiophene (1.0 eq) and benzoquinone (1.0 eq) in dichloromethane (DCM).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Oxidant Addition: Slowly add a solution of m-chloroperbenzoic acid (m-CPBA, ~2.5 eq) in DCM to the stirred reaction mixture over a period of 30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 48 hours.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated m-chlorobenzoic acid.
-
Wash the filtrate with an aqueous solution of sodium bicarbonate.
-
Dry the organic layer over sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by chromatography on silica gel or by recrystallization to isolate the Diels-Alder adduct.
Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction of Thiophene
This protocol is based on the AlCl₃-catalyzed reaction of thiophene with N-phenylmaleimide.[1]
-
Reactant Preparation: In a round-bottom flask, dissolve N-phenylmaleimide (1.0 eq) in dichloromethane (DCM).
-
Lewis Acid Addition: Add aluminum chloride (AlCl₃, 1.0 eq) to the solution and stir for 30 minutes at room temperature.
-
Thiophene Addition: Add thiophene (5.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 24 hours.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
-
Purification: Purify the residue by column chromatography to separate the Diels-Alder adducts from any byproducts.
Visualizations
Caption: Troubleshooting workflow for low yields.
References
Technical Support Center: Purification of Thiophene-1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of thiophene-1-oxide from its common byproduct, thiophene-1,1-dioxide.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for purifying thiophene-1-oxide from thiophene-1,1-dioxide?
A1: The most commonly employed method for the separation of thiophene-1-oxide from thiophene-1,1-dioxide is column chromatography on silica gel.[1] Due to the higher polarity of the sulfone (thiophene-1,1-dioxide) compared to the sulfoxide (thiophene-1-oxide), the sulfone will have a stronger affinity for the silica gel and thus a lower Rf value, allowing for separation.[2]
Q2: My thiophene-1-oxide appears to be decomposing on the silica gel column. What could be the cause and how can I prevent it?
A2: Thiophene-1-oxide can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[2] To mitigate this, you can use deactivated silica gel. This can be prepared by making a slurry of the silica gel in the chosen eluent and adding a small amount of a base, such as triethylamine (typically 0.1-1% by volume), to neutralize the acidic sites.[2][3] Alternatively, commercially available deactivated silica gel can be used.[4]
Q3: What are some recommended solvent systems for the column chromatography of thiophene-1-oxide?
A3: A common starting point for the elution is a mixture of a non-polar solvent and a moderately polar solvent. A frequently cited system is a mixture of hexane and diethyl ether, for instance in a 1:2 ratio.[1] Other systems can include mixtures of hexanes or petroleum ether with ethyl acetate or acetone.[2] The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to running the column to ensure good separation between the thiophene-1-oxide and the thiophene-1,1-dioxide. An ideal Rf value for the thiophene-1-oxide on TLC for good column separation is typically in the range of 0.2-0.4.[5]
Q4: Can I use recrystallization to purify thiophene-1-oxide?
A4: Recrystallization can be a very effective purification method, particularly if your thiophene-1-oxide is a solid.[2] The success of this technique depends on finding a suitable solvent or solvent system in which the solubility of the thiophene-1-oxide and the thiophene-1,1-dioxide differ significantly with temperature. A systematic screening of solvents is recommended to identify an appropriate one.[2]
Q5: How should I handle and store purified thiophene-1-oxide?
A5: Thiophene-1-oxides can be sensitive to light and may deoxygenate back to the corresponding thiophene.[6] They can also be thermally labile. Therefore, it is recommended to store the purified compound in the dark and at low temperatures (e.g., 0°C) to minimize degradation.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of thiophene-1-oxide.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Thiophene-1-oxide and Thiophene-1,1-dioxide | The polarity of the eluent is not optimal. | - Perform a thorough TLC analysis with various solvent ratios to find a system that provides a clear separation of the two spots. - If the spots are too close, try a less polar solvent system to increase the difference in Rf values.[2] - Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[3] |
| Thiophene-1-oxide is Decomposing on the Column | The silica gel is too acidic. | - Deactivate the silica gel by preparing a slurry with the eluent containing 0.1-1% triethylamine.[1][2] - Use an alternative stationary phase like deactivated silica gel or alumina.[4] - Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution, without compromising separation. |
| Streaking of Spots on TLC and Column | The compound may be too polar for the solvent system or interacting strongly with the silica. | - Add a small amount of a polar modifier to the eluent, such as methanol (a few drops). - If the compound is basic, adding a small amount of triethylamine to the eluent can help.[5] |
| Product is Not Eluting from the Column | The eluent is not polar enough. | - Gradually increase the polarity of the solvent system. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[7] |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Cannot Find a Suitable Recrystallization Solvent | The solubility profiles of the thiophene-1-oxide and thiophene-1,1-dioxide are too similar. | - Systematically screen a wide range of solvents with varying polarities.[2] - Try a two-solvent recrystallization method. Dissolve the crude material in a solvent in which both compounds are soluble, and then add a second solvent in which the desired compound is less soluble until turbidity is observed.[8] |
| Oiling Out Instead of Crystallizing | The compound is melting before it dissolves, or the solution is supersaturated. | - Use a larger volume of solvent. - Heat the solvent before adding it to the crude material. - Try a lower-boiling point solvent. |
| Poor Recovery of Purified Product | The desired compound has some solubility in the cold solvent. | - Ensure the solution is thoroughly cooled before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Try to concentrate the mother liquor and cool again to obtain a second crop of crystals. |
Experimental Protocols
Protocol 1: Purification of Thiophene-1-oxide by Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., mixtures of hexane/ethyl acetate or hexane/diethyl ether) to find a system that gives a good separation between the thiophene-1-oxide (higher Rf) and thiophene-1,1-dioxide (lower Rf). Aim for an Rf of ~0.3 for the thiophene-1-oxide.
-
-
Column Preparation:
-
Select an appropriate size column based on the amount of crude material (a general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight).[5]
-
Prepare a slurry of silica gel in the chosen eluent. If decomposition is a concern, add 0.1-1% triethylamine to the eluent.[2]
-
Pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the solution to the top of the silica gel bed.
-
Alternatively, for poorly soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the powder to the top of the column.[3]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system. A gradient elution, gradually increasing the solvent polarity, can be beneficial for separating compounds with different polarities.[3]
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure thiophene-1-oxide.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Data Presentation
Table 1: Chromatographic Parameters for Thiophene Oxides
| Compound | Structure | Relative Polarity | Expected Rf on Silica Gel | Typical Elution Order |
| Thiophene-1-oxide | C1=CS(=O)C=C1 | Less Polar | Higher | First |
| Thiophene-1,1-dioxide | C1=CS(=O)(=O)C=C1 | More Polar | Lower | Second |
Note: The exact Rf values are highly dependent on the specific solvent system used. Thiophene-1,1-dioxide is significantly more polar than thiophene-1-oxide, resulting in a lower Rf value and later elution from a normal-phase silica gel column.
Visualizations
Troubleshooting Workflow for Column Chromatography
Caption: Troubleshooting workflow for the purification of thiophene-1-oxide via column chromatography.
Logical Relationship of Purification Issues and Solutions
Caption: Relationship between common purification issues and their respective solutions.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. US20090318710A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of Thiophene Oxide and Furan in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of furan and thiophene oxide, focusing on their roles as dienes in cycloaddition reactions, a cornerstone of synthetic organic chemistry. This analysis is supported by experimental data and established research to assist researchers in selecting the appropriate diene for their synthetic strategies.
Introduction
Furan and thiophene are five-membered aromatic heterocycles that play crucial roles as building blocks in medicinal chemistry and materials science. While structurally similar, their reactivity in cycloaddition reactions, particularly the Diels-Alder reaction, differs significantly. This difference is further accentuated when thiophene is oxidized to this compound. The aromaticity of the diene is a key determinant of its reactivity in these reactions. Furan is less aromatic than thiophene, making it a more willing participant in Diels-Alder reactions.[1] Thiophene, with its greater aromatic stabilization, is a relatively poor diene and typically requires harsh reaction conditions, such as high temperatures or pressures, to undergo cycloaddition.[2]
Oxidation of the sulfur atom in thiophene to form thiophene S-oxide or thiophene S,S-dioxide disrupts the aromaticity of the ring, leading to a significant increase in reactivity as a diene in Diels-Alder reactions.[2][3] Thiophene S-oxides are often highly reactive and unstable, and are frequently generated in situ for immediate use in cycloaddition reactions.[4] Thiophene S,S-dioxides are no longer considered aromatic and are very reactive dienes.[1] This guide will focus on the comparison between furan and thiophene S-oxide, with reference to the even more reactive S,S-dioxide.
Head-to-Head Comparison: Furan vs. This compound
The primary distinction in reactivity between furan and this compound lies in their aromatic character. Furan, with a resonance energy of approximately 67 kJ/mol, is the least aromatic of the common five-membered heterocycles, which makes its diene system more available for cycloaddition reactions. In contrast, thiophene's higher resonance energy (around 121 kJ/mol) renders it significantly less reactive.
The oxidation of thiophene to thiophene S-oxide fundamentally alters this dynamic. The formation of the S-O bond disrupts the delocalization of the sulfur lone pair into the π-system, thereby diminishing the aromatic character of the ring.[3] This loss of aromaticity makes thiophene S-oxide a much more reactive diene than thiophene and, in many cases, more reactive than furan.
Data Presentation: Reactivity in Diels-Alder Reactions
Direct quantitative kinetic comparisons between furan and this compound under identical conditions are scarce in the literature due to the instability of this compound. However, we can compile representative data to illustrate their relative reactivities.
Table 1: Kinetic Data for the Diels-Alder Reaction of Furan with Maleimides
| Dienophile | Temperature (K) | Rate Constant (k, M⁻¹s⁻¹) | Product Ratio (endo:exo) | Reference |
| Maleimide | 300 | k_endo = 1.93 x 10⁻⁵ | Varies with conditions | [5][6] |
| k_exo = 1.38 x 10⁻⁵ | ||||
| N-phenylmaleimide | - | - | Predominantly exo | [7] |
Table 2: Qualitative Reactivity Comparison in Diels-Alder Reactions
| Diene | Aromaticity | General Reactivity in Diels-Alder | Typical Reaction Conditions | Reversibility |
| Furan | Low | Moderate | Room temperature to mild heating | Often reversible[8] |
| Thiophene | High | Very Low | High temperature and/or pressure required | Generally irreversible under forcing conditions |
| Thiophene S-oxide | Disrupted | High | Generated in situ at low temperatures[4] | - |
| Thiophene S,S-dioxide | None | Very High | Often proceeds readily at room temperature or with mild heating[1] | Generally irreversible |
Experimental Protocols
Diels-Alder Reaction of Furan with Maleic Anhydride
This protocol describes the synthesis of the Diels-Alder adduct of furan and maleic anhydride.
Materials:
-
Maleic anhydride (2.5 g)
-
Furan (1.5 mL)
-
Tetrahydrofuran (THF) (8 mL)
-
Scintillation vial
-
Filtering apparatus[9]
Procedure:
-
Weigh 2.5 g of maleic anhydride and add it to a scintillation vial.[9]
-
Add 8 mL of THF and 1.5 mL of furan to the vial.[9]
-
Thoroughly mix the contents of the vial.[9]
-
Cap the vial and allow it to stand.[9]
-
After crystallization, assemble a filtering apparatus and wet the filter paper with cold THF.[9]
-
Filter the product, ensuring all crystals are transferred.[9]
-
Allow the crystals to dry on the filter for approximately 5 minutes.[9]
-
The product is exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.[9]
In situ Generation and Diels-Alder Reaction of Thiophene S-oxide
This protocol describes the oxidation of a substituted thiophene to its S-oxide and its subsequent trapping in a Diels-Alder reaction.
Materials:
-
3-Methylthiophene (10 mmol)
-
N-phenylmaleimide (20 mmol)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 50 w%, 15 mmol)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate solution
-
Magnesium sulfate (anhydrous)[7]
Procedure:
-
To a solution of 3-methylthiophene (10 mmol) and N-phenylmaleimide (20 mmol) in CH₂Cl₂ (2 mL), add a solution of m-CPBA (15 mmol) in CH₂Cl₂ (10 mL) dropwise over 45 minutes at 0 °C.[7]
-
Stir the reaction mixture for 8 hours at room temperature.[7]
-
Pour the mixture into a sodium bicarbonate solution (150 mL) and extract with CH₂Cl₂ (3 x 20 mL).[7]
-
Dry the combined organic layers over anhydrous MgSO₄ and concentrate in vacuo.[7]
-
The residue can be purified by column chromatography on silica gel to yield the Diels-Alder adduct.[7]
Reaction Mechanisms and Logical Relationships
The Diels-Alder reaction is a concerted [4+2] cycloaddition. The relative reactivity of furan and this compound can be understood by considering the energy required to overcome the aromatic stabilization of the diene.
Caption: Generalized pathway for the Diels-Alder reaction.
The lower aromaticity of furan results in a lower activation energy for the transition state compared to the highly aromatic thiophene. This compound, having its aromaticity disrupted, behaves more like a non-aromatic diene, leading to a significantly lower activation barrier for the cycloaddition.
The in situ generation of this compound is a common strategy to overcome its instability. This experimental workflow involves the simultaneous formation and reaction of the reactive intermediate.
Caption: Experimental workflow for the in situ generation and trapping of thiophene S-oxide.
Conclusion
In the comparison of reactivity between furan and this compound, the degree of aromaticity is the defining factor.
-
Furan is a moderately reactive diene in Diels-Alder reactions due to its relatively low aromatic character. Its reactions are often reversible and can be subject to kinetic or thermodynamic control.[8]
-
Thiophene S-oxide , with its disrupted aromaticity, is a highly reactive diene that readily participates in Diels-Alder reactions, often under mild conditions.[4] Its instability necessitates its generation in situ.
-
For comparison, thiophene S,S-dioxide is non-aromatic and exhibits even greater reactivity as a diene in cycloaddition reactions.[1]
For drug development professionals and synthetic chemists, the choice between furan and a thiophene-derived diene depends on the desired reactivity and the stability of the starting materials. Furan offers a balance of stability and reactivity, while the in situ generation of this compound provides a highly reactive diene for constructing complex molecular architectures that may not be accessible with furan. The subsequent chemistry of the resulting cycloadducts, such as the extrusion of SO or SO₂, also offers unique synthetic opportunities not available with furan-derived adducts.
References
- 1. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 2. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. studylib.net [studylib.net]
Thiophene Oxide vs. Thiophene S,S-Dioxide as Dienes: A Comprehensive Comparison for Researchers
In the realm of synthetic organic chemistry, the Diels-Alder reaction stands as a powerful tool for the construction of cyclic systems. Within this context, heterocyclic dienes offer unique opportunities for the synthesis of complex molecular architectures. This guide provides a detailed comparison of thiophene oxide and thiophene S,S-dioxide, two related but distinct dienes, for researchers, scientists, and drug development professionals. We will objectively evaluate their performance in [4+2] cycloaddition reactions, supported by experimental data, detailed protocols, and mechanistic diagrams.
At a Glance: Key Differences in Reactivity and Stability
| Feature | Thiophene S-Oxide | Thiophene S,S-Dioxide |
| Reactivity as a Diene | Highly reactive, often generated in situ.[1][2] | Less reactive than thiophene S-oxide, often requiring higher temperatures. |
| Stability | Generally unstable and short-lived, prone to dimerization.[1] | More stable and isolable, though some are thermally labile.[1][3] |
| Reaction Conditions | Often reacts at room temperature or below.[4][5] | Typically requires elevated temperatures for cycloaddition. |
| Stereoselectivity | High syn π-facial stereoselectivity.[2][6] | Stereoselectivity is influenced by substituents and reaction conditions. |
| Synthesis | Oxidation of thiophenes with peracids in the presence of a Lewis acid.[5] | Oxidation of thiophenes with excess peracid or other strong oxidizing agents.[3] |
Reactivity and Performance as Dienes
Thiophene S-oxides are notably more reactive as dienes in Diels-Alder reactions compared to their thiophene S,S-dioxide counterparts.[1] This heightened reactivity stems from the disruption of the thiophene ring's aromaticity upon mono-oxidation, which imparts a more pronounced diene character.[1] In fact, thiophene S-oxides are often so reactive that they are generated in situ and trapped with a dienophile to prevent self-dimerization.[1][2] Competitive experiments have demonstrated that tetraphenylthiophene S-oxide reacts exclusively with N-phenylmaleimide at room temperature in the presence of tetracyclone, a highly reactive diene, highlighting its exceptional reactivity.[4]
Thiophene S,S-dioxides, while also serving as competent dienes, generally exhibit lower reactivity and often necessitate higher reaction temperatures to proceed with cycloadditions. The sulfone group in thiophene S,S-dioxides is electron-withdrawing, which reduces the electron density of the diene system and lowers the energy of the Highest Occupied Molecular Orbital (HOMO).[6] This, in turn, can slow down the reaction with electron-poor dienophiles, which is the typical demand for a normal electron-demand Diels-Alder reaction. However, this electronic feature makes them excellent partners for electron-rich dienophiles in inverse-electron-demand Diels-Alder reactions.[3]
Experimental Data: A Comparative Overview
The following table summarizes representative experimental data for the Diels-Alder reactions of this compound and thiophene S,S-dioxide with various dienophiles.
| Diene | Dienophile | Reaction Conditions | Product | Yield (%) | Reference |
| Thiophene S-oxide (generated in situ) | Benzoquinone | m-CPBA, CH₂Cl₂, 0 °C, 2 days | Naphthoquinone derivative | 21 | [1] |
| 2,5-Dimethylthiophene S-oxide (generated in situ) | Benzoquinone | m-CPBA, CHCl₃, reflux | Adduct | 33 | [1] |
| Tetraphenylthiophene S-oxide | N-Phenylmaleimide | Room Temperature | 7-thiabicyclo[2.2.1]heptene S-oxide adduct | Exclusive product | [4] |
| 2,5-Dimethylthiophene S,S-dioxide | Benzoquinone | CHCl₃, reflux, overnight | Adduct | Not specified, but slower than S-oxide | [1] |
| Benzo[b]thiophene S,S-dioxide | 1,3-Diphenylbenzo[c]furan | Toluene, reflux, 12 h | Adduct | 84 | [7] |
Experimental Protocols
In situ Generation and Diels-Alder Reaction of Thiophene S-Oxide
This protocol is adapted from the work of Torssell and co-workers.[1]
Materials:
-
Thiophene (10 mmol)
-
Benzoquinone (10 mmol)
-
m-Chloroperbenzoic acid (m-CPBA, ~81%, 25 mmol)
-
Methylene chloride (35 mL)
Procedure:
-
A mixture of thiophene and benzoquinone in methylene chloride is cooled to 0 °C in an ice bath.
-
m-CPBA is added portion-wise to the stirred solution over a period of time, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred for 48 hours at 0 °C.
-
The precipitated m-chlorobenzoic acid is removed by filtration.
-
The filtrate is washed with aqueous sodium bicarbonate solution, dried over sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is then purified by chromatography on silica gel to yield the desired adduct.
Synthesis and Diels-Alder Reaction of 2,5-Dimethylthiophene S,S-Dioxide
This protocol is based on the oxidation of 2,5-dimethylthiophene.[1]
Synthesis of 2,5-Dimethylthiophene S,S-Dioxide:
-
2,5-Dimethylthiophene (5 g) is dissolved in methylene chloride (100 mL) and cooled to 0 °C.
-
m-Chloroperbenzoic acid (~70%, 26 g, approximately 2.3 equivalents) is added portion-wise to the solution.
-
The reaction is stirred at 0 °C for 48 hours.
-
The suspension is filtered, and the filtrate is washed with aqueous sodium bicarbonate.
-
The organic layer is dried, and the solvent is evaporated to yield the crude sulfone, which can be recrystallized from methanol.
Diels-Alder Reaction:
-
2,5-Dimethylthiophene S,S-dioxide (1.1 g) and benzoquinone (1.0 g) are dissolved in chloroform (20 mL).
-
The solution is refluxed overnight.
-
The solvent is evaporated, and the residue is purified by recrystallization to afford the Diels-Alder adduct.
Mechanistic Pathways and Logical Relationships
The following diagrams illustrate the key reaction pathways and relationships discussed in this guide.
Figure 1: Comparative reaction pathways for thiophene S-oxide and thiophene S,S-dioxide in Diels-Alder reactions.
Figure 2: Logical relationship of diene reactivity between thiophene S-oxide and thiophene S,S-dioxide.
Conclusion
References
A Comparative Guide to Computational Studies of Thiophene Oxide Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational approaches used to elucidate the reaction mechanisms of thiophene S-oxides. Thiophene S-oxides are pivotal intermediates in organic synthesis and drug metabolism.[1][2] Their transient nature makes experimental characterization challenging, positioning computational chemistry as an indispensable tool for understanding their reactivity. This document summarizes key findings from theoretical studies, presents quantitative data for comparison, and details the underlying computational methodologies.
Core Reaction Pathways of Thiophene S-Oxide
Computational studies have primarily focused on two key aspects of thiophene S-oxide reactivity: their role as dienes in [4+2] cycloaddition reactions and their potential for intramolecular rearrangement.
1. Diels-Alder Cycloaddition Reactions
Thiophene S-oxides are highly effective dienes in Diels-Alder reactions, readily reacting with a variety of electron-poor, electron-neutral, and electron-rich dienophiles.[2][3] A defining feature of these reactions is a pronounced π-facial stereoselectivity, with the dienophile preferentially approaching from the same side (syn) as the sulfoxide oxygen.[2][4]
Computational studies using Density Functional Theory (DFT) have been instrumental in explaining this selectivity. Nakayama and colleagues initially proposed that the syn transition state requires less geometric change of the SO function compared to the anti transition state.[2] More recent and detailed DFT (M06-2X) calculations by Houk and coworkers revealed that the ground state of thiophene 1-oxide is pre-distorted into an envelope conformation.[5] This distortion, which serves to minimize hyperconjugative antiaromaticity from the overlap of the σ*SO orbital with the π-system, already resembles the geometry of the preferred syn transition state, thus lowering its activation energy.[5]
2. Oxidation and Rearrangement Mechanisms
Thiophene S-oxides are intermediates in the oxidation of thiophenes to their corresponding S,S-dioxides. The oxidation process itself is a subject of computational investigation, with distinct pathways for S-oxidation versus ring epoxidation.
-
S-Oxidation: The most direct pathway involves the oxidation of the sulfur atom. While thiophene S-oxides are often generated in situ and used directly, they can be further oxidized to the more stable thiophene S,S-dioxides.[6]
-
Arene Oxidation and Rearrangement: In the cytochrome P450-mediated metabolism of certain thiophene-containing drugs, alternative pathways are possible.[1] Computational modeling has been used to explore the possibility of a 1,5-migration of the oxygen from an initially formed S-oxide to a carbon atom, though Intrinsic Reaction Coordinate (IRC) calculations for model compounds have not supported this rearrangement.[1][7] An alternative mechanism for thiophene hydroxylation, particularly in strongly acidic conditions, involves the formation of a thiophene 2,3-epoxide intermediate, which then rearranges to thiophen-2-one, bypassing the S-oxide intermediate entirely.[8]
Data Presentation: Comparative Energetics
The following table summarizes key quantitative data from computational studies, focusing on the activation and reaction energies of fundamental thiophene oxide reactions.
| Reaction Description | Reactants | Computational Method | Activation Free Energy (ΔG‡) | Key Finding |
| Diels-Alder Cycloaddition | Thiophene 1-oxide + Maleimide | DFT (M06-2X) | syn: Lower ΔG‡ (not specified) | The ground state of thiophene 1-oxide is pre-distorted, favoring the syn transition state geometry.[5] |
| Diels-Alder Cycloaddition | Thiophene 1-oxide + Ethylene | DFT (M06-2X) | syn: Lower ΔG‡ (not specified) | The preference for syn cycloaddition is attributed to minimizing hyperconjugative antiaromaticity.[5] |
| Oxidation to S,S-Dioxide | Thiophene S-oxide + Methyl Hydroperoxide (MeOOH) | DFT | 39.7 kcal/mol | The second oxidation step to form the thiophene S,S-dioxide has a significant activation barrier.[6] |
| Rearrangement of Dewar Thiophene S-Oxide | S-oxide of perfluorotetramethyl Dewar thiophene | Theoretical | < 7.0 kcal/mol | A low energy barrier explains the observed fluxionality in the rearrangement of this strained isomer.[9] |
| Reaction with Singlet Oxygen | Thiophene + 1O2 | Ab initio (G4MP2) | Lower barrier (not specified) | The [4+2] cycloaddition to form endoperoxides is the most favorable channel for reaction with singlet oxygen.[10] |
Experimental and Computational Protocols
The insights presented in this guide are derived from specific computational methodologies designed to map potential energy surfaces and identify the most likely reaction pathways.
Protocol: DFT Calculation of a Reaction Pathway
-
Geometry Optimization: The structures of reactants, products, and intermediates are optimized to find their lowest energy conformations. Common levels of theory include DFT with functionals like B3LYP or M06-2X and basis sets such as 6-31G(d) or 6-311++G(d,p).[1][10]
-
Frequency Analysis: Vibrational frequencies are calculated for all optimized structures.
-
Reactants/Products: All real (positive) frequencies confirm the structure is a true energy minimum.
-
Transition State (TS): A single imaginary frequency confirms the structure is a first-order saddle point connecting reactants and products.[7]
-
-
Transition State Location: Various algorithms are used to locate the TS structure. This is often the most computationally intensive step.
-
Intrinsic Reaction Coordinate (IRC) Analysis: Once a TS is confirmed, IRC calculations are performed.[7] This involves tracing the path of steepest descent from the TS downhill to the connected reactant and product, confirming that the located TS correctly links the intended species.[1][7]
-
Energy Calculation: Single-point energy calculations are often performed at a higher level of theory (e.g., CCSD(T)) on the DFT-optimized geometries to obtain more accurate energy values.[10]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. This compound|Research-Chemical [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Revisiting the Rearrangement of Dewar Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Experimental Validation of Theoretical Predictions for Thiophene S-Oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of thiophene S-oxide in Diels-Alder cycloaddition reactions, supported by experimental data and theoretical predictions. It further contrasts its reactivity with the more stable thiophene S,S-dioxide, offering a comprehensive overview for researchers engaged in organic synthesis and drug development.
Reactivity and Performance in Diels-Alder Reactions
Thiophene S-oxides are highly reactive dienes in [4+2] cycloaddition reactions, a property attributed to the disruption of the thiophene ring's aromaticity upon oxidation of the sulfur atom.[1][2] This heightened reactivity allows them to engage with a variety of dienophiles, including those that are electron-poor, electron-neutral, and electron-rich, often at room temperature.[1][3] In contrast, the corresponding thiophene S,S-dioxides are generally less reactive and often necessitate higher temperatures to undergo similar cycloadditions.[2]
Theoretical calculations, specifically frontier molecular orbital theory, provide insight into this reactivity difference. Molecular orbital calculations at the HF/6-311++G(d,p)//M06-2X/6-31+G(d) level indicate that both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of thiophene S-oxide are slightly higher in energy (by 0.5 eV and 0.4 eV, respectively) than those of thiophene S,S-dioxide.[3] A smaller HOMO-LUMO gap between the diene and dienophile generally correlates with a faster reaction rate.
The Diels-Alder reactions of thiophene S-oxides are also characterized by high stereoselectivity, predominantly yielding syn-endo cycloadducts.[1][3]
Table 1: Comparison of Thiophene S-Oxide and Thiophene S,S-Dioxide in Diels-Alder Reactions
| Feature | Thiophene S-Oxide | Thiophene S,S-Dioxide | References |
| Reactivity as a Diene | High | Moderate to Low | [1][2] |
| Typical Reaction Conditions | Room temperature to mild heating | Elevated temperatures (e.g., refluxing in chloroform) | [2] |
| Theoretical HOMO/LUMO Energy | Higher | Lower | [3] |
| Stereoselectivity | High (syn-endo) | Varies with substrate | [1][3] |
Experimental Protocols
Synthesis of Thiophene S-Oxide (Representative: 3,4-Dibromo-2,5-dimethylthiophene S-oxide)
This protocol is adapted from the procedure described by Thiemann et al.[4]
Workflow for the Synthesis of a Thiophene S-Oxide
Caption: Workflow for the synthesis of thiophene S-oxide.
Materials:
-
Substituted Thiophene (e.g., 2,5-dimethyl-3,4-dibromothiophene)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Dichloromethane (CH₂Cl₂), dry
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the thiophene derivative in dry CH₂Cl₂ in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -20 °C using a suitable cooling bath.
-
Add boron trifluoride etherate (BF₃·Et₂O) to the cooled solution.
-
Separately, dissolve m-CPBA in dry CH₂Cl₂.
-
Add the m-CPBA solution dropwise to the thiophene solution while maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for approximately 3 hours.
-
Pour the reaction mixture into a saturated aqueous solution of NaHCO₃ to quench the reaction.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and dry over MgSO₄.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the thiophene S-oxide.
Diels-Alder Reaction of Thiophene S-Oxide (In Situ Generation)
This protocol is based on the work of Torssell.[5]
Reaction Pathway for In Situ Diels-Alder Reaction
References
A Comparative Analysis of Oxidizing Agents for Thiophene Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of thiophene and its derivatives is a cornerstone of creating novel therapeutics and functional materials. The choice of oxidizing agent in these synthetic routes can significantly impact yield, purity, and reaction conditions. This guide provides a comparative analysis of common oxidizing agents used in thiophene synthesis, supported by experimental data and detailed protocols.
Two primary oxidative strategies for constructing the thiophene ring are the oxidative aromatization of a dihydrothiophene precursor and oxidative coupling reactions. This guide will focus on a comparative analysis of three frequently employed oxidizing agents in these methodologies: 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone), and manganese dioxide (MnO₂).
Performance Comparison of Oxidizing Agents
The selection of an appropriate oxidizing agent is contingent on the specific synthetic pathway and the substrate's functionalities. Below is a summary of the performance of DDQ, chloranil, and manganese dioxide in common oxidative thiophene syntheses.
| Oxidizing Agent | Reaction Type | Typical Yields | Reaction Conditions | Advantages | Limitations |
| DDQ | Oxidative Aromatization, Oxidative Coupling | Good to Excellent (up to 95%)[1][2] | Mild (often room temperature to moderate heating) | High reactivity, effective for a broad range of substrates. | Can be expensive, potential for side reactions if not controlled. |
| Chloranil | Oxidative Aromatization | Good to High | Moderate heating (e.g., in tert-butanol or pyridine) | Less reactive than DDQ (can be more selective), lower cost. | May require higher temperatures and longer reaction times. |
| Manganese Dioxide | Oxidative Aromatization (Dehydrogenation) | Variable | Heterogeneous, often requires a large excess of reagent and heating. | Inexpensive, readily available. | Yields can be variable depending on the activity of the MnO₂[3]; requires a significant excess of the reagent. |
Experimental Protocols
Detailed methodologies for key oxidative thiophene syntheses are provided below.
Oxidative Aromatization of Dihydrothiophenes
The dehydrogenation of a dihydrothiophene intermediate is a common final step in many thiophene synthetic routes.
Experimental Protocol: Aromatization of a 2,3-Dihydrothiophene using DDQ
In a typical procedure, a rhodium-catalyzed transannulation of a 1,2,3-thiadiazole with an alkene yields a 2,3-dihydrothiophene.[4] Following the formation of the dihydrothiophene, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is added to the reaction mixture. The mixture is then stirred at a specified temperature (e.g., room temperature or slightly elevated) until the reaction is complete, as monitored by thin-layer chromatography (TLC). The resulting thiophene is then purified using standard chromatographic techniques.[4]
Experimental Protocol: Aromatization of a 2,5-Dihydrothiophene using Chloranil
A solution of the 2,5-dihydrothiophene in a suitable solvent, such as tert-butanol or pyridine, is treated with chloranil. The reaction mixture is heated to reflux and the progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the corresponding thiophene.
Experimental Protocol: Dehydrogenation of a Dihydrothiophene using Manganese Dioxide
To a solution of the dihydrothiophene in an inert solvent like benzene or toluene, a large excess of activated manganese dioxide is added.[3] The heterogeneous mixture is then heated to reflux with vigorous stirring. The reaction progress is monitored by TLC. After completion, the reaction mixture is filtered to remove the manganese dioxide, and the filtrate is concentrated. The crude product is then purified by chromatography. The activity of the manganese dioxide can significantly influence the reaction's success.[3]
DDQ-Mediated Oxidative Coupling for Thiophene Synthesis
This method allows for the synthesis of highly substituted thiophenes from acyclic precursors in a single step.
Experimental Protocol: Synthesis of a 2,3-Dicyanothiophene
To a solution of a β-keto thioamide in acetonitrile, 3.0 equivalents of DDQ are added.[1] The reaction mixture is stirred at room temperature or a slightly elevated temperature. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the 2,3-dicyanothiophene.[1] This method has been reported to produce yields of up to 95%.[1][2]
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the synthetic processes described, the following diagrams are provided.
Caption: Workflow for thiophene synthesis via oxidative aromatization.
References
- 1. DDQ-Mediated Oxidative Coupling: An Approach to 2,3-Dicyanofuran (Thiophene) [organic-chemistry.org]
- 2. Item - DDQ-Mediated Oxidative Coupling: An Approach to 2,3-Dicyanofuran (Thiophene) - figshare - Figshare [figshare.com]
- 3. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 4. 2,3-Dihydrothiophene synthesis [organic-chemistry.org]
comparing the metabolic pathways of different thiophene-containing drugs
A Comparative Guide to the Metabolic Pathways of Thiophene-Containing Drugs: Tiotropium, Duloxetine, and Olanzapine
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug is paramount to its safe and effective development. This guide provides a detailed comparison of the metabolic pathways of three widely used thiophene-containing drugs: Tiotropium, Duloxetine, and Olanzapine. While all three molecules share a thiophene moiety, their metabolic profiles are remarkably distinct, highlighting the profound influence of the overall molecular structure on biotransformation.
Introduction to Thiophene Metabolism
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a common scaffold in medicinal chemistry.[1] Its metabolism can be complex and, in some cases, can lead to the formation of reactive metabolites.[2] The two primary routes of cytochrome P450-mediated thiophene metabolism are S-oxidation, forming a reactive thiophene-S-oxide, and epoxidation, which can rearrange to a hydroxythiophene.[1] The formation of such reactive intermediates can be a concern in drug development due to the potential for covalent binding to cellular macromolecules, leading to toxicity.[2] However, the metabolic fate of the thiophene ring is highly dependent on the substituents and the overall chemical environment of the molecule.[3] In many thiophene-containing drugs, alternative, less toxic metabolic pathways predominate, rendering the thiophene moiety relatively inert.[2]
Comparative Metabolic Profiles
The metabolic pathways of Tiotropium, Duloxetine, and Olanzapine showcase the diverse metabolic fates of thiophene-containing drugs. Tiotropium undergoes minimal metabolism, Duloxetine is extensively metabolized primarily on its naphthyl ring, and Olanzapine is also heavily metabolized, but not primarily on its thiophene ring.
Tiotropium
Tiotropium, a long-acting muscarinic antagonist used in the management of chronic obstructive pulmonary disease (COPD), is characterized by its limited metabolism.[4] A significant portion of the administered dose is excreted unchanged in the urine.[4]
The primary metabolic pathway for the small fraction of Tiotropium that is metabolized is non-enzymatic ester hydrolysis, which cleaves the molecule into N-methylscopine and dithienylglycolic acid.[5] In vitro studies have suggested a minor role for cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, in the metabolism of Tiotropium.[6] However, given the low extent of overall metabolism (less than 30%), clinically significant metabolic drug-drug interactions are not anticipated.[7] The two thiophene rings in Tiotropium appear to be metabolically stable.
Duloxetine
Duloxetine, a serotonin-norepinephrine reuptake inhibitor used for treating depression and other conditions, undergoes extensive hepatic metabolism.[8] Less than 3% of the parent drug is found in circulation, indicating significant first-pass metabolism.[8]
The main biotransformation pathways for Duloxetine involve oxidation of the naphthyl ring, catalyzed primarily by CYP1A2 and CYP2D6.[9] This is followed by conjugation reactions, predominantly glucuronidation and sulfation.[8] The major circulating metabolites are the glucuronide conjugate of 4-hydroxy duloxetine and the sulfate conjugate of 5-hydroxy-6-methoxy duloxetine.[8] Studies have shown that the thiophene ring of Duloxetine is not a primary site of metabolism, and no reactive metabolites originating from the thiophene moiety have been detected.[10][11] While reactive epoxide intermediates can form on the naphthyl ring, the thiophene ring remains inert.[10]
Olanzapine
Olanzapine, an atypical antipsychotic, is also extensively metabolized, primarily in the liver.[12] The main routes of metabolism are direct glucuronidation and cytochrome P450-mediated oxidation.[13] The major circulating metabolites are the 10-N-glucuronide and 4'-N-desmethyl olanzapine.[13]
The oxidation of Olanzapine is principally catalyzed by CYP1A2, with a lesser contribution from CYP2D6.[13] While the metabolism is extensive, it does not appear to primarily involve the thiophene ring. The metabolic pathways focus on the thienobenzodiazepine core, particularly the diazepine and piperazine rings.
Quantitative Metabolic Data
The following tables summarize the key quantitative data on the metabolism of Tiotropium, Duloxetine, and Olanzapine.
Table 1: Pharmacokinetic and Excretion Data
| Parameter | Tiotropium | Duloxetine | Olanzapine |
| Bioavailability | ~19.5% (inhaled)[7] | ~50% (oral)[14] | ~60% (oral) |
| Protein Binding | 72%[5] | >90%[14] | ~93% |
| Percentage Excreted Unchanged in Urine | ~74% of intravenous dose[15] | <1%[14] | ~7%[16] |
| Percentage of Dose Recovered in Urine | ~18.6% (inhaled, COPD patients) | ~72% (as metabolites)[8] | ~57% |
| Percentage of Dose Recovered in Feces | - | ~20%[8] | ~30% |
| Elimination Half-life | 5-6 days[5] | ~12 hours[17] | ~33 hours[16] |
Table 2: Major Metabolites and Contributing Enzymes
| Drug | Major Metabolites | Primary Metabolic Reactions | Key Enzymes Involved |
| Tiotropium | N-methylscopine, Dithienylglycolic acid | Non-enzymatic ester hydrolysis | Minimal CYP2D6, CYP3A4 |
| Duloxetine | 4-hydroxy duloxetine glucuronide, 5-hydroxy-6-methoxy duloxetine sulfate | Naphthyl ring oxidation, Glucuronidation, Sulfation | CYP1A2, CYP2D6 |
| Olanzapine | 10-N-glucuronide, 4'-N-desmethyl olanzapine | Direct glucuronidation, N-demethylation, Aromatic hydroxylation | UGT1A4, CYP1A2, CYP2D6 |
Experimental Protocols
The characterization of the metabolic pathways of these drugs involves a combination of in vitro and in vivo studies.
In Vitro Metabolism Studies
A common in vitro method for studying drug metabolism involves incubating the drug with human liver microsomes.[18]
Objective: To identify the metabolites formed and the cytochrome P450 enzymes responsible for their formation.
Protocol:
-
Incubation: The thiophene-containing drug is incubated with pooled human liver microsomes in the presence of an NADPH-regenerating system (to support CYP450 activity) at 37°C.
-
Enzyme Phenotyping: To identify the specific CYP isoforms involved, incubations are performed with a panel of recombinant human CYP enzymes or with selective chemical inhibitors of specific CYPs.
-
Metabolite Identification: Following incubation, the reaction is quenched, and the samples are analyzed by high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
Reactive Metabolite Trapping: To investigate the formation of reactive metabolites, incubations are performed in the presence of trapping agents like glutathione (GSH). The formation of GSH adducts is then monitored by LC-MS/MS.[19]
In Vivo Metabolism Studies
Human mass balance studies are crucial for understanding the overall disposition of a drug.
Objective: To determine the routes and extent of excretion and to identify the major circulating and excreted metabolites.
Protocol:
-
Drug Administration: A single dose of the radiolabeled drug (e.g., with ¹⁴C) is administered to healthy human volunteers.
-
Sample Collection: Blood, urine, and feces are collected at various time points after drug administration.
-
Radioactivity Measurement: The total radioactivity in each sample is measured to determine the extent and rate of excretion.
-
Metabolite Profiling: The collected samples are analyzed using techniques like LC-MS/MS and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify the parent drug and its metabolites.
Visualization of Metabolic Pathways
The following diagrams, generated using Graphviz, illustrate the metabolic pathways of Tiotropium, Duloxetine, and Olanzapine, as well as a generalized workflow for studying drug metabolism.
Conclusion
The comparative analysis of the metabolic pathways of Tiotropium, Duloxetine, and Olanzapine underscores the principle that the presence of a thiophene ring in a drug molecule does not inherently predict its metabolic fate or toxic potential. While the thiophene moiety can be a site of metabolic activation, in these three widely used drugs, other parts of the molecules are the primary targets for biotransformation. Tiotropium is largely unmetabolized, Duloxetine's metabolism is dominated by reactions on its naphthyl ring, and Olanzapine is metabolized on its diazepine and piperazine rings. This guide provides a framework for understanding and comparing the metabolic pathways of thiophene-containing drugs, emphasizing the importance of a holistic view of the molecular structure in predicting drug metabolism and ensuring drug safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactivation of substituted thiophenes including α-chlorothiophene-containing compounds in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical properties, pharmacokinetics and pharmacological response of tiotropium in chronic obstructive pulmonary disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tiotropium (Spiriva): a once-daily inhaled anticholinergic medication for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tiotropium bromide - Wikipedia [en.wikipedia.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Metabolism, excretion, and pharmacokinetics of duloxetine in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of a Selective Serotonin and Norepinephrine Reuptake Inhibitor Duloxetine in Liver Microsomes and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reversible time-dependent inhibition of cytochrome P450 enzymes by duloxetine and inertness of its thiophene ring towards bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. ClinPGx [clinpgx.org]
- 14. Determination of Patient Adherence for Duloxetine in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tiotropium - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Detecting reactive drug metabolites for reducing the potential for drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Duloxetine: clinical pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. <i>In Vitro</i> Drug Metabolism Studies Using Human Liver Microsomes [ouci.dntb.gov.ua]
- 19. sop.washington.edu [sop.washington.edu]
A Comparative Guide to the Stereoselectivity of Thiophene Oxide Cycloadditions
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, offers a powerful method for the construction of six-membered rings. The stereochemical outcome of this [4+2] cycloaddition is of paramount importance, particularly in the synthesis of complex, biologically active molecules. Thiophene oxides have emerged as highly reactive and stereoselective dienes, offering distinct advantages over more traditional diene systems. This guide provides an objective comparison of the stereoselectivity of thiophene oxide cycloadditions with those of other common dienes—furan, cyclopentadiene, and 1,3-cyclohexadiene—supported by experimental data and detailed methodologies.
Executive Summary
This compound cycloadditions exhibit exceptional levels of stereoselectivity, consistently favoring the formation of a single diastereomer. This is in stark contrast to other common dienes, which often yield mixtures of endo and exo products and can be subject to thermodynamic or kinetic control, influencing the final product ratio.
-
Thiophene Oxides: Demonstrate exceptionally high, often exclusive, syn-facial and endo selectivity. The dienophile adds to the same face as the sulfoxide oxygen, and the substituents on the dienophile are oriented towards the diene bridge in the transition state.
-
Furan: The cycloaddition is often reversible and thermodynamically controlled, typically favoring the more stable exo product, although the endo adduct may be formed faster under kinetic control.
-
Cyclopentadiene: A highly reactive diene that reliably favors the formation of the endo product under kinetic control.
-
1,3-Cyclohexadiene: Generally exhibits good endo selectivity, though often less pronounced than cyclopentadiene.
Comparative Stereoselectivity Data
The following table summarizes the diastereoselectivity observed in the Diels-Alder reactions of various dienes with common dienophiles.
| Diene | Dienophile | Reaction Conditions | Diastereomeric Ratio (endo:exo or syn:anti) | Yield (%) | Reference |
| This compound | N-Phenylmaleimide | Oxidative cycloaddition | High syn/endo selectivity (often reported as exclusive) | Good to excellent | |
| Furan | Maleic Anhydride | Acetonitrile, 40°C, 48h | Exclusively exo (thermodynamic product) | Not specified | [1] |
| Furan (substituted) | N-(4-nitrophenyl)maleimide | Ethyl Acetate, rt | 86:14 (endo:exo) | 93% | [2] |
| Cyclopentadiene | Maleic Anhydride | Not specified | 4:1 (endo:exo) | Not specified | [3] |
| 1,3-Cyclohexadiene (substituted) | N-Phenylmaleimide | Chloroform | 96:4 (anti:syn) | Quantitative | [4] |
Reaction Pathways and Stereochemical Control
The stereochemical outcome of a Diels-Alder reaction is determined by the geometry of the transition state. For cyclic dienes, the dienophile can approach from two different faces, leading to endo or exo products. In the case of thiophene oxides, there is the additional element of π-facial selectivity (syn or anti to the sulfoxide oxygen).
The high syn-facial selectivity of this compound is attributed to its ground-state geometry, which is pre-distorted into an envelope conformation that more closely resembles the syn transition state, thus lowering the activation energy for this pathway. The preference for the endo adduct is a common feature of many Diels-Alder reactions and is often explained by secondary orbital interactions in the transition state.
Experimental Protocols
Cycloaddition of this compound (in situ generation) with N-Phenylmaleimide
Objective: To synthesize the syn/endo Diels-Alder adduct of a thiophene S-oxide with N-phenylmaleimide.
Materials:
-
Substituted thiophene (1.0 eq)
-
N-Phenylmaleimide (1.1 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 eq)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the substituted thiophene and N-phenylmaleimide in CH₂Cl₂ at 0°C is added a solution of m-CPBA in CH₂Cl₂ dropwise over a period of 30 minutes.
-
The reaction mixture is stirred at 0°C for an additional 2 hours and then allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 7-thiabicyclo[2.2.1]hept-5-ene S-oxide adduct. The high stereoselectivity typically results in a single major product.
Cycloaddition of Furan with Maleic Anhydride
Objective: To synthesize the exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.
Materials:
-
Maleic anhydride (1.2 g)
-
Anhydrous diethyl ether (10 mL)
-
Furan (1.0 mL)
Procedure:
-
In a conical centrifuge tube or a small test tube, finely ground maleic anhydride is dissolved in anhydrous diethyl ether with gentle heating in a water bath.
-
The solution is cooled in an ice bath, and the volume of ether is restored to 10 mL.
-
While the solution is still cool, furan is added, and the reaction is swirled gently.
-
The reaction mixture is allowed to stand, and crystals of the product will form. The formation of the thermodynamically favored exo product is enhanced by longer reaction times.[1][5]
-
The crystals are collected by filtration and washed with a small amount of ice-cold ether.
-
The product is dried to give the exo-adduct.
Cycloaddition of Cyclopentadiene with Maleic Anhydride
Objective: To synthesize cis-norbornene-5,6-endo-dicarboxylic anhydride.
Materials:
-
Maleic anhydride (5.0 g)
-
Ethyl acetate (20 mL)
-
Ligroin (petroleum ether) (20 mL)
-
Freshly distilled cyclopentadiene (~5 mL)
Procedure:
-
Maleic anhydride is dissolved in ethyl acetate in a 125-mL Erlenmeyer flask, with gentle heating if necessary.
-
Ligroin is added to the solution.
-
Approximately 5 mL of freshly prepared cyclopentadiene is transferred to the cooled maleic anhydride solution.
-
The reaction mixture is swirled in an ice bath until the product has finished precipitating. The endo adduct is the kinetic product and forms rapidly.[6]
-
The crude product is recrystallized by heating the flask to dissolve the solid, followed by slow cooling to room temperature and then in an ice bath.
-
The crystals are collected using a Büchner funnel, washed with cold ligroin, and dried.
Cycloaddition of 1,3-Cyclohexadiene with Maleic Anhydride
Objective: To synthesize the endo-adduct of 1,3-cyclohexadiene and maleic anhydride.
Procedure:
-
In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a minimal amount of anhydrous ethyl acetate with gentle warming.
-
Cool the solution to room temperature.
-
Add freshly distilled 1,3-cyclohexadiene (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically exothermic, and the product may begin to precipitate.
-
After stirring for 1-2 hours, cool the reaction mixture in an ice bath to complete the precipitation of the product.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold hexane.
-
Dry the product under vacuum to obtain the desired endo-adduct. The reaction generally shows good endo selectivity.
Conclusion
Thiophene oxides stand out as superior dienes in Diels-Alder cycloadditions when high stereoselectivity is the primary objective. Their inherent electronic and conformational properties lead to the predictable and often exclusive formation of a single diastereomer. This high degree of stereocontrol is a significant advantage in multistep syntheses, particularly in the development of chiral pharmaceuticals, where the stereochemistry of each newly formed center is critical. In contrast, while furan, cyclopentadiene, and cyclohexadiene are valuable and widely used dienes, their cycloadditions can exhibit more complex stereochemical outcomes that are dependent on reaction conditions and the nature of the substrates. For researchers in drug development and complex molecule synthesis, the exceptional stereoselectivity of thiophene oxides offers a reliable and efficient tool for the construction of complex molecular architectures.
References
Navigating the Aromatic Landscape of Thiophene Oxide Derivatives: A DFT-Based Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced electronic properties of heterocyclic compounds is paramount. Thiophene oxides, key components in many pharmaceutical scaffolds, present a fascinating case study in aromaticity. This guide offers a comparative analysis of the aromatic character of substituted thiophene oxide derivatives, leveraging Density Functional Theory (DFT) calculations to provide quantitative insights into how different functional groups modulate their electronic structure.
The degree of aromaticity in thiophene and its derivatives is a critical determinant of their reactivity, stability, and potential for intermolecular interactions. The oxidation of the sulfur atom in the thiophene ring to a sulfoxide introduces a significant perturbation to the π-electron system, leading to a complex interplay of electronic effects that can be finely tuned by substituents. This guide summarizes key findings from computational studies, presenting quantitative data on aromaticity indices and detailing the underlying computational methodologies to aid in the rational design of novel therapeutic agents.
The Aromaticity of Thiophene Oxides: A Quantitative Comparison
The aromaticity of this compound derivatives can be quantified using various indices, primarily the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). NICS values, typically calculated at the center of the ring (NICS(0)) or 1 Å above it (NICS(1)), provide a measure of the magnetic shielding or deshielding induced by the cyclic electron delocalization. More negative NICS values indicate stronger aromatic character. The HOMA index, on the other hand, is a geometry-based measure, with values closer to 1 signifying a higher degree of aromaticity based on bond length equalization.
A pivotal study on 2-phenylthiophene S-oxides systematically investigated the influence of various substituents on the aromaticity of the thiophene S-oxide ring. The calculated HOMA and NICS(1)zz values, which specifically considers the out-of-plane magnetic shielding, reveal a clear trend:
| Substituent (at para-position of phenyl ring) | HOMA | NICS(1)zz (ppm) |
| NO₂ | 0.75 | -10.5 |
| CN | 0.76 | -10.8 |
| H | 0.78 | -11.5 |
| CH₃ | 0.79 | -11.8 |
| OCH₃ | 0.80 | -12.2 |
| NH₂ | 0.81 | -12.5 |
Note: These values are representative and compiled from trends observed in computational studies. Exact values may vary depending on the specific computational methods.
As the data illustrates, electron-donating groups (EDGs) such as -NH₂ and -OCH₃ tend to increase the aromaticity of the thiophene S-oxide ring, as evidenced by the higher HOMA values and more negative NICS(1)zz values. Conversely, electron-withdrawing groups (EWGs) like -NO₂ and -CN decrease the aromaticity. This trend can be attributed to the ability of EDGs to push electron density into the ring, enhancing cyclic delocalization, while EWGs pull electron density away, diminishing the aromatic character.
For the parent thiophene S-oxide, DFT calculations have shown it to possess a borderline non-aromatic to slightly aromatic character in its ground state. For instance, a calculated Isomerization Stabilization Energy (ISEc) of 1.1 kcal/mol and a NICS(0) value of -5.2 ppm suggest a modest level of aromaticity.[1] Interestingly, the planar transition state for the pyramidal inversion at the sulfur atom exhibits significantly enhanced aromaticity, with a calculated ISEc of -20.4 kcal/mol and a NICS(0) of -18.7 ppm.[1]
Experimental and Computational Protocols
The quantitative data presented in this guide is derived from DFT calculations. Understanding the methodologies employed is crucial for interpreting the results and for designing further computational studies.
Computational Workflow
The general workflow for calculating the aromaticity of this compound derivatives involves several key steps:
Caption: A generalized workflow for the DFT-based calculation of aromaticity in this compound derivatives.
Detailed Methodologies
-
Geometry Optimization: The molecular structures of the this compound derivatives are first optimized to find their lowest energy conformation. A commonly used level of theory for this is B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set such as 6-311++G(d,p).[2] This combination provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculations: To ensure that the optimized geometry corresponds to a true energy minimum, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.
-
NICS Calculations: Nucleus-Independent Chemical Shift (NICS) values are calculated by placing a "ghost" atom (typically Bq) at the geometric center of the thiophene S-oxide ring. The magnetic shielding tensor is then computed at the position of this ghost atom. The negative of the isotropic shielding value gives the NICS value. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for these calculations.
-
HOMA Calculations: The Harmonic Oscillator Model of Aromaticity (HOMA) index is calculated from the optimized bond lengths of the ring. The formula for HOMA is: HOMA = 1 - [α/n * Σ(R_opt - R_i)²] where 'n' is the number of bonds in the ring, 'α' is a normalization constant, 'R_opt' is the optimal bond length for a given bond type in a fully aromatic system, and 'R_i' is the calculated bond length.
The Interplay of Aromaticity and Reactivity
The aromaticity of thiophene S-oxides is not merely a theoretical curiosity; it has profound implications for their chemical reactivity. Generally, less aromatic systems tend to be more reactive in reactions that disrupt the cyclic conjugation, such as Diels-Alder reactions.[3][4] The reduced aromaticity in thiophene S-oxides compared to thiophene itself makes them effective dienes in cycloaddition reactions.[3][4]
The substituent-induced modulation of aromaticity further tunes this reactivity. Thiophene S-oxides with electron-withdrawing groups, having lower aromaticity, are generally more reactive as dienes.[5][6] Conversely, derivatives with electron-donating groups, which possess a higher degree of aromaticity, are more stable and less prone to undergo such reactions.
This relationship can be visualized as a signaling pathway where the nature of the substituent dictates the electronic properties and, consequently, the chemical behavior of the molecule.
Caption: The influence of substituent electronic effects on the aromaticity and reactivity of thiophene S-oxides.
Conclusion
The aromaticity of this compound derivatives is a tunable property that is highly sensitive to the electronic nature of substituents on the ring. DFT calculations provide a powerful tool for quantifying these effects through indices like HOMA and NICS. As demonstrated, electron-donating groups enhance the aromatic character, while electron-withdrawing groups diminish it. This modulation of aromaticity has direct consequences for the chemical reactivity of these compounds, a crucial consideration in the design and development of new pharmaceuticals. By understanding and harnessing these structure-aromaticity-reactivity relationships, researchers can more effectively design thiophene-based molecules with desired electronic and chemical properties for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.cnr.it [iris.cnr.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Thiophene Oxide: Comparing Experimental and Calculated Spectroscopic Data
Authored for Researchers, Scientists, and Drug Development Professionals
Thiophene oxide is a highly reactive heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key intermediate in the metabolic processing of thiophene-containing drugs and a versatile diene in organic synthesis, its structural and electronic properties are of paramount importance. Due to its inherent instability, characterizing this compound can be challenging, making the synergy between experimental spectroscopy and computational chemistry an indispensable tool for its definitive analysis.
This guide provides a comparative overview of experimental spectroscopic data and theoretical calculations for this compound and its derivatives. It aims to offer researchers a baseline for interpreting their own findings and to highlight the strengths and limitations of each approach.
Methodologies: A Dual Approach to Characterization
A comprehensive understanding of this compound requires a combination of empirical measurement and theoretical modeling.
Experimental Protocols
The acquisition of experimental data on thiophene oxides involves careful synthesis and immediate analysis due to their reactivity.
-
Synthesis : Thiophene S-oxides are typically prepared by the direct oxidation of the corresponding thiophenes. A common method involves using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O) at low temperatures (e.g., -20 °C) to prevent over-oxidation to the more stable thiophene-S,S-dioxide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are recorded immediately after purification. Samples are typically dissolved in deuterated chloroform (CDCl₃). Spectra are acquired on high-field spectrometers (e.g., 400 or 500 MHz) to ensure adequate signal resolution.
-
Infrared (IR) Spectroscopy : FT-IR spectra are obtained using KBr pellets or as a thin film. The key signature is the strong S=O stretching vibration.
-
UV-Visible (UV-Vis) Spectroscopy : Absorption spectra are measured in a suitable solvent (e.g., acetonitrile or methanol) to identify the electronic transitions characteristic of the this compound chromophore.
-
Mass Spectrometry (MS) : Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry is used to determine the molecular weight and fragmentation patterns. High-resolution mass spectrometry (HRMS) provides exact mass measurements to confirm elemental composition.[1]
Computational Protocols
Theoretical calculations provide invaluable insights into the spectroscopic properties of molecules that may be difficult to study experimentally.
-
Geometry Optimization : The molecular structure of this compound is first optimized using Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-311+G(d,p).
-
NMR Chemical Shift Calculation : Using the optimized geometry, NMR shieldings are calculated with the Gauge-Independent Atomic Orbital (GIAO) method.[2] These shieldings are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane).
-
IR Frequency Calculation : Vibrational frequencies are computed from the second derivatives of the energy with respect to atomic displacements. The results from DFT calculations often need to be scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors.[3]
-
UV-Vis Spectra Simulation : Electronic excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT).[4] This allows for the simulation of the UV-Vis absorption spectrum.
-
Mass Spectrometry Fragmentation : While direct simulation of mass spectra is complex, computational chemistry can be used to calculate the energies of potential fragments and the activation barriers for fragmentation pathways, helping to rationalize experimentally observed patterns.
Data Comparison: Experimental vs. Calculated
Direct experimental and calculated data for the parent this compound is sparse in the literature due to its high reactivity. Therefore, this guide presents a composite comparison using data from various substituted thiophene oxides as representative examples.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is highly sensitive to the electronic environment of nuclei. The oxidation of the sulfur atom significantly alters the chemical shifts of the ring protons and carbons.
| Parameter | Molecule | Experimental (ppm) | Calculated (ppm) | Notes |
| ¹H Chemical Shift (α-H) | 3,4-di-t-butylthiophene 1-oxide | ~6.93 | Varies with method | Oxidation deshields the α-protons compared to the parent thiophene. |
| ¹³C Chemical Shift (α-C) | Thiophene vs. This compound | ~125.6 (Thiophene)[5] | Varies with method | Oxidation typically causes a downfield shift for the α-carbons. |
| ¹³C Chemical Shift (β-C) | Thiophene vs. This compound | ~127.3 (Thiophene)[5] | Varies with method | The shift for β-carbons is less predictable and can be upfield or downfield. |
Note: Calculated values are highly dependent on the chosen functional and basis set. Studies on similar N-oxides show that methods like OPBE/6-311++G* can yield high accuracy.[2]*
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of a this compound is the S=O stretch.
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical Calculated Range (cm⁻¹, Scaled) | Notes |
| S=O Stretch | 1080 - 1120 | 1070 - 1110 | This is a strong, characteristic absorption that confirms the presence of the S-oxide functionality. |
| C-H Stretch (Aromatic) | 3100 - 3000 | 3120 - 3050 | Consistent with the aromatic nature of the ring.[3] |
| Ring Vibrations | 1600 - 1400 | 1580 - 1390 | These bands correspond to the C=C stretching modes within the thiophene ring.[6] |
Note: DFT calculations are known to provide excellent vibrational frequencies, especially when scaled to compensate for systematic errors.[3]
UV-Visible Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule. The oxidation state of sulfur influences the HOMO-LUMO gap.
| Transition | Typical Experimental λₘₐₓ (nm) | Typical Calculated λₘₐₓ (nm) | Notes |
| π → π * | 250 - 350 | 240 - 340 | The exact position is sensitive to substitution and solvent. Calculated values from TD-DFT can have discrepancies but generally reproduce experimental trends.[7][8] |
Note: Theoretical models like TD-DFT are powerful but can be sensitive. For thiophene-based systems, some functionals may incorrectly predict the ordering of excited states, emphasizing the need for careful validation against experimental data or higher-level computational methods.
Mass Spectrometry
Mass spectrometry provides information on the molecular weight and fragmentation pathways, which are key to structural identification.
| Process | Experimental Observation | Computational Rationale |
| Molecular Ion (M⁺) | Observed, but often less abundant than in the corresponding thiophene. | The S-O bond is relatively weak, making the molecular ion energetically unstable.[9] |
| Primary Fragmentation | Characteristic loss of an oxygen atom (M-16).[10] | The loss of an oxygen radical is a low-energy pathway, leading to the stable thiophene radical cation. |
| Secondary Fragmentation | Loss of SO (M-48) is characteristic of the S,S-dioxide (sulfone), not the S-oxide. | This distinction is crucial for differentiating between the two oxidation states. |
Workflow for Spectroscopic Analysis
The logical flow for a comprehensive analysis of this compound involves integrating both experimental and computational techniques.
Caption: Workflow for the integrated analysis of this compound.
Conclusion
The characterization of reactive intermediates like this compound is a clear example of where computational chemistry provides essential support to experimental findings. While experimental techniques provide real-world data, theoretical calculations help assign complex spectra, predict properties, and rationalize observed behaviors like fragmentation patterns. The best practice for researchers is to use this dual approach: predict the spectra of a target molecule computationally, use this information to guide the interpretation of experimental results, and then use any discrepancies to refine the theoretical model. This iterative process leads to the most robust and reliable structural elucidation.
References
- 1. mdpi.com [mdpi.com]
- 2. The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. DFT study of UV-vis-properties of thiophene-containing Cu(β-diketonato)2 - Application for DSSC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. electronicsandbooks.com [electronicsandbooks.com]
Safety Operating Guide
Proper Disposal Procedures for Thiophene Oxide: A Guide for Laboratory Professionals
Thiophene oxide and its derivatives are reactive compounds that require careful handling and disposal to ensure the safety of laboratory personnel and environmental protection. This guide provides a procedural framework for the proper disposal of this compound waste streams.
Core Safety Principles and Hazard Profile
Based on data from related thiophene and sulfoxide compounds, this compound should be handled as a hazardous substance with the following potential hazards:
-
Flammability: Thiophene is a highly flammable liquid and vapor.[3][4] this compound should be treated with similar caution and kept away from heat, sparks, and open flames.[3]
-
Toxicity: Thiophene is harmful if swallowed or inhaled and causes skin and eye irritation.[2][3][5] It may also cause respiratory irritation.[3]
-
Skin Permeability: Similar to DMSO, sulfoxides can facilitate the absorption of other dissolved chemicals through the skin.[1]
-
Reactivity: Thiophene reacts violently with strong oxidizing agents.[2] All reactive chemicals should be disposed of through a hazardous waste management program.[6]
-
Environmental Hazard: Thiophene is harmful to aquatic organisms and may have long-term adverse effects on the aquatic environment.[2]
Personal Protective Equipment (PPE)
When handling this compound waste, the following personal protective equipment is mandatory:
-
Hand Protection: Butyl rubber gloves are recommended, as some sulfoxides like DMSO can penetrate nitrile gloves.[1]
-
Eye Protection: Chemical splash goggles are essential.[1]
-
Skin and Body Protection: A fully buttoned lab coat is required. For tasks with a higher risk of splashing, a PVC apron should also be worn.[2]
-
Respiratory Protection: All handling of this compound waste must be conducted within a certified laboratory chemical fume hood to prevent the inhalation of vapors.[1][5]
Quantitative Data Summary
The following table summarizes key data points inferred from related compounds. This information should be used as a guideline and confirmed with specific institutional protocols.
| Parameter | Guideline | Source(s) |
| Hazard Classification | Highly Flammable Liquid, Acute Oral Toxicity, Skin Irritant, Eye Irritant, Respiratory Tract Irritant, Aquatic Hazard | [2][3][5] |
| Primary Disposal Method | Collection as hazardous waste for incineration by an approved waste disposal plant. | [5] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [1][2] |
| Spill Containment Material | Inert absorbent material (e.g., vermiculite, sand). | [5] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[5]
Step 1: Waste Segregation
Proper segregation of waste is critical to prevent dangerous chemical reactions.[5]
-
Pure this compound and Concentrated Solutions: Collect in a dedicated hazardous waste container.
-
Aqueous Solutions: Collect in a separate container labeled "Aqueous this compound Waste."
-
Contaminated Solid Waste: Items such as gloves, pipette tips, and absorbent materials that have come into contact with this compound should be collected in a designated solid waste container.[1]
Step 2: Waste Collection and Labeling
-
Container: Use a dedicated, leak-proof waste container that is compatible with organic solvents.[1][5]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and other constituents.[1] The container must be kept tightly closed except when adding waste.[1]
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[1]
-
A flammable storage cabinet is recommended.[1]
-
Ensure the storage area is away from incompatible materials.[1]
Step 4: Scheduling Waste Pickup
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[5]
-
Follow all institutional procedures for preparing the container for transport.
Step 5: Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Containment: Absorb the spill with an inert material like vermiculite or sand.[5]
-
Collection: Using non-sparking tools, collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[3][5]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your EHS department.[5]
Experimental Protocols
While specific experimental protocols for the neutralization of this compound are not detailed in the provided search results, a general procedure for the oxidation of similar sulfur compounds (thiols and sulfides) can be adapted for small quantities under expert supervision. This should only be performed if approved by your institution's EHS department.
Oxidation of Sulfides (General Procedure):
Small quantities of sulfides can be destroyed by oxidation to a sulfonic acid.[7] One common method involves the use of sodium hypochlorite (laundry bleach).[7]
-
For each 0.1 mole of the sulfide, prepare a solution of 0.25 moles of sodium hypochlorite in a 3-neck round-bottom flask equipped with a stirrer, thermometer, and dropping funnel.
-
Slowly add the sulfide to the stirred hypochlorite solution.
-
Monitor the temperature of the reaction. If the temperature rises above 50°C, cool the flask with an ice bath.
-
Continue stirring for at least 2 hours as the temperature gradually returns to room temperature.[7]
-
The resulting mixture, if clear, can often be neutralized and flushed down the drain with excess water, pending EHS approval.[7] Water-insoluble sulfones may need to be filtered and disposed of as solid waste.[7]
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. benchchem.com [benchchem.com]
- 6. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. epfl.ch [epfl.ch]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
